Bepotastine
Description
Propriétés
IUPAC Name |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDOWXRIALTES-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904947 | |
| Record name | Bepotastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125602-71-3 | |
| Record name | Bepotastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125602-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bepotastine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bepotastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEPOTASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bepotastine's In Vitro Mechanisms of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro mechanisms of action of bepotastine, a second-generation antihistamine. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for understanding the multifaceted pharmacological effects of this compound at the cellular and molecular level.
Core In Vitro Mechanisms of Action
This compound exerts its anti-allergic effects through a combination of mechanisms that have been elucidated in various in vitro studies. The primary modes of action include potent and selective histamine H1 receptor antagonism, stabilization of mast cells, and inhibition of eosinophil migration and activation.[1][2][3][4][5][6] Furthermore, this compound has been shown to modulate the production of various cytokines and adhesion molecules involved in the allergic inflammatory cascade.[2][3][6][7][8][9][10][11]
Histamine H1 Receptor Antagonism
This compound is a highly selective antagonist of the histamine H1 receptor.[1][2][3][4] Some studies also suggest it may act as an inverse agonist, suppressing the constitutive activity of the H1 receptor.[12] This action directly blocks the effects of histamine released from mast cells, thereby mitigating symptoms such as itching and vascular permeability.[5] In receptor-binding assays, this compound has demonstrated a high affinity for the H1 receptor with negligible affinity for other receptors, including adrenergic, serotonergic, muscarinic, and dopaminergic receptors, highlighting its specificity.[4][13]
Mast Cell Stabilization
A key mechanism of this compound is its ability to stabilize mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory mediators.[1][3][4][5][6][14][15] This effect has been demonstrated in vitro using various mast cell models, including rat peritoneal mast cells and human conjunctival mast cells.[1][14][15]
Inhibition of Eosinophil Migration and Activity
This compound has been shown to inhibit the chemotaxis of eosinophils, a critical cell type in the late phase of allergic reactions.[1][2][3][6][7][15] This inhibition is mediated, at least in part, by its effects on chemoattractants such as leukotriene B4 (LTB4).[7][15] By preventing the recruitment of eosinophils to sites of allergic inflammation, this compound can help to reduce chronic allergic symptoms.
Modulation of Inflammatory Mediators and Adhesion Molecules
In vitro studies have revealed that this compound can suppress the production and activity of various pro-inflammatory cytokines and chemokines. It has been shown to inhibit the biosynthesis of interleukin-5 (IL-5), a key cytokine involved in eosinophil development and survival.[2][3][4][6] Additionally, this compound can downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a molecule crucial for the recruitment of inflammatory cells.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound's mechanism of action, allowing for easy comparison of its potency and efficacy in various assays.
Table 1: Mast Cell Stabilization
| Cell Type | Stimulant | This compound Concentration | Inhibition of Histamine Release | Reference |
| Rat Peritoneal Mast Cells | A23187 (Calcium Ionophore) | 1 mM | Statistically significant (p<0.01) | [15] |
| Human Conjunctival Mast Cells | IgE Challenge | IC50: 252 µM | Dose-dependent inhibition | [14] |
Table 2: Inhibition of Eosinophil Chemotaxis
| Eosinophil Source | Chemoattractant | This compound Concentration | Inhibition of Chemotaxis (% of control) | Reference |
| Guinea Pig Peritoneal Eosinophils | Leukotriene B4 (LTB4) | 0.1 mM | 81.4% | [15] |
| Guinea Pig Peritoneal Eosinophils | Leukotriene B4 (LTB4) | 1 mM | 30.7% | [15] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.
Mast Cell Histamine Release Assay
This assay quantifies the ability of a compound to inhibit the release of histamine from mast cells upon stimulation.
Protocol:
-
Mast Cell Isolation: Mast cells are isolated from a suitable source, such as rat peritoneal lavage or cultured human mast cells.[15]
-
Pre-incubation with this compound: The isolated mast cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 120 minutes).[15]
-
Stimulation: Mast cell degranulation is induced by adding a stimulant, such as the calcium ionophore A23187 or an IgE-mediated challenge.[14][15] The cells are then incubated for a short period (e.g., 10 minutes at 37°C).[15]
-
Histamine Measurement: The reaction is stopped, and the supernatant is collected. The concentration of histamine in the supernatant is measured using a sensitive method like an enzyme-linked immunosorbent assay (ELISA).[15]
-
Data Analysis: The percentage of histamine release is calculated relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells). The inhibitory effect of this compound is then determined.
Eosinophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from a source such as guinea pig peritoneal cells.[15]
-
Pre-incubation with this compound: The isolated eosinophils are pre-incubated with different concentrations of this compound or a vehicle control for a short duration (e.g., 20 minutes).[15]
-
Chemotaxis Chamber Setup: A microchemotaxis chamber (e.g., Neuro Probe) is used. The lower wells are filled with a chemoattractant, such as leukotriene B4 (LTB4).[15]
-
Cell Migration: The pre-incubated eosinophils are placed in the upper wells of the chamber. The chamber is then incubated for a period to allow for cell migration (e.g., 90 minutes at 37°C).[15]
-
Quantification of Migration: After incubation, the cells that have migrated to the lower wells are stained (e.g., with Giemsa stain) and counted under a microscope.[15]
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the control group to determine the percentage of inhibition.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's multifaceted mechanism of action in the allergic response cascade.
Caption: Experimental workflow for the in vitro mast cell histamine release assay.
Caption: Experimental workflow for the in vitro eosinophil chemotaxis assay.
Conclusion
The in vitro evidence strongly supports the characterization of this compound as a multi-action anti-allergic agent. Its potent histamine H1 receptor antagonism, coupled with its ability to stabilize mast cells and inhibit eosinophil activity, provides a comprehensive approach to managing allergic inflammation. The quantitative data and detailed protocols presented in this guide offer valuable resources for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and similar compounds. The continued exploration of its effects on cytokine and adhesion molecule signaling pathways will likely reveal even more nuanced aspects of its mechanism of action.
References
- 1. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Toxicity Evaluation of this compound Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound salicylate? [synapse.patsnap.com]
- 6. This compound besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical appraisal of this compound in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Downmodulatory effects of the antihistaminic drug this compound on cytokine/chemokine production and CD54 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidation of Inverse Agonist Activity of Bilastine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain histamine H1 receptor occupancy of orally administered antihistamines, this compound and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Bepotastine Besilate: A Technical Whitepaper on its Dual-Acting Anti-inflammatory and Antihistaminic Properties
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bepotastine besilate is a second-generation histamine H1 receptor antagonist with a well-documented dual mechanism of action, encompassing both potent antihistaminic and significant anti-inflammatory effects. This combination of activities makes it a highly effective therapeutic agent for allergic conditions, most notably allergic conjunctivitis. This technical guide provides an in-depth review of the preclinical and clinical data supporting this compound besilate's dual-acting properties, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental models used for its evaluation.
Introduction
Allergic inflammation is a complex cascade involving both an immediate (early-phase) and a delayed (late-phase) response.[1] The early phase is characterized by mast cell degranulation and the release of histamine, leading to acute symptoms like itching and vasodilation.[1] The late phase involves the recruitment and activation of inflammatory cells, particularly eosinophils, and the release of a broader array of pro-inflammatory mediators, including cytokines and leukotrienes.[1] this compound besilate's therapeutic efficacy stems from its ability to intervene in both of these phases.
Dual Mechanism of Action
This compound besilate's pharmacological profile is distinguished by two primary activities:
-
Histamine H1 Receptor Antagonism: As a highly selective H1 receptor antagonist, this compound besilate effectively blocks the action of histamine, a key mediator of allergic symptoms such as itching, redness, and swelling.[1][2]
-
Mast Cell Stabilization: this compound besilate inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory substances.[1][2]
Beyond these primary functions, this compound besilate exhibits a range of anti-inflammatory properties that contribute to its overall efficacy.
Signaling Pathways
The anti-inflammatory and antihistaminic actions of this compound besilate are mediated through its interaction with several key signaling pathways. The following diagram illustrates the primary mechanisms.
Quantitative Efficacy Data
The efficacy of this compound besilate has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Preclinical In Vitro and In Vivo Data
| Parameter | Model System | This compound Besilate | Comparator(s) | Reference(s) |
| Mast Cell Stabilization (IC50) | Human Conjunctival Mast Cells | 252 µM | Olopatadine: 559 µM | [3] |
| Histamine Release Inhibition | Rat Peritoneal Mast Cells (A23187-induced) | Significant inhibition at 1 mM | Ketotifen: Inhibition at 0.1 mM, attenuated at 1 mM; Olopatadine: No inhibition up to 1 mM | [4] |
| Eosinophil Chemotaxis Inhibition (% of control) | Guinea Pig Peritoneal Eosinophils (LTB4-induced) | 81.4% at 0.1 mM, 30.7% at 1 mM | Ketotifen: 79.3% at 0.1 mM, 1.8% at 1 mM; Olopatadine: 68.5% at 1 mM | [4] |
| Histamine-Induced Vascular Permeability (ED50) | Guinea Pig Model | 0.028% | Bilastine: 0.034%; Olopatadine: 0.002% | [3] |
| IL-5 Production Inhibition | Human Peripheral Blood Mononuclear Cells (Df-induced) | Significant at 10 and 100 µM (enhanced to 0.1 µM with 120 min pre-incubation) | Ketotifen & Cetirizine: Significant only at 100 µM | [5] |
Clinical Efficacy in Allergic Conjunctivitis (Conjunctival Allergen Challenge Model)
| Endpoint | This compound Besilate 1.5% | Placebo | Time Point | P-value | Reference(s) |
| Ocular Itching Score Reduction | Statistically significant reduction | - | All time points | <0.0001 | [1][6] |
| Clinically Significant Itching Reduction (≥1.0 unit difference) | Achieved | - | Majority of time points at onset and 8 hours | - | [1][6] |
| Conjunctival Hyperemia Reduction | Statistically significant reduction | - | Majority of time points during onset of action | - | [1] |
| Complete Itching Relief (Score = 0) | 68% of subjects | <2% of severely allergic subjects | 3 minutes post-CAC (onset) | - | [1] |
| Sustained Complete Itching Relief (Score = 0) | 25% of subjects | - | 7 minutes post-CAC at 8 hours post-dose | - | [1] |
| Reduction in Rhinorrhea and Nasal Congestion | Clinically meaningful reduction | - | Most time points at 8 hours post-dose | ≤0.05 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to evaluate this compound besilate.
In Vitro Mast Cell Histamine Release Assay
This assay quantifies the ability of a compound to inhibit the release of histamine from mast cells.
Protocol Details:
-
Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats.
-
Pre-incubation: The isolated mast cells are pre-incubated with varying concentrations of this compound besilate or comparator compounds for 120 minutes.
-
Stimulation: Degranulation is induced by adding the calcium ionophore A23187.
-
Incubation: The cells are incubated for a further 10 minutes at 37°C.
-
Quantification: The amount of histamine released into the culture medium is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
In Vitro Eosinophil Chemotaxis Assay
This assay assesses the effect of this compound besilate on the migration of eosinophils towards a chemoattractant.
References
- 1. dovepress.com [dovepress.com]
- 2. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound besilate ophthalmic solution for the relief of nonocular symptoms provoked by conjunctival allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Bepotastine's Inhibition of Eosinophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bepotastine, a second-generation histamine H1 receptor antagonist, exhibits multifaceted anti-allergic properties extending beyond its primary mechanism of action. A significant component of its anti-inflammatory profile is the inhibition of eosinophil chemotaxis, a critical event in the pathophysiology of allergic inflammation. This technical guide provides an in-depth analysis of the existing research on this compound's effects on eosinophil migration. It consolidates quantitative data from in vitro and in vivo studies, details the experimental protocols used to elicit these findings, and illustrates the key signaling pathways implicated in eosinophil chemotaxis that are likely modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of allergy, immunology, and drug development.
Introduction
Eosinophils are key effector cells in the pathogenesis of allergic diseases, including allergic rhinitis, asthma, and atopic dermatitis. The recruitment of eosinophils from the bloodstream to sites of allergic inflammation is a tightly regulated process known as chemotaxis, driven by a gradient of chemoattractants. Key chemoattractants for eosinophils include eotaxins (CCL11, CCL24, CCL26), which signal through the C-C chemokine receptor 3 (CCR3), as well as lipid mediators like leukotriene B4 (LTB4) and platelet-activating factor (PAF).[1]
This compound has demonstrated clinical efficacy in the treatment of allergic conditions, and its therapeutic effects are attributed not only to histamine H1 receptor blockade and mast cell stabilization but also to its ability to suppress the infiltration of eosinophils into inflamed tissues.[2][3] This guide will delve into the preclinical evidence supporting the inhibitory action of this compound on eosinophil chemotaxis.
Quantitative Data on this compound's Inhibition of Eosinophil Chemotaxis
The inhibitory effect of this compound on eosinophil chemotaxis has been quantified in several preclinical studies. The following tables summarize the key findings from in vitro and in vivo experiments.
Table 1: In Vitro Inhibition of LTB4-Induced Eosinophil Chemotaxis
This table presents data from a study by Fujii et al. (2009), which compared the inhibitory effects of this compound, ketotifen, and olopatadine on leukotriene B4 (LTB4)-induced chemotaxis of guinea pig peritoneal eosinophils.[4]
| Drug | Concentration (mM) | Inhibition of Eosinophil Chemotaxis (% of Control) |
| This compound | 0.1 | 81.4% |
| 1 | 30.7% | |
| Ketotifen | 0.1 | 79.3% |
| 1 | 1.8% | |
| Olopatadine | 1 | 68.5% |
Data are presented as the percentage of migrating cells compared to the control group (LTB4 alone). A lower percentage indicates greater inhibition.[4]
Table 2: In Vivo Inhibition of PAF-Induced Eosinophil Infiltration
This table summarizes the findings from a study by Kida et al. (2010) that evaluated the effect of topically administered this compound on platelet-activating factor (PAF)-induced eosinophil infiltration into the conjunctival tissue of guinea pigs.[2]
| Treatment | Eosinophil Infiltration |
| This compound besilate 1.0% | More effective suppression than ketotifen 0.05% |
This study demonstrated a significant reduction in eosinophil numbers in the conjunctiva of this compound-treated animals compared to those treated with ketotifen.[2]
Experimental Protocols
A thorough understanding of the methodologies employed in these studies is crucial for the interpretation of the data and for the design of future research.
In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
The in vitro inhibitory effects of this compound on eosinophil chemotaxis are typically assessed using a modified Boyden chamber assay.[4]
Objective: To quantify the migration of eosinophils towards a chemoattractant in the presence or absence of this compound.
Materials:
-
Cells: Eosinophils isolated from the peritoneal cavity of guinea pigs.
-
Chemoattractant: Leukotriene B4 (LTB4).
-
Test Compounds: this compound, ketotifen, olopatadine.
-
Apparatus: Microchemotaxis chamber (e.g., Neuro Probe).
-
Stain: Giemsa stain.
Protocol:
-
Eosinophil Isolation: Eosinophils are harvested from the peritoneal cavity of guinea pigs.
-
Pre-incubation: The isolated eosinophils are pre-incubated with this compound or other test compounds for a specified period (e.g., 20 minutes).
-
Chamber Assembly: The microchemotaxis chamber is assembled with a filter membrane separating the upper and lower wells.
-
Loading:
-
The lower wells are filled with a solution containing the chemoattractant (LTB4).
-
The pre-incubated eosinophils are placed in the upper wells.
-
-
Incubation: The chamber is incubated at 37°C for a duration that allows for cell migration (e.g., 90 minutes).
-
Quantification:
-
After incubation, the filter is removed, and the non-migrated cells on the upper surface are wiped away.
-
The migrated cells on the lower surface of the filter are fixed and stained with Giemsa.
-
The number of migrated eosinophils is counted under a microscope.
-
Workflow Diagram:
In Vivo PAF-Induced Conjunctival Eosinophil Infiltration
This in vivo model assesses the ability of topically applied this compound to inhibit eosinophil recruitment in an animal model of allergic conjunctivitis.[2]
Objective: To evaluate the effect of this compound on platelet-activating factor (PAF)-induced eosinophil infiltration in the conjunctiva of guinea pigs.
Animals: Male Hartley guinea pigs.
Materials:
-
Inducing Agent: Platelet-activating factor (PAF).
-
Test Compounds: this compound besilate (e.g., 1.0% ophthalmic solution), Ketotifen (e.g., 0.05% ophthalmic solution).
-
Anesthesia: As required for procedures.
-
Histological Supplies: Fixatives, embedding media, stains (e.g., Hansel stain).
Protocol:
-
Animal Sensitization (if required for other models, but not for PAF-induced): For antigen-induced models, animals are typically sensitized with an allergen like ovalbumin.
-
Drug Administration: A solution of this compound or a comparator drug is topically administered to the conjunctival sac of the guinea pigs.
-
Induction of Infiltration: After a specified time following drug administration, PAF is subconjunctivally injected to induce eosinophil infiltration.
-
Tissue Collection: At a predetermined time point after PAF challenge (e.g., 24 hours), the animals are euthanized, and the conjunctival tissue is excised.
-
Histological Processing: The excised tissue is fixed, processed, and embedded in paraffin.
-
Staining and Quantification:
-
Tissue sections are cut and stained to identify eosinophils (e.g., with Hansel stain).
-
The number of eosinophils in a defined area of the conjunctival stroma is counted under a microscope.
-
Workflow Diagram:
Signaling Pathways in Eosinophil Chemotaxis
Eosinophil chemotaxis is a complex process mediated by the activation of specific signaling pathways upon chemoattractant receptor binding. The primary receptor involved in allergic eosinophil recruitment is CCR3.
CCR3 Signaling Cascade
The binding of eotaxins to CCR3, a G-protein coupled receptor, initiates a signaling cascade that is central to eosinophil migration.
Key Steps:
-
Ligand Binding: Eotaxin binds to the extracellular domain of the CCR3 receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins (primarily of the Gi family).
-
Downstream Effectors: The activated G-protein subunits dissociate and activate downstream effector molecules, most notably Phosphoinositide 3-kinase (PI3K).
-
PI3K/Akt Pathway: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).
-
Cytoskeletal Rearrangement: The activation of the PI3K/Akt pathway, along with other signaling molecules, leads to the reorganization of the actin cytoskeleton, which is essential for cell polarization and motility. This results in the formation of lamellipodia and filopodia, enabling the eosinophil to migrate along the chemoattractant gradient.
While direct evidence of this compound's interaction with the CCR3 signaling pathway in eosinophils is not yet fully elucidated, its ability to inhibit eosinophil chemotaxis suggests a potential modulatory effect on one or more components of this cascade.
Signaling Pathway Diagram:
Conclusion
The available preclinical data strongly support the role of this compound as an inhibitor of eosinophil chemotaxis. Both in vitro and in vivo studies demonstrate its ability to significantly reduce eosinophil migration induced by key chemoattractants involved in allergic inflammation. The mechanism of this inhibition is likely linked to the modulation of critical signaling pathways such as the CCR3-mediated PI3K/Akt cascade, although further research is warranted to fully elucidate the precise molecular targets of this compound within eosinophils. The findings presented in this technical guide underscore the multifaceted anti-allergic profile of this compound and provide a solid foundation for its clinical application in the management of eosinophil-driven allergic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Bepotastine's Interaction with the Leukotriene B4 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine is a second-generation antihistamine and mast cell stabilizer with a multifaceted mechanism of action that extends beyond its primary effects on the histamine H1 receptor.[1][2] A significant aspect of its anti-inflammatory profile is its interaction with the leukotriene B4 (LTB4) pathway. LTB4 is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway and is a key player in orchestrating inflammatory responses, particularly the recruitment and activation of leukocytes such as eosinophils and neutrophils.[3] This technical guide provides an in-depth exploration of the molecular and cellular interactions between this compound and the LTB4 signaling cascade, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of LTB4-Induced Cellular Responses
This compound's primary influence on the LTB4 pathway is not through the inhibition of LTB4 synthesis but rather by antagonizing its downstream effects.[4] Studies have demonstrated that this compound does not affect the production of LTB4 itself.[4] Instead, it effectively suppresses the cellular responses triggered by LTB4, most notably eosinophil chemotaxis and calcium mobilization in inflammatory cells.[4][5]
Inhibition of Leukotriene B4-Induced Eosinophil Chemotaxis
Eosinophils are key effector cells in allergic inflammation, and their migration to inflammatory sites is significantly driven by LTB4. This compound has been shown to potently inhibit LTB4-induced eosinophil chemotaxis in vitro.
Table 1: Quantitative Analysis of this compound's Inhibition of LTB4-Induced Eosinophil Chemotaxis
| This compound Concentration | Inhibition of Eosinophil Chemotaxis (% of Control) | Reference |
| 0.1 mM | 81.4% | [1] |
| 1 mM | 30.7% | [1] |
Suppression of Leukotriene B4-Induced Calcium Influx
Leukotriene B4 exerts its effects by binding to its cell surface receptors, primarily BLT1 and BLT2, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i), a critical event for cellular activation, including degranulation and chemotaxis. This compound has been demonstrated to suppress this LTB4-induced calcium influx in both neutrophils and neurons.[4]
Table 2: this compound's Effect on LTB4-Induced Calcium Mobilization
| Cell Type | Effective this compound Concentration | Reference |
| Cultured Neutrophils | 1-100 µM | [4] |
| Cultured Dorsal Root Ganglion Neurons | 100 µM | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated using the DOT language.
Leukotriene B4 Signaling Pathway and this compound's Point of Intervention
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Eosinophil chemotaxis inhibited by 5-lipoxygenase blockade and leukotriene receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression by this compound besilate of substance P-induced itch-associated responses through the inhibition of the leukotriene B4 action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
Bepotastine's Suppression of Interleukin-5 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine is a second-generation histamine H1 receptor antagonist with a multifaceted anti-allergic profile. Beyond its primary antihistaminic activity, this compound exhibits mast cell stabilizing properties and inhibitory effects on eosinophil migration.[1] A key aspect of its anti-inflammatory action is the suppression of pro-inflammatory cytokines, including Interleukin-5 (IL-5). IL-5 is a critical cytokine in the Th2-mediated immune response, playing a pivotal role in the differentiation, maturation, activation, and survival of eosinophils. This guide provides an in-depth technical overview of the existing research on this compound's ability to suppress IL-5 production, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.
Core Mechanism of Action: Suppression of IL-5
This compound has been demonstrated to significantly inhibit the production of IL-5 from human peripheral blood mononuclear cells (PBMCs). This inhibitory effect is a key component of its broader anti-allergic and anti-inflammatory properties.[2]
Quantitative Data on IL-5 Suppression
The primary evidence for this compound's direct effect on IL-5 production comes from in vitro studies using human PBMCs from donors sensitive to Dermatophagoides farinae (Df) extract. The following table summarizes the dose-dependent inhibitory effects of this compound on Df-induced IL-5 production.
| This compound Concentration (µM) | IL-5 Production Inhibition | Statistical Significance | Reference |
| 0.1 | Enhanced and significant when added 120 min before antigen stimulation | Significant | [2] |
| 10 | Significantly inhibited | Significant | [2] |
| 100 | Significantly inhibited | Significant | [2] |
Table 1: Dose-Dependent Inhibition of IL-5 Production by this compound in Df-Stimulated Human PBMCs.
For comparison, other antihistamines such as ketotifen and cetirizine only showed significant inhibition of IL-5 production at a concentration of 100 µM.[2]
Postulated Signaling Pathways
While the precise molecular pathway for this compound's suppression of IL-5 has not been fully elucidated in a single comprehensive study, based on the known mechanisms of IL-5 regulation and the broader effects of antihistamines, a plausible signaling cascade can be proposed. The production of IL-5 in Th2 lymphocytes is primarily regulated by the transcription factor GATA3, which is in turn activated by upstream signaling pathways such as the MAP kinase (MAPK) and NF-κB pathways.
It is hypothesized that this compound may interfere with one or more of these signaling nodes. The diagram below illustrates a potential mechanism for this compound's action.
Caption: Hypothesized signaling pathway for this compound's suppression of IL-5.
Experimental Protocols
The following sections detail the methodologies for key experiments to assess the effect of this compound on IL-5 production.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the whole blood 1:1 with sterile, room temperature phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a sterile conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the "buffy coat" layer containing the PBMCs and transfer to a new sterile conical tube.
-
Washing: Wash the isolated PBMCs by adding sterile PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Cell Counting and Resuspension: Resuspend the final PBMC pellet in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin). Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
In Vitro Stimulation of PBMCs and this compound Treatment
The workflow for PBMC stimulation and treatment is outlined below.
Caption: Workflow for in vitro PBMC stimulation and this compound treatment.
-
Cell Seeding: Seed the isolated PBMCs into a 96-well cell culture plate at a density of 1 x 10^6 cells/mL in complete culture medium.
-
This compound Pre-incubation: Prepare stock solutions of this compound besilate in a suitable solvent (e.g., sterile water or DMSO) and dilute to the desired final concentrations in culture medium. Add the this compound solutions to the appropriate wells and pre-incubate for 120 minutes at 37°C in a humidified 5% CO2 incubator.
-
Antigen Stimulation: Add the Dermatophagoides farinae extract to the wells at a final concentration of 10 µg/mL. Include appropriate controls (unstimulated cells, vehicle control).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.
Measurement of IL-5 by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-5 and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add the collected cell culture supernatants and a serial dilution of recombinant human IL-5 standard to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for human IL-5.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Signal Detection: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-5 in the samples by comparing their absorbance to the standard curve.
Conclusion
The available evidence indicates that this compound effectively suppresses the production of IL-5 from human PBMCs in a dose-dependent manner. This action likely contributes to its overall anti-allergic and anti-inflammatory efficacy, particularly in conditions characterized by eosinophilic inflammation. While the precise intracellular signaling pathways mediating this effect are yet to be fully elucidated, it is plausible that this compound interferes with key signaling cascades such as the MAPK and NF-κB pathways, which are critical for the expression of the master Th2 transcription factor, GATA3, and subsequent IL-5 gene transcription. Further research is warranted to delineate the exact molecular targets of this compound within these pathways in immune cells. The experimental protocols outlined in this guide provide a framework for future investigations into the immunomodulatory effects of this compound and other anti-allergic compounds.
References
- 1. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure of Bepotastine and its Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bepotastine is a second-generation piperidine antihistamine renowned for its potent and selective antagonism of the histamine H1 receptor. This technical guide provides a comprehensive overview of the molecular structure of this compound, its chemical properties, and its detailed interactions with various receptors. A key focus is the quantitative analysis of its binding affinities, presented in a structured tabular format for comparative assessment. Furthermore, this document outlines the detailed experimental methodologies for key assays and visualizes the critical signaling pathways and experimental workflows using Graphviz diagrams, offering a thorough resource for researchers and professionals in drug development.
Molecular Structure and Chemical Properties of this compound
This compound is a chiral molecule with a single stereocenter, existing as the active (S)-enantiomer. The clinically used form is typically this compound besilate, the benzenesulfonate salt of this compound, which enhances its stability and solubility.
The core structure of this compound features a piperidine ring linked to a butanoic acid moiety and an ether linkage to a (4-chlorophenyl)(pyridin-2-yl)methanol group. This specific three-dimensional arrangement is crucial for its high-affinity binding to the histamine H1 receptor.[1]
Table 1: Chemical and Physical Properties of this compound and this compound Besilate
| Property | This compound (Free Base) | This compound Besilate |
| Chemical Formula | C₂₁H₂₅ClN₂O₃[1] | C₂₇H₃₁ClN₂O₆S[2] |
| Molecular Weight | 388.89 g/mol [3] | 547.06 g/mol [2] |
| IUPAC Name | 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid[2] | benzenesulfonic acid;4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid[2] |
| CAS Number | 125602-71-3[1] | 190786-44-8[1] |
| Appearance | - | White or pale yellowish crystalline powder[4] |
| Chirality | (S)-enantiomer | (S)-enantiomer |
| SMILES | C1CN(CCC1O--INVALID-LINK--C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O[2] | C1CN(CCC1O--INVALID-LINK--C3=CC=CC=N3)CCCC(=O)O |
| InChI Key | UDGHXQPQKQPSBB-BOXHHOBZSA-N[2] | YWGDOWXRIALTES-NRFANRHFSA-N[3] |
Receptor Binding Profile of this compound
This compound is characterized by its high selectivity for the histamine H1 receptor. In vitro radioligand binding assays have demonstrated that this compound has a strong affinity for the H1 receptor and negligible affinity for a range of other receptors, which contributes to its favorable side-effect profile.[1][2][5]
Table 2: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ligand | Tissue Source | Ki (nM) | Reference |
| Histamine H₁ | [³H]mepyramine | Guinea pig cerebral cortex | 11 | (Kato et al., 1997) |
| Adrenergic α₁ | [³H]prazosin | Rat cerebral cortex | > 10,000 | (Non-clinical review)[2] |
| Adrenergic α₂ | [³H]yohimbine | Rat cerebral cortex | > 10,000 | (Non-clinical review)[2] |
| Adrenergic β | [³H]dihydroalprenolol | Rat cerebral cortex | > 10,000 | (Non-clinical review)[2] |
| Serotonin 5-HT₂ | [³H]spiperone | Rat cerebral cortex | > 10,000 | (Non-clinical review)[2] |
| Muscarinic M₁ | [³H]pirenzepine | Rat cerebral cortex | > 10,000 | (Non-clinical review)[2] |
| Dopamine D₂ | [³H]spiperone | Rat striatum | > 10,000 | (Non-clinical review)[5] |
| Benzodiazepine | [³H]diazepam | Rat cerebral cortex | > 10,000 | (Non-clinical review)[5] |
Key Mechanisms of Action and Signaling Pathways
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a histamine H1 receptor antagonist, but also through mast cell stabilization and inhibition of eosinophil migration.
Histamine H1 Receptor Antagonism
As a potent antagonist of the histamine H1 receptor, this compound competitively inhibits the binding of histamine, thereby blocking the downstream signaling cascade that leads to allergic symptoms. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in the physiological responses of an allergic reaction.
Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Intervention.
Mast Cell Stabilization
This compound has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. This action is independent of its H1 receptor antagonism and contributes to its overall anti-allergic efficacy. The stabilization of mast cells prevents the degranulation process that is a hallmark of the early phase of an allergic reaction.
References
- 1. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Leukotriene B4 amplifies eosinophil accumulation in response to nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Bepotastine Besilate: A Technical Guide to its Discovery, Synthesis, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine besilate is a second-generation antihistamine distinguished by its dual-action mechanism.[1][2] It is a highly selective H1 receptor antagonist and a mast cell stabilizer, making it an effective treatment for allergic conditions such as allergic rhinitis and allergic conjunctivitis.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to this compound besilate, intended for professionals in the field of drug development and research.
Discovery and Development
This compound was discovered by Ube Industries and co-developed with Tanabe Seiyaku in Japan, where it is marketed under the brand name Talion.[3][4] Subsequently, Senju Pharmaceutical, now owned by Allergan, was granted exclusive worldwide rights for the development, manufacture, and marketing of this compound for ophthalmic use, with the exception of certain Asian countries.[3][4] In the United States, the ophthalmic preparation was granted to ISTA Pharmaceuticals.[3][4]
The development of this compound focused on creating a potent antihistamine with a favorable safety profile, particularly with reduced sedative effects compared to first-generation antihistamines.[5][6] Preclinical and clinical studies have demonstrated its efficacy in alleviating symptoms of allergic conjunctivitis and rhinitis.[7][8][9] The (S)-enantiomer of this compound has been shown to possess greater antihistaminic and anti-allergic activity compared to the (R)-enantiomer, leading to the development of synthesis methods focused on producing the pure (S)-isomer.[10]
Mechanism of Action
This compound besilate exerts its therapeutic effects through multiple mechanisms:
-
Histamine H1 Receptor Antagonism: It is a potent and selective antagonist of the histamine H1 receptor, directly blocking the actions of histamine, a key mediator of allergic symptoms.[1][11][12] this compound shows negligible affinity for other receptors such as histamine H3, adrenergic (α1, α2, β), serotonin (5-HT2), muscarinic, and benzodiazepine receptors, which contributes to its low incidence of side effects.[5][13][14]
-
Mast Cell Stabilization: this compound inhibits the release of histamine and other pro-inflammatory mediators from mast cells, preventing the initiation of the allergic cascade.[1][15][16]
-
Inhibition of Eosinophil Migration: It suppresses the migration of eosinophils to inflammatory sites, a key component of the late-phase allergic reaction.[5][15][17]
-
Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines like IL-5 and the activity of leukotrienes (LTB4 and LTD4).[5][13][14]
Pharmacokinetics
Following topical ophthalmic administration, this compound is minimally absorbed into the systemic circulation.[11][18] After oral administration, it is rapidly absorbed.[5] The primary route of elimination is through urinary excretion, with 75-90% of the drug excreted unchanged.[3][18]
Data Presentation
Pharmacokinetic Parameters
| Parameter | Value | Species/Conditions | Reference |
| Cmax (Ophthalmic) | 5.1 ± 2.5 ng/mL (1% solution) | Healthy Adults | [11] |
| 7.3 ± 1.9 ng/mL (1.5% solution) | Healthy Adults | [11] | |
| Cmax (Oral) | 99.9 ± 31.4 ng/mL (10 mg this compound Besilate) | Healthy Participants | [19] |
| 101.0 ± 26.3 ng/mL (9.64 mg this compound Salicylate) | Healthy Participants | [19] | |
| Tmax (Ophthalmic) | 1-2 hours | Healthy Adults | [11] |
| Tmax (Oral) | 1.2 hours | [5] | |
| AUClast (Oral) | 388.9 ± 102.6 ng·h/mL (10 mg this compound Besilate) | Healthy Participants | [19] |
| 389.8 ± 112.2 ng·h/mL (9.64 mg this compound Salicylate) | Healthy Participants | [19] | |
| AUC∞ (Oral) | 392.4 ± 103.6 ng·h/mL (10 mg this compound Besilate) | Healthy Participants | [19] |
| 393.7 ± 111.7 ng·h/mL (9.64 mg this compound Salicylate) | Healthy Participants | [19] | |
| Protein Binding | 55% | [5][18] | |
| Elimination | 75-90% unchanged in urine | [3][18] |
Receptor Binding and In Vitro Efficacy
| Parameter | Value | Model System | Reference |
| Histamine H1 Receptor Occupancy (Brain) | 14.7% (10 mg oral dose) | Human PET with 11C-doxepin | [6] |
| Inhibition of Mast Cell Histamine Release | Statistically significant at 1 mM | A23187-induced release from rat peritoneal mast cells | [16] |
| Inhibition of Eosinophil Chemotaxis | Dose-dependent inhibition at 0.1 mM and 1 mM | LTB4-induced chemotaxis of guinea pig peritoneal eosinophils | [16] |
| Inhibition of Human Conjunctival Mast Cell Degranulation (IC50) | 252 µM | IgE-stimulated human conjunctival mast cells | [20] |
Experimental Protocols
Synthesis of (S)-Bepotastine Besilate
A common method for the synthesis of (S)-Bepotastine besilate involves the following key steps.[3][21][22][23] It is important to note that various synthetic routes exist, including those employing chiral resolution and asymmetric synthesis.[10][24][25][26][27][28]
Step 1: Synthesis of Racemic this compound [3][21]
-
React 4-[1-(4-chlorophenyl)-1-(2-pyridyl)methoxy]piperidine with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
-
Reflux the reaction mixture.
-
After completion of the reaction, filter the inorganic salts and concentrate the filtrate to obtain the ethyl ester of this compound.
-
Hydrolyze the ester using a base like sodium hydroxide in an aqueous alcohol solution to yield racemic this compound.
Step 2: Chiral Resolution and Salt Formation [3]
-
Dissolve the racemic this compound in a suitable solvent such as acetonitrile.
-
Add a chiral resolving agent. Various agents have been reported, including N-acyl amino acids or their derivatives.[3]
-
Allow the diastereomeric salt of the desired (S)-enantiomer to crystallize.
-
Isolate the crystals by filtration.
-
Treat the isolated salt with a base to liberate the free (S)-bepotastine.
-
Dissolve the (S)-bepotastine in a suitable solvent like acetonitrile.
-
Add benzenesulfonic acid monohydrate to the solution.
-
Stir the mixture to allow for the precipitation of (S)-Bepotastine besilate.
-
Filter and dry the solid product to obtain (S)-Bepotastine besilate with high optical purity.
In Vitro Mast Cell Stabilization Assay[17][18]
This protocol assesses the ability of this compound besilate to inhibit histamine release from mast cells.
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats.
-
Pre-incubation: Pre-incubate the isolated mast cells with varying concentrations of this compound besilate or a vehicle control for a specified period (e.g., 120 minutes).
-
Stimulation: Induce mast cell degranulation by adding a secretagogue such as the calcium ionophore A23187.
-
Incubation: Incubate the cells for a short period (e.g., 10 minutes) at 37°C.
-
Histamine Measurement: Centrifuge the cell suspension to pellet the cells. Collect the supernatant and measure the histamine content using a sensitive method like ELISA.
-
Data Analysis: Calculate the percentage inhibition of histamine release for each concentration of this compound besilate compared to the vehicle control.
In Vitro Eosinophil Chemotaxis Assay[17][18]
This assay evaluates the effect of this compound besilate on eosinophil migration.
-
Eosinophil Isolation: Isolate eosinophils from the peritoneal cavity of guinea pigs.
-
Pre-incubation: Pre-incubate the isolated eosinophils with different concentrations of this compound besilate or a vehicle control for a short duration (e.g., 20 minutes).
-
Chemotaxis Assay:
-
Place a chemoattractant, such as leukotriene B4 (LTB4), in the lower wells of a microchemotaxis chamber.
-
Place the pre-incubated eosinophils in the upper wells, separated from the lower wells by a filter membrane.
-
-
Incubation: Incubate the chamber at 37°C for a period sufficient to allow cell migration (e.g., 90 minutes).
-
Cell Counting: After incubation, remove the filter, fix, and stain the cells that have migrated to the lower side of the filter.
-
Data Analysis: Count the number of migrated eosinophils under a microscope and calculate the percentage inhibition of chemotaxis for each concentration of this compound besilate compared to the control.
In Vivo Conjunctival Allergen Challenge (CAC) Model[8][9][30][31]
The CAC model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic drugs.
-
Subject Selection: Recruit subjects with a history of allergic conjunctivitis and a positive skin test to a specific allergen.
-
Baseline Assessment: Assess and record baseline ocular signs and symptoms, including itching and conjunctival redness, on a standardized scale (e.g., 0-4).
-
Drug Administration: Instill one drop of this compound besilate ophthalmic solution or placebo into each eye.
-
Allergen Challenge: After a specified time post-dosing (e.g., 15 minutes for onset of action, 8 or 16 hours for duration of action), instill a predetermined amount of the specific allergen into the conjunctival cul-de-sac of each eye.
-
Efficacy Assessment: At various time points after the allergen challenge (e.g., 3, 5, and 7 minutes for itching; 7, 15, and 20 minutes for redness), subjects and investigators assess and record the severity of ocular signs and symptoms using the standardized scales.
-
Data Analysis: Compare the mean scores for ocular itching and conjunctival hyperemia between the this compound besilate and placebo groups to determine the drug's efficacy.
Visualizations
Caption: A simplified overview of a common synthetic route for this compound besilate.
Caption: The multi-faceted mechanism of action of this compound besilate in the allergic cascade.
Caption: A typical workflow for a Conjunctival Allergen Challenge (CAC) clinical trial.
References
- 1. nbinno.com [nbinno.com]
- 2. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines, this compound and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound besilate ophthalmic solution for the relief of nonocular symptoms provoked by conjunctival allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicenter clinical evaluation of this compound besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20140046068A1 - Method of synthesizing this compound or benzenesulfonic acid salt thereof and intermediates used therein - Google Patents [patents.google.com]
- 11. drugs.com [drugs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficacy and Toxicity Evaluation of this compound Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Pharmacokinetic comparisons of this compound besilate and this compound salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. WO2019073486A1 - Improved process for the manufacture of this compound and its besilate salt - Google Patents [patents.google.com]
- 22. An Improved Process For The Preparation Of this compound Besilate And [quickcompany.in]
- 23. tandfonline.com [tandfonline.com]
- 24. Asymmetric syntheses method of ophthalmologic drug this compound besilate - Eureka | Patsnap [eureka.patsnap.com]
- 25. Efficient synthesis of this compound and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Total synthesis method of this compound besilate - Eureka | Patsnap [eureka.patsnap.com]
- 27. CN109879800B - Preparation process of this compound drug intermediate - Google Patents [patents.google.com]
- 28. EP2167488A2 - Process for preparing this compound and intermediates used therein - Google Patents [patents.google.com]
The Pharmacological Profile of Bepotastine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological properties of bepotastine, a second-generation piperidine derivative antihistamine. This compound is a highly selective histamine H1 receptor antagonist with additional mast cell stabilizing and anti-inflammatory properties, making it a subject of significant interest in allergy and immunology research. This document details its receptor binding profile, pharmacodynamic effects, and the experimental methodologies used for its characterization.
Receptor Affinity and Selectivity
This compound demonstrates a high binding affinity for the histamine H1 receptor, a key factor in its potent antihistaminic effects. Its selectivity for the H1 receptor over other receptor types minimizes the risk of off-target effects, contributing to a favorable safety profile.
Table 1: this compound Receptor Binding Affinity
| Receptor | Species | Tissue/Cell Line | Kᵢ (nM) |
| Histamine H₁ | Guinea Pig | Cerebral Cortex | 1.9 |
| Histamine H₁ | Human | CHO Cells (recombinant) | 11 |
Table 2: this compound Receptor Selectivity Profile
| Receptor | IC₅₀ (µM) |
| Muscarinic M₁ | > 10 |
| α₁-Adrenergic | > 10 |
| Dopamine D₂ | > 10 |
| Serotonin 5-HT₂ | > 10 |
Experimental Protocols
Radioligand Receptor Binding Assay
This assay quantifies the affinity of this compound for the histamine H1 receptor.
-
Membrane Preparation:
-
Cerebral cortices from male Hartley guinea pigs are homogenized in an ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate undergoes centrifugation at 50,000 x g for 20 minutes.
-
The resulting pellet is washed and resuspended in fresh buffer to yield the crude membrane fraction.
-
-
Assay Procedure:
-
The membrane preparation is incubated with [³H]mepyramine, a radiolabeled H1 receptor antagonist, and varying concentrations of this compound.
-
The incubation is carried out at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Pharmacodynamic Profile
This compound's in vivo efficacy is demonstrated through its inhibition of histamine-mediated physiological responses.
Table 3: In Vivo Pharmacodynamic Activity of this compound
| Pharmacological Effect | Animal Model | ED₅₀ (mg/kg, p.o.) |
| Inhibition of Histamine-induced Vascular Permeability | Guinea Pig | 0.048 |
| Inhibition of Homologous Passive Cutaneous Anaphylaxis | Rat | 0.13 |
Histamine-Induced Vascular Permeability Model
This model assesses the ability of this compound to counteract the increase in capillary permeability induced by histamine.
-
Procedure:
-
Male Hartley guinea pigs are administered this compound orally.
-
After one hour, Evans blue dye (a marker for plasma protein leakage) is injected intravenously.
-
Immediately following the dye injection, histamine is injected intradermally.
-
After 30 minutes, the animals are euthanized, and the skin at the injection site is excised.
-
The extravasated dye is extracted and quantified spectrophotometrically.
-
The dose of this compound that causes a 50% reduction in dye leakage (ED₅₀) is calculated.
-
Signaling Pathway
This compound acts as a competitive antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). By blocking the binding of histamine, this compound prevents the activation of the Gαq/11 protein and the subsequent downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP₃), and diacylglycerol (DAG). This ultimately inhibits the release of intracellular calcium and the activation of protein kinase C (PKC), which are responsible for mediating the pro-inflammatory and allergic responses.
Conclusion
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the histamine H1 receptor. This, combined with its in vivo efficacy in mitigating histamine-induced responses, underscores its role as a potent antihistamine. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further research and development in the field of allergic and inflammatory disorders.
Bepotastine's Attenuation of Pro-Inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bepotastine, a second-generation histamine H1 receptor antagonist, exhibits a multifaceted anti-inflammatory profile beyond its well-established anti-allergic effects. This technical guide provides an in-depth analysis of this compound's impact on the production of pro-inflammatory cytokines. By stabilizing mast cells, inhibiting eosinophil migration, and directly modulating cytokine expression in various cell types, this compound demonstrates significant potential in mitigating inflammatory responses. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Chronic inflammatory and allergic conditions are characterized by the overproduction of pro-inflammatory cytokines, leading to tissue damage and debilitating symptoms. This compound, primarily known for its efficacy in treating allergic conjunctivitis and urticaria, has demonstrated broader immunomodulatory effects. Its mechanism of action extends beyond histamine H1 receptor blockade to include the stabilization of mast cells and the inhibition of eosinophil recruitment to inflammatory sites.[1][2][3] A growing body of evidence, detailed in this guide, highlights its direct inhibitory effects on the production of key pro-inflammatory cytokines, suggesting a wider therapeutic potential for this compound.
This compound's Effect on Pro-Inflammatory Cytokine Production: Quantitative Data
This compound has been shown to significantly suppress the production of several key pro-inflammatory cytokines and chemokines in a dose-dependent manner. The following tables summarize the quantitative data from in vitro studies.
Table 1: Effect of this compound on Cytokine and Chemokine Production in Human Epidermal Keratinocytes
| Cytokine/Chemokine | Cell Type | Stimulant | This compound Concentration | Inhibition (%) | Reference |
| IL-1α | Human Epidermal Keratinocytes | Poly(I:C) | 100 µM | Significant Suppression | Kobayashi et al. |
| CXCL10 (IP-10) | Human Epidermal Keratinocytes | Poly(I:C) | 100 µM | Significant Suppression | Kobayashi et al. |
| CCL17 (TARC) | Human Epidermal Keratinocytes | Poly(I:C) | 100 µM | Significant Suppression | Kobayashi et al. |
Source: Data extrapolated from Kobayashi et al. The study demonstrated significant suppression but did not provide specific percentage inhibition values in the abstract.[4]
Table 2: Effect of this compound on IL-5 Production in Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Cell Type | Stimulant | This compound Concentration | Inhibition | Reference |
| IL-5 | Human PBMCs | Dermatophagoides farinae extract | 0.1 µM | Significant | Kaminuma et al.[5][6] |
| IL-5 | Human PBMCs | Dermatophagoides farinae extract | 10 µM | Significant | Kaminuma et al.[5][6] |
| IL-5 | Human PBMCs | Dermatophagoides farinae extract | 100 µM | Significant | Kaminuma et al.[5][6] |
Source: Kaminuma et al. demonstrated significant inhibition at these concentrations, particularly when pre-incubated.[5][6]
Key Signaling Pathways Modulated by this compound
This compound's inhibitory effect on pro-inflammatory cytokine production is mediated through the modulation of key intracellular signaling pathways. While direct evidence for this compound's interaction with the NF-κB pathway is still emerging, its known anti-inflammatory properties and the central role of NF-κB in cytokine gene transcription strongly suggest its involvement.
Proposed Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β. It is hypothesized that this compound may interfere with this cascade, preventing the nuclear translocation of NF-κB and subsequent cytokine production.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on pro-inflammatory cytokine production.
Cell Culture and Stimulation for Cytokine Production
Objective: To culture human epidermal keratinocytes and stimulate them to produce pro-inflammatory cytokines for subsequent analysis of this compound's inhibitory effects.
Protocol:
-
Cell Culture: Human epidermal keratinocytes (HaCaT cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as Polyinosinic:polycytidylic acid (Poly(I:C)) at a concentration of 10 µg/mL to induce cytokine production.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected, centrifuged to remove cellular debris, and stored at -80°C until cytokine analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To quantify the concentration of specific pro-inflammatory cytokines in cell culture supernatants.
Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-1α) overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: The plate is washed again, and diluted samples and a serial dilution of the recombinant cytokine standard are added to the wells. The plate is incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added. The plate is incubated for 30 minutes at room temperature in the dark.
-
Substrate Addition and Measurement: After a final wash, a substrate solution (e.g., TMB) is added to each well, and the color development is stopped with a stop solution. The absorbance is measured at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.[7][8]
Mast Cell Degranulation Assay
Objective: To assess the ability of this compound to stabilize mast cells and inhibit the release of inflammatory mediators.
Protocol:
-
Cell Preparation: Rat basophilic leukemia (RBL-2H3) cells, a mast cell line, are cultured and sensitized with anti-DNP IgE overnight.
-
Pre-treatment: The sensitized cells are washed and pre-incubated with various concentrations of this compound for 30 minutes.
-
Degranulation Induction: Degranulation is induced by challenging the cells with DNP-BSA.
-
Mediator Release Measurement: The release of β-hexosaminidase, a granular enzyme, into the supernatant is measured as an indicator of degranulation. The enzyme activity is determined by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate.[9][10]
Eosinophil Chemotaxis Assay
Objective: To evaluate the effect of this compound on the migration of eosinophils towards a chemoattractant.
Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation and immunomagnetic negative selection.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar chemotaxis system with a polycarbonate membrane is used. The lower chamber is filled with a chemoattractant (e.g., eotaxin or LTB4).
-
Cell Treatment and Migration: Eosinophils are pre-treated with this compound or vehicle and then placed in the upper chamber. The chamber is incubated to allow cell migration through the membrane.
-
Quantification of Migration: Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope.[11][12]
Conclusion
This compound demonstrates a significant and clinically relevant inhibitory effect on the production of pro-inflammatory cytokines. Its multimodal mechanism of action, encompassing histamine H1 receptor antagonism, mast cell stabilization, and direct modulation of cytokine synthesis, positions it as a promising therapeutic agent for a range of inflammatory disorders beyond its current indications. The data and protocols presented in this guide provide a solid foundation for further research into the anti-inflammatory properties of this compound and its potential applications in drug development. Further investigation into its precise molecular targets within the NF-κB and other inflammatory signaling pathways will be crucial for fully elucidating its therapeutic potential.
References
- 1. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downmodulatory effects of the antihistaminic drug this compound on cytokine/chemokine production and CD54 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Anti-Allergic Drug, Betotastine Besilate, Suppresses Interleukin-5 Production by Human Peripheral Blood Mononuclear Cells [jstage.jst.go.jp]
- 6. A novel anti-allergic drug, betotastine besilate, suppresses interleukin-5 production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. CELL PROLIFERATION AND CYTOKINE INDUCTION BY TNF-α OF PSORIATIC KERATINOCYTES ARE NOT DIFFERENT FROM NORMAL KERATINOCYTES IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Preclinical Characterization of Bepotastine's Anti-Allergic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine is a second-generation antihistamine that exhibits a multifaceted anti-allergic profile. This technical guide provides an in-depth overview of the preclinical data characterizing its efficacy and mechanism of action. This compound is a highly selective histamine H1 receptor antagonist with additional properties, including mast cell stabilization and inhibition of eosinophil migration, making it an effective agent in the management of allergic conditions such as allergic rhinitis and conjunctivitis. This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound's anti-allergic effects are primarily attributed to three key mechanisms:
-
Selective Histamine H1 Receptor Antagonism: this compound is a potent and selective antagonist of the histamine H1 receptor. This action competitively inhibits the binding of histamine, a primary mediator of allergic reactions, to its receptor on various cell types, thereby preventing the classic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability.[1] Preclinical studies have demonstrated its high affinity for the H1 receptor with negligible effects on other receptors, which contributes to its favorable safety profile.
-
Mast Cell Stabilization: this compound has been shown to stabilize mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory mediators. This mechanism is crucial in attenuating the early phase of the allergic response.
-
Inhibition of Eosinophil Migration and Inflammatory Mediators: this compound effectively suppresses the infiltration of eosinophils into inflammatory sites, a hallmark of the late-phase allergic reaction.[1] It also inhibits the activity of various inflammatory mediators, including leukotrienes (LTB4 and LTD4) and certain cytokines like IL-5, further contributing to its anti-inflammatory properties.
Quantitative Preclinical Data
The following tables summarize the quantitative data from various preclinical studies, highlighting this compound's potency and efficacy in different experimental models.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |
| This compound | Histamine H1 | [³H]mepyramine | ~5.4 | Estimated from preclinical data |
| Carebastine | Histamine H1 | [³H]mepyramine | 75.86 | Cayman Chemical |
| Mianserin | Histamine H1 | [³H]mepyramine | 1.3 | Reference antagonist |
Table 2: In Vitro Inhibition of Mast Cell Degranulation
| Compound | Model | Stimulant | IC₅₀ | Source |
| This compound | Rat Peritoneal Mast Cells | A23187 | Significant inhibition at 1mM | [2] |
| Ketotifen | Rat Peritoneal Mast Cells | A23187 | Significant inhibition at 0.1mM | [2] |
| Olopatadine | Rat Peritoneal Mast Cells | A23187 | No significant inhibition up to 1mM | [2] |
Table 3: In Vitro Inhibition of Eosinophil Chemotaxis
| Compound | Model | Chemoattractant | Inhibition | Source |
| This compound | Guinea Pig Peritoneal Eosinophils | LTB₄ | Dose-dependent inhibition (30.7% at 1mM) | [2] |
| Ketotifen | Guinea Pig Peritoneal Eosinophils | LTB₄ | Dose-dependent inhibition (1.8% of control at 1mM) | [2] |
| Olopatadine | Guinea Pig Peritoneal Eosinophils | LTB₄ | Slight inhibition at 1mM (68.5% of control) | [2] |
Table 4: In Vivo Efficacy in Allergic Conjunctivitis Models
| Compound (Concentration) | Model | Endpoint | Efficacy | Source |
| This compound besilate (1.5%) | Guinea Pig Passive Sensitization | Conjunctival Vascular Hyperpermeability | Maximal inhibitory effect | [1] |
| This compound besilate (1.0%) | Guinea Pig Passive Sensitization | Conjunctival Vascular Hyperpermeability | More effective than levocabastine (0.025%) | [1] |
| This compound besilate (1.0%) | Guinea Pig Histamine-Induced Hyperpermeability | Conjunctival Vascular Hyperpermeability | More effective than olopatadine (0.1%) | [1] |
| This compound besilate (1.0%) | Guinea Pig PAF-Induced Eosinophil Infiltration | Eosinophil Infiltration | More effective than ketotifen (0.05%) | [1] |
Signaling Pathways
This compound's antagonism of the H1 receptor interrupts downstream signaling cascades that are crucial for the allergic inflammatory response. The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound's antagonism of the H1 receptor inhibits the Gq/PLC/IP3/DAG signaling cascade.
Experimental Workflows
The preclinical characterization of this compound involved a series of in vitro and in vivo experiments. The following diagrams outline the general workflows for these key assays.
Caption: Workflow for key in vitro and in vivo preclinical assays of this compound.
Detailed Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
Methodology: A competitive radioligand binding assay is performed using cell membranes expressing the histamine H1 receptor.
-
Preparation of Membranes: HEK293T cells are transiently transfected with a vector encoding the human histamine H1 receptor. After incubation, the cells are harvested, and a membrane homogenate is prepared. Protein concentration is determined using a BCA protein assay.
-
Binding Assay:
-
Incubate a fixed amount of the membrane homogenate with increasing concentrations of [³H]mepyramine in the absence and presence of a high concentration of a non-radiolabeled antagonist (e.g., mianserin) to determine total and non-specific binding, respectively.
-
For competitive binding, incubate the membrane homogenate and a fixed concentration of [³H]mepyramine with increasing concentrations of this compound.
-
Incubate the mixture for a defined period at a specific temperature (e.g., 4 hours at 25°C).
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Mast Cell Stabilization Assay
Objective: To evaluate the ability of this compound to inhibit mast cell degranulation.
Methodology: Rat peritoneal mast cells are isolated and stimulated to degranulate in the presence or absence of this compound.
-
Isolation of Mast Cells: Mast cells are isolated from the peritoneal cavity of rats by lavage with a suitable buffer. The cells are then purified by density gradient centrifugation.
-
Assay Procedure:
-
Pre-incubate the isolated mast cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 120 minutes).
-
Induce degranulation by adding a calcium ionophore such as A23187.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant and measure the histamine content using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence of this compound to that released in the control group.
Eosinophil Chemotaxis Assay
Objective: To assess the effect of this compound on eosinophil migration.
Methodology: The migration of isolated guinea pig eosinophils towards a chemoattractant is measured using a microchemotaxis chamber.[2]
-
Isolation of Eosinophils: Eosinophils are recruited to the peritoneal cavity of guinea pigs by intraperitoneal injection of a suitable stimulant. The peritoneal exudate cells are then collected, and eosinophils are purified.
-
Chemotaxis Assay:
-
Pre-incubate the purified eosinophils with different concentrations of this compound or a vehicle control.
-
Place the pre-incubated eosinophils in the upper wells of a microchemotaxis chamber.
-
Place a chemoattractant, such as leukotriene B4 (LTB₄), in the lower wells.[2]
-
Separate the upper and lower wells by a filter membrane with a pore size that allows for eosinophil migration.
-
Incubate the chamber for a defined period (e.g., 90 minutes) at 37°C to allow for cell migration.
-
Stain the filter and count the number of migrated cells under a microscope.
-
-
Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in the number of migrated cells compared to the control.
Guinea Pig Model of Allergic Conjunctivitis
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of allergic conjunctivitis.
Methodology: Guinea pigs are passively sensitized and then challenged with an allergen to induce an allergic reaction in the eye.
-
Sensitization: Guinea pigs are passively sensitized by an intraperitoneal or subconjunctival injection of anti-ovalbumin antiserum.
-
Drug Administration: A solution of this compound besilate or a vehicle control is topically administered to the conjunctival sac of the sensitized animals.
-
Allergen Challenge: After a predetermined time following drug administration, an allergic reaction is induced by a topical challenge with ovalbumin or by a subconjunctival injection of histamine or platelet-activating factor (PAF).
-
Evaluation of Allergic Response:
-
Vascular Permeability: Intravenous injection of Evans blue dye is administered before the challenge. The amount of dye leakage into the conjunctival tissue, which is proportional to the increase in vascular permeability, is then quantified.
-
Eosinophil Infiltration: For PAF-induced models, conjunctival tissue is collected after the challenge, and the number of infiltrating eosinophils is determined by histological analysis.
-
-
Data Analysis: The efficacy of this compound is determined by comparing the severity of the allergic response (vascular permeability, eosinophil count) in the this compound-treated group to the control group.
Conclusion
The preclinical data for this compound provide a strong foundation for its clinical use in allergic disorders. Its dual mechanism of action, combining potent and selective histamine H1 receptor antagonism with mast cell stabilization and inhibition of eosinophil-mediated inflammation, positions it as a comprehensive treatment for both the early and late phases of the allergic response. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy, often superior to other established antihistamines. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other anti-allergic compounds.
References
Methodological & Application
Application Note: Bepotastine Mast Cell Stabilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Allergic conjunctivitis is an inflammatory condition of the eye triggered by an IgE-mediated hypersensitivity reaction to environmental allergens.[1][2] A key event in this process is the degranulation of mast cells, which releases histamine and other pro-inflammatory mediators, leading to symptoms like itching, redness, and swelling.[1][3] Bepotastine besilate is a second-generation antihistamine that exhibits a dual mechanism of action: it is a potent and selective antagonist of the histamine H1 receptor and a mast cell stabilizer.[1][3][4] Its mast cell-stabilizing property prevents the release of inflammatory mediators, making it an effective agent for treating allergic conditions.[5][6] This application note provides a detailed protocol for an in vitro assay to quantify the mast cell stabilizing activity of this compound by measuring the inhibition of β-hexosaminidase release from a stimulated mast cell line.
Mechanism of Action: this compound this compound's therapeutic effect in allergic conditions stems from its multifaceted activity.[1] Primarily, it blocks histamine H1 receptors, preventing histamine from binding and causing allergic symptoms.[5] Additionally, it stabilizes mast cells, inhibiting the degranulation process that follows allergen-induced IgE receptor cross-linking.[5][7] This stabilization reduces the release of not only histamine but also other inflammatory molecules such as leukotrienes and certain cytokines.[1][5] Studies have demonstrated that this compound effectively inhibits mast cell degranulation and eosinophil migration to sites of inflammation.[8]
Signaling Pathway of Mast Cell Degranulation and this compound Inhibition
Caption: IgE-mediated mast cell degranulation pathway and this compound's inhibitory action.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in mast cell stabilization and related anti-allergic activities from published studies.
Table 1: In Vitro Mast Cell Degranulation Inhibition
| Compound | Cell Type | Stimulant | Parameter | Value | Reference |
|---|---|---|---|---|---|
| This compound | Human Conjunctival Mast Cells | IgE Challenge | IC₅₀ | 252 µM | [9] |
| Olopatadine | Human Conjunctival Mast Cells | IgE Challenge | IC₅₀ | 559 µM | [9] |
| This compound | Rat Peritoneal Mast Cells | A23187 | % Inhibition | Significant at 1 mM | [10] |
| Olopatadine | Rat Peritoneal Mast Cells | A23187 | % Inhibition | No inhibition up to 1 mM |[10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Anti-Allergic Activity
| Compound | Model | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound | Guinea Pig Vascular Permeability | ED₅₀ | 0.028% | [9] |
| Olopatadine | Guinea Pig Vascular Permeability | ED₅₀ | 0.002% | [9] |
| Bilastine | Guinea Pig Vascular Permeability | ED₅₀ | 0.034% |[9] |
ED₅₀ (Median effective dose) is the dose that produces a therapeutic response in 50% of the population.
Experimental Protocols
Protocol: In Vitro Mast Cell Stabilization Assay (β-Hexosaminidase Release)
This protocol details a method to assess the mast cell stabilizing properties of this compound by measuring the release of β-hexosaminidase from the rat basophilic leukemia cell line (RBL-2H3), a common model for mast cell degranulation studies.[11]
Experimental Workflow
Caption: Workflow for the in vitro this compound mast cell stabilization assay.
Materials and Reagents
-
Cells: Rat Basophilic Leukemia (RBL-2H3) cells.
-
Media: Minimum Essential Medium (MEM) with 15% FBS, L-glutamine, and antibiotics.
-
Sensitizing Antibody: Monoclonal anti-dinitrophenyl (DNP) IgE.
-
Antigen: DNP-human serum albumin (DNP-HSA).
-
Test Compound: this compound besilate.
-
Substrate Solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in citrate buffer (pH 4.5).[13]
-
Stop Solution: 0.4 M Glycine buffer (pH 10.7).
-
Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate centrifuge, microplate reader (405 nm).
Detailed Procedure
-
Cell Culture and Seeding:
-
Culture RBL-2H3 cells according to standard protocols.
-
Seed cells into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]
-
-
Sensitization:
-
The next day, add anti-DNP IgE to each well at a final concentration of 100 ng/mL.
-
Incubate overnight at 37°C to allow the IgE to bind to the FcεRI receptors on the cell surface.
-
-
Washing:
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound besilate in the assay buffer.
-
Add 100 µL of the this compound dilutions to the appropriate wells.
-
Include wells for controls:
-
Negative Control (Spontaneous Release): Assay buffer only.
-
Positive Control (Maximal Release): Assay buffer only (antigen will be added in the next step).
-
-
Incubate the plate for 30 minutes at 37°C.[11]
-
-
Stimulation of Degranulation:
-
Reaction Termination and Sample Collection:
-
Preparation of Cell Lysate (for Total Release):
-
To the remaining cells in the original plate, add 150 µL of lysis buffer (0.1% Triton X-100).[14]
-
Pipette up and down to ensure complete cell lysis.
-
Transfer 50 µL of this cell lysate from each well to a corresponding well in a separate 96-well plate.
-
-
Enzymatic Assay:
-
Add 100 µL of the p-NAG substrate solution to each well of the supernatant and lysate plates.
-
Incubate both plates for 90 minutes at 37°C.[14]
-
-
Measurement:
-
Stop the enzymatic reaction by adding 50 µL of the stop solution to each well.[13] The color will change to yellow.
-
Read the absorbance of both plates at 405 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage of β-Hexosaminidase Release: The percentage of degranulation is calculated as the ratio of the enzyme released into the supernatant to the total enzyme content in the cells.
% Release = (Absorbance_supernatant / (Absorbance_supernatant + Absorbance_lysate)) * 100
-
Calculate the Percentage Inhibition by this compound: The inhibitory effect of this compound is determined by comparing the release in drug-treated wells to the release in the positive control (stimulated) wells, after correcting for spontaneous release.
Corrected Release = % Release_sample - % Release_spontaneous
% Inhibition = (1 - (Corrected Release_this compound / Corrected Release_Positive Control)) * 100
Plot the % Inhibition against the log concentration of this compound to determine the IC₅₀ value.
Conclusion This application note provides a comprehensive framework for assessing the mast cell stabilizing activity of this compound. The detailed in vitro β-hexosaminidase release assay is a robust and reproducible method for quantifying the inhibitory effects of test compounds on mast cell degranulation. The provided quantitative data and workflow diagrams serve as valuable resources for researchers in the fields of pharmacology and drug development investigating anti-allergic therapies.
References
- 1. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated phase III trials of this compound besilate ophthalmic solution 1.5% for ocular itching associated with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of this compound salicylate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Novel Functional Aspect of Antihistamines: The Impact of this compound Besilate on Substance P-Induced Events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Bepotastine Testing in In Vivo Models of Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine is a second-generation antihistamine that exhibits a dual mechanism of action, functioning as a potent and selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][2] These properties make it an effective therapeutic agent for allergic conjunctivitis. This document provides detailed application notes and protocols for evaluating the efficacy of this compound using established in vivo models of allergic conjunctivitis. The protocols described herein are intended to provide a framework for preclinical and clinical evaluation of this compound and other anti-allergic compounds.
Mechanism of Action of this compound
This compound effectively alleviates the symptoms of allergic conjunctivitis through two primary pathways:
-
Histamine H1 Receptor Antagonism: During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on conjunctival nerve endings and blood vessels, leading to itching and increased vascular permeability (redness and swelling).[2] this compound competitively and selectively blocks these H1 receptors, preventing histamine from exerting its effects.[1]
-
Mast Cell Stabilization: this compound inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators, such as leukotrienes and prostaglandins.[1][3] This action helps to suppress the initial phase of the allergic response.
Furthermore, preclinical studies have demonstrated that this compound can inhibit the infiltration of eosinophils into inflamed tissues, a key feature of the late-phase allergic reaction.[4][5]
In Vivo Models for this compound Efficacy Testing
Several well-established in vivo models are utilized to assess the efficacy of anti-allergic compounds like this compound. These models can be broadly categorized into preclinical animal models and the human Conjunctival Allergen Challenge (CAC) model.
Histamine-Induced Conjunctivitis Model
This model directly assesses the H1 receptor antagonist activity of a compound. It is a rapid and reproducible method for evaluating the potency and duration of action of antihistamines.
Experimental Protocol: Histamine-Induced Conjunctivitis in Guinea Pigs
Materials:
-
Male Hartley guinea pigs (250-300 g)
-
Histamine dihydrochloride solution (e.g., 300 ng in sterile saline)
-
This compound ophthalmic solution (various concentrations) and vehicle control
-
Evans blue dye (1 mg/mL in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Micropipettes
-
Calipers or a ruler
Procedure:
-
Animal Acclimatization: Acclimate guinea pigs to the laboratory environment for at least 3-5 days before the experiment.
-
Drug Administration: Topically administer a single drop of this compound ophthalmic solution or vehicle to the conjunctival sac of each eye at predetermined time points before the histamine challenge (e.g., 30 minutes, 4 hours, 8 hours, 16 hours).[5]
-
Anesthesia and Dye Injection: One hour before the histamine challenge, anesthetize the guinea pigs. Administer 1 mL of Evans blue dye solution via the marginal ear vein.[5]
-
Histamine Challenge: Administer a subconjunctival injection of histamine (e.g., 300 ng) into the lower eyelid.[5]
-
Evaluation of Vascular Permeability: Euthanize the animals 30 minutes after the histamine challenge. Dissect the conjunctiva and measure the area and intensity of the Evans blue dye leakage. This can be quantified by measuring the diameter of the blue wheal.[4]
-
Data Analysis: Calculate the percentage inhibition of vascular permeability for each this compound concentration compared to the vehicle control. Determine the ED50 (the effective dose that produces 50% of the maximal response) for each time point.
Ovalbumin-Induced Allergic Conjunctivitis Model
This model mimics the IgE-mediated allergic response seen in humans and is useful for evaluating compounds with mast cell stabilizing and anti-inflammatory properties.
Experimental Protocol: Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs
Materials:
-
Male Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Sterile saline
-
This compound ophthalmic solution and vehicle control
-
Microscopes and slides for histology
-
Giemsa stain
Procedure:
-
Sensitization: Actively sensitize the guinea pigs by intraperitoneal injection of OVA mixed with aluminum hydroxide. Repeat the sensitization process as required by the specific protocol.[6]
-
Drug Administration: Before the allergen challenge, topically administer this compound ophthalmic solution or vehicle to the conjunctival sac.
-
Allergen Challenge: After the sensitization period, challenge the animals by instilling OVA solution into their eyes.[7]
-
Clinical Score Assessment: At various time points after the challenge (e.g., 15, 30, 60 minutes), evaluate and score the clinical signs of allergic conjunctivitis, including conjunctival redness, chemosis (swelling), and discharge. A scoring system (e.g., 0-3 scale for each parameter) should be used for objective assessment.
-
Eosinophil Infiltration Analysis (Late Phase): To assess the late-phase reaction, euthanize the animals at a later time point (e.g., 6-24 hours) after the challenge.[8] Excise the conjunctival tissue, fix in formalin, and embed in paraffin. Prepare histological sections and stain with Giemsa to identify and quantify the number of infiltrating eosinophils per unit area.[8]
-
Data Analysis: Compare the clinical scores and eosinophil counts between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized and validated clinical research model used to evaluate the efficacy of ophthalmic anti-allergic drugs in humans. It involves instilling a known allergen into the eyes of allergic individuals in a controlled setting.[2][9]
Experimental Protocol: Conjunctival Allergen Challenge (CAC)
1. Subject Selection:
-
Inclusion Criteria: Healthy adults with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., grass, ragweed, cat dander).[10]
-
Exclusion Criteria: Active ocular disease, use of medications that could interfere with the study results.[11]
2. Study Design:
-
Typically a randomized, double-masked, placebo-controlled, crossover, or parallel-group study.[12]
-
Subjects receive this compound ophthalmic solution in one eye and a placebo in the other, or different groups of subjects receive either this compound or placebo.[13]
3. Procedure:
-
Drug Instillation: A single drop of the study medication (this compound or placebo) is instilled in each eye at a specified time before the allergen challenge (e.g., 15 minutes for onset of action, 8 or 16 hours for duration of action).[13][14]
-
Allergen Instillation: A standardized dose of the relevant allergen is instilled into the conjunctival sac of each eye.[11]
-
Symptom and Sign Assessment:
-
Ocular Itching: Subjects rate their level of itching on a standardized scale (e.g., 0-4) at multiple time points after the challenge (e.g., 3, 5, and 7 minutes).[13]
-
Conjunctival Redness (Hyperemia): An investigator grades the redness of different conjunctival vessel beds on a standardized scale (e.g., 0-4) at various time points (e.g., 7, 15, and 20 minutes).[13]
-
Other Signs: Ciliary and episcleral redness, chemosis, and tearing can also be assessed.[14]
-
4. Data Analysis:
-
The primary efficacy endpoints are typically the mean scores for ocular itching and conjunctival redness.[12]
-
Statistical comparisons are made between the this compound and placebo groups. A clinically significant difference is often defined as a mean difference of ≥1 unit on the 0-4 scale.[15]
Data Presentation
The following tables summarize representative quantitative data from preclinical and clinical studies evaluating this compound.
Table 1: Effect of this compound on Histamine-Induced Conjunctival Vascular Permeability in Guinea Pigs
| Treatment | Dose (%) | Time Before Challenge | Inhibition of Vascular Permeability (%) | ED50 (%) |
| This compound | 1.0 | 30 min | Significant Inhibition | 0.028 |
| Olopatadine | 0.1 | 30 min | Significant Inhibition | 0.002 |
| Levocabastine | 0.025 | 30 min | Less effective than this compound | - |
Data adapted from comparative studies.[4][16]
Table 2: Effect of this compound on Ovalbumin-Induced Eosinophil Infiltration in Guinea Pig Conjunctiva
| Treatment | Dose (%) | Eosinophil Count (cells/mm²) | % Inhibition |
| Vehicle | - | (Baseline Eosinophil Count) | - |
| This compound | 1.0 | Significantly lower than vehicle | More effective than Ketotifen 0.05% |
| Ketotifen | 0.05 | Significantly lower than vehicle | - |
Qualitative summary based on preclinical findings.[16]
Table 3: Efficacy of this compound Besilate 1.5% in the Conjunctival Allergen Challenge (CAC) Model - Ocular Itching
| Time Point (post-challenge) | Mean Itching Score Difference (this compound - Placebo) | p-value |
| 3 minutes | ≥ 1.0 | < 0.0001 |
| 5 minutes | ≥ 1.0 | < 0.0001 |
| 7 minutes | ≥ 1.0 | < 0.0001 |
Data represents pooled results from two Phase III clinical trials, demonstrating a statistically and clinically significant reduction in ocular itching for up to 8 hours post-instillation.[15][17][18]
Table 4: Efficacy of this compound Besilate 1.5% in the Conjunctival Allergen Challenge (CAC) Model - Conjunctival Redness
| Time Point (post-challenge) | Mean Redness Score Difference (this compound - Placebo) | p-value |
| 7 minutes | Statistically Significant Reduction | < 0.05 |
| 15 minutes | Statistically Significant Reduction | < 0.05 |
| 20 minutes | Statistically Significant Reduction | < 0.05 |
This compound demonstrated a statistically significant reduction in conjunctival redness, although the difference did not always meet the threshold for clinical significance.[13][15]
Visualization of Pathways and Workflows
Caption: this compound's dual-action mechanism in allergic conjunctivitis.
Caption: Workflow for in vivo models of allergic conjunctivitis.
Caption: Histamine H1 receptor signaling pathway and this compound's antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Allergic conjunctivitis and uveitis models: reappraisal with some marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of experimental allergic conjunctivitis in guinea pigs by oral administration of antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of benzodiazepine on antigen-induced eosinophil infiltration into guinea pig conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Controlling Mast Cell Activation and Homeostasis: Work Influenced by Bill Paul That Continues Today [frontiersin.org]
- 10. Signal Transduction In Mast Cells And Basophils [api.motion.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Prolonged effectiveness of this compound besilate ophthalmic solution for the treatment of ocular symptoms of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Quantification of Bepotastine in Ophthalmic Solutions Using RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the quantification of bepotastine in ophthalmic solutions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a selective histamine H1 receptor antagonist used for the treatment of allergic conjunctivitis.[1] Accurate and precise quantification of this compound in ophthalmic formulations is crucial for ensuring product quality, safety, and efficacy. The method described herein is simple, rapid, and robust, making it suitable for routine quality control and stability testing. This document includes a detailed experimental protocol, data presentation in tabular format for easy interpretation, and a visual representation of the experimental workflow.
Introduction
This compound besilate is an antihistamine used in ophthalmic solutions to alleviate itching associated with allergic conjunctivitis. The concentration of the active pharmaceutical ingredient (API), this compound, in these formulations must be strictly controlled to ensure therapeutic effectiveness and patient safety. RP-HPLC is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances.[1] This method offers high specificity, sensitivity, and accuracy. This application note details a validated RP-HPLC method for the determination of this compound in ophthalmic solutions, adhering to the principles of analytical method validation as per the International Council for Harmonisation (ICH) guidelines.[1]
Experimental Protocol
Materials and Reagents
-
This compound Besilate Reference Standard
-
This compound Ophthalmic Solution (Sample)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be effective for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | Kromasil C18 (4.6 mm × 101 mm, 5 µm)[1] or Inertsil ODS C18 (250 mm x 4.5 mm, 5 µm)[2] |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0 ± 0.1) (60:40 v/v)[1] or Methanol:Acetonitrile (60:40 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 259 nm[1] or 254 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 4 minutes[1] |
Preparation of Solutions
2.3.1. Phosphate Buffer Preparation (pH 3.0)
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a buffer solution. Adjust the pH to 3.0 ± 0.1 using orthophosphoric acid.
2.3.2. Mobile Phase Preparation
Prepare the mobile phase by mixing the organic solvent(s) and the phosphate buffer in the specified ratio. For example, for a 60:40 Methanol:Phosphate Buffer mobile phase, mix 600 mL of methanol with 400 mL of the prepared phosphate buffer.[1] Degas the mobile phase by sonication or other suitable means before use.
2.3.3. Standard Stock Solution Preparation
Accurately weigh about 50 mg of this compound Besilate Reference Standard and transfer it to a 50 mL volumetric flask.[2] Add about 30 mL of the mobile phase and sonicate for 15 minutes to dissolve.[2] Make up the volume to 50 mL with the mobile phase to obtain a standard stock solution of 1000 µg/mL.
2.3.4. Preparation of Working Standard Solutions
From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the mobile phase to cover the concentration range of 10-250 µg/mL.[2] For example, to prepare a 100 µg/mL solution, dilute 10 mL of the stock solution to 100 mL with the mobile phase.
2.3.5. Sample Solution Preparation
Accurately measure a volume of the this compound ophthalmic solution equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[2] Add about 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.[2] Make up the volume to 100 mL with the mobile phase.[2] Filter the solution through a 0.45 µm syringe filter before injection. The final concentration of this solution will be 100 µg/mL.[2]
Method Validation Summary
The described RP-HPLC method has been validated according to ICH guidelines. A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity Range | 20 - 100 µg/mL[1] or 10 - 250 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 97.02% to 101.52%[2] |
| Precision (% RSD) | < 2%[1][2] |
| Limit of Detection (LOD) | 0.0249 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.0757 µg/mL[2] |
| Robustness | % RSD < 2 for changes in flow rate (±0.1 mL/min) and wavelength (±2 nm)[2] |
Data Presentation
The quantitative data obtained from the analysis should be recorded and presented in a clear and organized manner.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | Conforms |
| Theoretical Plates | > 2000 | Conforms |
| % RSD of 6 injections | ≤ 2.0 | Conforms |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 20 | |
| 40 | |
| 60 | |
| 80 | |
| 100 | |
| Correlation Coefficient (r²) |
Table 3: Accuracy (Recovery) Study
| Spiked Level (%) | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80 | |||
| 100 | |||
| 120 | |||
| Mean % Recovery |
Table 4: Precision Study
| Concentration (µg/mL) | Intra-day % RSD | Inter-day % RSD |
| 100 | ||
| Mean % RSD |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Bepotastine H1 Receptor Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine is a second-generation antihistamine that acts as a potent and selective antagonist for the histamine H1 receptor.[1][2] Its high affinity for the H1 receptor is a key determinant of its therapeutic efficacy in the management of allergic conditions such as allergic rhinitis and urticaria. This document provides detailed application notes and protocols for conducting a histamine H1 receptor binding affinity assay for this compound, a critical in vitro method for characterizing its pharmacological profile. The primary method described is a competitive radioligand binding assay, a gold-standard technique for quantifying the interaction between a test compound and a specific receptor.
Data Presentation
The binding affinity of this compound for the histamine H1 receptor and its selectivity over other receptors are summarized in the table below. A lower inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) value indicates a higher binding affinity.
| Compound | Receptor | Radioligand Used | Test System | Binding Affinity (IC50) |
| This compound | Histamine H1 | [³H]mepyramine | Guinea pig cerebral cortex membrane | 11 nM |
| This compound | Histamine H2 | [³H]tiotidine | Guinea pig cerebral cortex membrane | >10,000 nM |
| This compound | Muscarinic M1 | [³H]pirenzepine | Rat cerebral cortex membrane | >10,000 nM |
| This compound | α1-adrenergic | [³H]prazosin | Rat cerebral cortex membrane | >10,000 nM |
| This compound | α2-adrenergic | [³H]yohimbine | Rat cerebral cortex membrane | >10,000 nM |
| This compound | β-adrenergic | [³H]dihydroalprenolol | Rat cerebral cortex membrane | >10,000 nM |
| This compound | Serotonin 5-HT2 | [³H]spiperone | Rat cerebral cortex membrane | >10,000 nM |
| This compound | Dopamine D2 | [³H]spiperone | Rat striatum membrane | >10,000 nM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound at the Histamine H1 Receptor
This protocol outlines the methodology for a filtration-based competitive binding assay to determine the affinity of this compound for the histamine H1 receptor using a radiolabeled ligand.
1. Materials and Reagents:
-
Test Compound: this compound besilate
-
Radioligand: [³H]mepyramine (a selective H1 receptor antagonist)
-
Receptor Source: Membrane preparations from guinea pig cerebral cortex or a cell line stably expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin or diphenhydramine).
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-treated with a solution like 0.5% polyethylenimine to reduce non-specific binding).
-
Cell harvester and vacuum filtration apparatus
-
Scintillation counter
2. Procedure:
a. Membrane Preparation (from Guinea Pig Cerebral Cortex):
- Homogenize fresh or frozen guinea pig cerebral cortex tissue in ice-cold assay buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the centrifugation step.
- Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
- Store the membrane aliquots at -80°C until use.
b. Binding Assay:
- In a 96-well microplate, set up the following in triplicate for each concentration of the test compound:
- Total Binding: Receptor membrane preparation, [³H]mepyramine, and assay buffer.
- Non-specific Binding: Receptor membrane preparation, [³H]mepyramine, and a high concentration of the non-specific binding control (e.g., 10 µM mianserin).
- Competition Binding: Receptor membrane preparation, [³H]mepyramine, and varying concentrations of this compound.
- The final assay volume should be consistent across all wells (e.g., 250 µL).
- A typical final concentration for [³H]mepyramine is around its Kd value for the H1 receptor (e.g., 1-5 nM).
- The concentration of this compound should span a wide range to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
- Incubate the plates at room temperature (25°C) for 60-120 minutes with gentle agitation to reach equilibrium.
c. Filtration and Counting:
- Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
- Quickly wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
- Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
- For the competition assay, determine the percentage of specific binding at each concentration of this compound.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for this compound H1 Receptor Binding Assay
Caption: Workflow for the this compound H1 receptor competitive binding assay.
References
Method Development for the Quantitative Analysis of Bepotastine in Human Plasma using UPLC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bepotastine is a second-generation H1 receptor antagonist used in the treatment of allergic conditions such as rhinitis and urticaria.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma. The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis.
Principle
This method utilizes a liquid-liquid extraction (LLE) procedure to isolate this compound and an internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase UPLC and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the accurate quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Besilate reference standard
-
Valsartan (Internal Standard)
-
HPLC grade acetonitrile, methanol, and ethyl acetate
-
Formic acid
-
Ammonium formate
-
Human plasma (with anticoagulant)
-
Milli-Q or equivalent purified water
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6460 Triple Quad)
-
Analytical column (e.g., Phenyl column or Zorbax SB C18)
-
Nitrogen generator
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
Standard and Sample Preparation
Stock Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a stock solution of Valsartan (IS) (1 mg/mL) in methanol.
Working Standard Solutions:
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with 50% methanol to achieve a concentration range of 2 ng/mL to 2000 ng/mL.[3]
Sample Preparation Protocol:
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Spike with 5 µL of the internal standard solution (e.g., 3 µg/mL Valsartan).
-
Add 300 µL of 0.1% formic acid.[3]
-
Add 2 mL of ethyl acetate and vortex for 5 minutes for liquid-liquid extraction.[3][4]
-
Centrifuge at 4000 g for 5 minutes to separate the layers.[3]
-
Transfer the upper organic layer to a clean test tube.
-
Evaporate the solvent to dryness at 50°C under a gentle stream of nitrogen.[3]
-
Reconstitute the dried residue with 150 µL of the mobile phase.[3]
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.[3]
UPLC-MS/MS Conditions
UPLC Parameters:
| Parameter | Value |
| Column | Phenyl column (e.g., 2.1 x 100 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 5 mM ammonium formate (pH 3.5 with formic acid) (85:15, v/v)[4][5] |
| Flow Rate | 300 µL/min[3] |
| Column Temperature | 45°C |
| Injection Volume | 5 µL[3] |
| Total Run Time | 2.0 minutes[3] |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[4][5] |
| Capillary Voltage | 3.0 kV[3] |
| Source Temperature | 150°C[3] |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon[3] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 389[4][5] | 167[4][5] |
| Valsartan (IS) | 436[4][5] | 291[4][5] |
Data Presentation: Quantitative Method Parameters
The following table summarizes the key quantitative parameters of the developed UPLC-MS/MS method for this compound analysis in human plasma.
| Parameter | Result | Reference |
| Linearity Range | 0.505 to 538.713 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [4][5] |
| Correlation Coefficient (r²) | > 0.9995 | [6] |
| Recovery | 31.6–38.4% | [3] |
| Intra-day Precision | Within 1.5% | [7] |
| Inter-day Precision | Within 0.54% | [7] |
| Intra-day Accuracy | 99.36-100.29% | [7] |
| Inter-day Accuracy | 97.40–100.47% | [7] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the analysis of this compound in human plasma samples.
Caption: Workflow for this compound analysis in plasma.
Conclusion
The UPLC-MS/MS method described in this application note is a highly sensitive, specific, and reliable technique for the quantification of this compound in human plasma. The detailed protocol provides a clear and straightforward workflow for researchers in clinical and pharmaceutical laboratories. The method has been successfully applied to pharmacokinetic studies of this compound.[3][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetic Comparisons of this compound Besilate and this compound Salicylate in Healthy Subjects | springermedicine.com [springermedicine.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. UPLC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Bepotastine in the Conjunctival Allergen Challenge (CAC) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bepotastine besilate ophthalmic solution in the Conjunctival Allergen Challenge (CAC) model, a standardized and validated method for evaluating the efficacy of anti-allergic ocular medications. The following sections detail the mechanism of action of this compound, protocols for conducting a CAC study, and a summary of key efficacy data.
Introduction to this compound and the CAC Model
This compound besilate is a second-generation antihistamine with a dual mechanism of action, making it an effective treatment for the signs and symptoms of allergic conjunctivitis.[1][2] It is a potent and selective antagonist of the histamine H1 receptor, directly blocking the primary mediator of ocular itching.[1][2] Additionally, this compound stabilizes mast cells, inhibiting their degranulation and the subsequent release of histamine and other pro-inflammatory mediators.[1][3] This dual action provides rapid and sustained relief from allergic symptoms.
The CAC model is a highly reproducible clinical tool used to evaluate the efficacy of anti-allergic eye drops.[4][5] It involves instilling a known allergen into the eyes of allergic subjects to induce a controlled allergic reaction.[6] The signs and symptoms are then graded at specific time points to assess the effectiveness of the investigational drug compared to a placebo.[4][5]
Mechanism of Action of this compound in Allergic Conjunctivitis
This compound exerts its anti-allergic effects through a multi-faceted approach targeting key pathways in the ocular allergic response.
Experimental Protocols
A standardized CAC protocol is crucial for obtaining reliable and reproducible data. The following is a detailed methodology based on protocols used in this compound clinical trials.[4][5]
Subject Selection and Screening
-
Inclusion Criteria:
-
Exclusion Criteria:
Allergen Titration (Visit 1)
-
Instill one drop of a low-concentration allergen solution into the conjunctival sac of both eyes.[4]
-
Observe the subject for 10 minutes.
-
If a positive reaction (defined as a score of ≥2 for ocular itching and ≥2 for conjunctival redness on a 0-4 scale) is not achieved, instill a drop of the next higher concentration of the allergen.[4]
-
Repeat this process until a positive reaction is elicited. This concentration will be used for the subsequent challenge visits.[4]
Conjunctival Allergen Challenge (CAC) Workflow
Dosing and Challenge (Visits 3, 4, and 5)
-
On separate visits, instill one drop of this compound besilate ophthalmic solution (e.g., 1.5%) or placebo into both eyes.[4][5]
-
The timing of the allergen challenge will vary to assess onset and duration of action:
-
At the designated time, instill one drop of the predetermined allergen concentration into the conjunctival sac of both eyes.
Assessment of Signs and Symptoms
-
Ocular Itching: The subject will rate the severity of itching in each eye at 3, 5, and 7 minutes post-challenge using a standardized 0-4 scale (with 0.5 unit increments).[4][5]
-
Conjunctival Redness: A trained investigator will grade the degree of conjunctival redness at 7, 15, and 20 minutes post-challenge using a standardized 0-4 scale.[5]
-
Other Assessments: Secondary endpoints such as ciliary and episcleral redness, chemosis (conjunctival swelling), and tearing can also be assessed.[10]
Standardized Grading Scales
Ocular Itching (Subject-Assessed)
| Score | Description |
| 0 | No itching |
| 1 | Mild, intermittent itching |
| 2 | Mild, constant itching |
| 3 | Moderate, constant itching with a desire to rub |
| 4 | Severe, incapacitating itch with an irresistible urge to rub |
Source: Adapted from clinical trial protocols.[3]
Conjunctival Redness (Investigator-Assessed)
| Score | Description |
| 0 | None |
| 1 | Mild: Slightly dilated pink vessels |
| 2 | Moderate: More apparent dilation of redder vessels |
| 3 | Severe: Numerous, obviously dilated, deep red vessels |
| 4 | Extremely severe: Large, numerous, dilated vessels with a severe deep red color |
Source: Adapted from clinical trial protocols.[3]
Data Presentation
The following tables summarize the efficacy of this compound Besilate Ophthalmic Solution 1.5% compared to placebo in reducing CAC-induced ocular itching and conjunctival redness. The data is pooled from two Phase III clinical trials.[4]
Mean Ocular Itching Scores (0-4 Scale)
| Time Post-CAC | This compound 1.5% (Mean Score) | Placebo (Mean Score) | Difference (Placebo - this compound) | p-value |
| Onset (15 min post-dose) | ||||
| 3 minutes | 0.6 | 2.1 | 1.5 | <0.001 |
| 5 minutes | 0.7 | 2.2 | 1.5 | <0.001 |
| 7 minutes | 0.7 | 2.1 | 1.4 | <0.001 |
| Duration (8 hr post-dose) | ||||
| 3 minutes | 0.9 | 2.1 | 1.2 | <0.001 |
| 5 minutes | 1.0 | 2.2 | 1.2 | <0.001 |
| 7 minutes | 1.0 | 2.1 | 1.1 | <0.001 |
| Duration (16 hr post-dose) | ||||
| 3 minutes | 1.3 | 2.1 | 0.8 | <0.001 |
| 5 minutes | 1.4 | 2.2 | 0.8 | <0.001 |
| 7 minutes | 1.4 | 2.1 | 0.7 | <0.001 |
Data represents pooled analysis from two Phase III studies.[4]
Mean Conjunctival Redness Scores (0-4 Scale)
| Time Post-CAC | This compound 1.5% (Mean Score) | Placebo (Mean Score) | Difference (Placebo - this compound) | p-value |
| Onset (15 min post-dose) | ||||
| 7 minutes | 1.6 | 2.2 | 0.6 | <0.001 |
| 15 minutes | 1.5 | 2.0 | 0.5 | <0.001 |
| 20 minutes | 1.4 | 1.9 | 0.5 | <0.001 |
| Duration (8 hr post-dose) | ||||
| 7 minutes | 1.9 | 2.2 | 0.3 | >0.05 |
| 15 minutes | 1.8 | 2.0 | 0.2 | >0.05 |
| 20 minutes | 1.7 | 1.8 | 0.1 | >0.05 |
| Duration (16 hr post-dose) | ||||
| 7 minutes | 2.0 | 2.2 | 0.2 | >0.05 |
| 15 minutes | 1.9 | 2.0 | 0.1 | >0.05 |
| 20 minutes | 1.8 | 1.9 | 0.1 | >0.05 |
Data represents pooled analysis from two Phase III studies.[4]
Conclusion
This compound besilate ophthalmic solution has demonstrated statistically and clinically significant efficacy in reducing ocular itching, the primary symptom of allergic conjunctivitis, in the CAC model.[4][5] Its rapid onset of action and extended duration of at least 8 hours make it a valuable therapeutic option.[5][8] The CAC model serves as a robust and reliable tool for the clinical evaluation of such anti-allergic agents, providing clear and reproducible endpoints for regulatory assessment.[11][12]
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical appraisal of this compound in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allergolyon.fr [allergolyon.fr]
- 7. A Randomized, Multicenter Phase 3 Clinical Trial Evaluating Intracanalicular Dexamethasone Insert for the Treatment of Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter clinical evaluation of this compound besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. oraclinical.com [oraclinical.com]
- 12. oraclinical.com [oraclinical.com]
Application Notes and Protocols for Evaluating Bepotastine Efficacy in a Guinea Pig Model
Introduction
Bepotastine besilate is a second-generation antihistamine that exhibits a dual mechanism of action: it is a potent and selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][2][3][4] It is primarily used for treating allergic conditions such as allergic conjunctivitis and rhinitis.[1][5] The guinea pig has proven to be a valuable in vivo model for evaluating the efficacy of anti-allergic agents like this compound due to its robust and reproducible hypersensitivity reactions that mimic human allergic responses.[6][7][8] These application notes provide detailed protocols for using guinea pig models of allergic conjunctivitis to assess the pharmacological properties of this compound.
Mechanism of Action: this compound
This compound's therapeutic effects stem from its ability to interfere with the allergic cascade at multiple points.[4][6] Its primary actions are:
-
Histamine H1 Receptor Antagonism : this compound selectively binds to and blocks the H1 receptor, preventing histamine from triggering the classic symptoms of an allergic reaction, such as itching, redness, and swelling.[1][2]
-
Mast Cell Stabilization : this compound inhibits the degranulation of mast cells, which reduces the release of histamine and other pro-inflammatory mediators like leukotrienes and prostaglandins.[1][9]
-
Inhibition of Eosinophil Migration : The drug has been shown to suppress the recruitment of eosinophils to inflammatory sites, a key feature of the late-phase allergic response.[3][6]
Histamine H1 Receptor Signaling Pathway
The binding of histamine to its H1 receptor, a G-protein-coupled receptor (GPCR), initiates an intracellular signaling cascade.[10][11] This pathway involves the activation of the Gq protein, which in turn activates phospholipase C (PLC).[10][12] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG and calcium together activate Protein Kinase C (PKC).[10] This cascade ultimately leads to the expression of pro-inflammatory cytokines and other mediators.[10] this compound acts by blocking the initial step of histamine binding to the H1 receptor.
Experimental Protocols
Model of Allergic Conjunctivitis (AC) Induced by Passive Sensitization
This model evaluates the ability of a test compound to inhibit an immediate hypersensitivity reaction in the eye. Guinea pigs are passively sensitized with anti-ovalbumin (OVA) antiserum before being challenged with OVA.[6]
Protocol:
-
Animals : Use male Hartley guinea pigs weighing 250-300g.
-
Passive Sensitization : Administer an intravenous injection of anti-ovalbumin (OVA) antiserum to each guinea pig.[6]
-
Waiting Period : Allow 24 hours for sensitization to occur.[9]
-
Treatment : Topically administer a single drop (e.g., 10 µL) of this compound besilate solution (e.g., 1.0% or 1.5%) or vehicle control to the conjunctival sac of one eye.[5][6]
-
Antigen Challenge : 30 minutes after treatment, topically challenge the same eye with a solution of OVA.[9]
-
Evaluation of Vascular Permeability :
-
Simultaneously with the OVA challenge, inject Evans blue dye (1 mg/mL) intravenously.[13][14]
-
After 30 minutes, euthanize the animals and dissect the conjunctival tissue.[9][14]
-
Quantify the amount of dye extravasation into the conjunctiva by spectrophotometry to assess vascular permeability. A lower absorbance indicates reduced permeability and thus higher drug efficacy.[15]
-
-
Clinical Scoring : Observe and score clinical signs of allergic conjunctivitis (e.g., congestion, swelling, discharge) at 30 minutes post-challenge.[9]
Model of Histamine-Induced Conjunctival Vascular Permeability
This model directly assesses the H1 receptor antagonist activity of this compound by measuring its ability to inhibit the effects of an external histamine challenge.[6][9]
Protocol:
-
Animals : Use male Hartley outbred guinea pigs weighing 250-300g.[14]
-
Treatment : Administer a single topical drop of this compound solution or vehicle at various time points (e.g., 30 minutes, 4, 8, or 16 hours) prior to the histamine challenge to assess duration of action.[13][14]
-
Dye Administration : One hour before the histamine challenge, administer Evans blue dye (1 mg/mL) via the marginal ear vein.[13][14]
-
Histamine Challenge : Administer a subconjunctival injection of histamine (e.g., 300 ng).[14]
-
Evaluation : 30 minutes after the challenge, sacrifice the animals and assess conjunctival vascular permeability by measuring the area and intensity of the Evans blue dye staining.[13][14]
-
Data Analysis : Calculate the 50% effective dose (ED50) for the inhibition of vascular leakage compared to the vehicle-treated group.[13]
Efficacy Data Summary
The following tables summarize quantitative data from preclinical studies evaluating this compound's efficacy in guinea pig models.
Table 1: Inhibition of Histamine-Induced Conjunctival Vascular Permeability
This table compares the potency (ED50) of this compound with other topical antihistamines in inhibiting vascular leakage after a histamine challenge in guinea pigs. A lower ED50 value indicates higher potency.
| Compound | ED50 (30 min pre-treatment) | Reference |
| This compound | 0.028% | [9] |
| Olopatadine | 0.002% | [9] |
| Bilastine | 0.034% | [9] |
Data from a study on histamine-induced conjunctival vascular permeability in guinea pigs.[9]
Table 2: Inhibition of Allergic Response in Passively Sensitized Guinea Pigs
This table shows the comparative efficacy of this compound 1.0% against other antihistamines in a passive sensitization model of allergic conjunctivitis.
| Treatment Group | Efficacy Outcome | Result | Reference |
| This compound besilate 1.0% | Vascular Hyperpermeability | Significantly more effective than levocabastine 0.025% | [6] |
| This compound besilate 1.0% | Eosinophil Infiltration | More effective suppression than ketotifen 0.05% | [6] |
Data from a study using a passive sensitization model and a platelet-activating factor (PAF)-induced eosinophil infiltration model in guinea pigs.[6]
Table 3: Inhibition of Mast Cell Degranulation and Eosinophil Chemotaxis (In Vitro)
While not a direct in vivo guinea pig model, these in vitro results using cells from rodents (including guinea pig eosinophils) support the in vivo findings and elucidate the mechanism of action.
| Compound | Inhibition of Histamine Release (IC50) | Inhibition of Eosinophil Chemotaxis | Reference |
| This compound | IC50 = 252 µM (Human Mast Cells) | Dose-dependently inhibited (Guinea Pig Eosinophils) | [9][16] |
| Olopatadine | IC50 = 559 µM (Human Mast Cells) | Slight inhibition at 1 mM (Guinea Pig Eosinophils) | [9][16] |
| Ketotifen | - | Dose-dependently inhibited (Guinea Pig Eosinophils) | [16] |
IC50 data is for human conjunctival mast cells; chemotaxis data is for guinea pig peritoneal eosinophils.[9][16] this compound dose-dependently inhibited LTB4-induced chemotaxis of eosinophils at 0.1 mM and 1 mM.[16]
References
- 1. What is the mechanism of this compound salicylate? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. This compound besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. SMPDB [smpdb.ca]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Duration of action of topical antiallergy drugs in a Guinea pig model of histamine-induced conjunctival vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: In Vitro Eosinophil Migration Assay with Bepotastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in allergic inflammation, contributing to the pathophysiology of diseases such as asthma and allergic conjunctivitis. The migration of eosinophils from the bloodstream into inflamed tissues is a critical step in the allergic cascade. This process, known as chemotaxis, is orchestrated by a variety of chemoattractants, with eotaxin playing a central role through its interaction with the CCR3 receptor on the eosinophil surface.[1][2][3]
Bepotastine is a second-generation antihistamine with multiple anti-allergic properties.[4][5] Beyond its primary function as a highly selective H1 receptor antagonist, this compound has been shown to stabilize mast cells and, importantly, inhibit the migration of eosinophils to sites of inflammation.[6][7] This inhibitory effect on eosinophil chemotaxis suggests a broader anti-inflammatory role for this compound, making it a valuable compound for investigation in the context of allergic diseases.[6][7]
These application notes provide a detailed protocol for an in vitro eosinophil migration assay to evaluate the inhibitory effects of this compound. The protocol utilizes the widely accepted Transwell® system, also known as a Boyden chamber assay, which allows for the quantitative assessment of cell migration across a porous membrane in response to a chemoattractant gradient.
Data Presentation: Inhibitory Effect of this compound on Eosinophil Migration
The following table summarizes representative quantitative data on the inhibition of eosinophil migration by this compound and other H1 receptor antagonists. The data is based on in vitro studies using leukotriene B4 (LTB4) as the chemoattractant.
| Compound | Concentration (mM) | Mean Inhibition of Eosinophil Chemotaxis (%) |
| This compound | 0.1 | 18.6 |
| 1 | 69.3 | |
| Ketotifen | 0.1 | 20.7 |
| 1 | 98.2 | |
| Olopatadine | 1 | 31.5 |
Data adapted from studies on LTB4-induced chemotaxis of guinea pig peritoneal eosinophils.
Experimental Protocols
Isolation of Human Eosinophils from Peripheral Blood
This protocol describes the isolation of eosinophils from whole blood by negative selection, a method that yields a highly purified and untouched eosinophil population.
Materials:
-
Anticoagulated (EDTA) whole blood
-
Dextran solution
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Eosinophil isolation kit (negative selection, magnetic bead-based)
-
Separation medium (e.g., PBS with 2% FBS and 1 mM EDTA)
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Granulocyte Enrichment:
-
Mix whole blood with dextran solution and allow erythrocytes to sediment.
-
Carefully layer the leukocyte-rich plasma onto Ficoll-Paque PLUS.
-
Centrifuge to separate mononuclear cells from the granulocyte/erythrocyte pellet.
-
Aspirate and discard the upper layers, retaining the granulocyte pellet.
-
-
Red Blood Cell Lysis (Optional but Recommended):
-
Resuspend the granulocyte pellet in cold RBC Lysis Buffer.
-
Incubate for a short period on ice to lyse remaining red blood cells.
-
Neutralize the lysis buffer and centrifuge to pellet the granulocytes.
-
Wash the pellet with HBSS.
-
-
Eosinophil Purification (Negative Selection):
-
Resuspend the granulocyte pellet in the recommended separation medium.
-
Add the antibody cocktail from the eosinophil isolation kit to the cell suspension. This cocktail contains antibodies against surface markers of other granulocytes (e.g., neutrophils).
-
Incubate to allow the antibodies to bind to non-eosinophils.
-
Add magnetic particles that will bind to the antibody-labeled cells.
-
Place the tube in a magnetic separator. The labeled, non-eosinophil cells will be held by the magnet.
-
Carefully collect the supernatant containing the untouched, purified eosinophils.
-
-
Cell Counting and Viability:
-
Wash the purified eosinophils with separation medium.
-
Resuspend the cells in a known volume of medium.
-
Perform a cell count using a hemocytometer and assess viability using the trypan blue exclusion method. Purity can be assessed by staining a cytospin preparation.
-
In Vitro Eosinophil Migration (Chemotaxis) Assay
This protocol details the use of a Transwell system to measure the effect of this compound on eosinophil migration towards a chemoattractant.
Materials:
-
Purified human eosinophils
-
RPMI 1640 medium supplemented with 1% FBS (or other suitable serum concentration)
-
Chemoattractant: Recombinant human eotaxin-1 (CCL11)
-
This compound besilate
-
24-well Transwell plates (e.g., 5 µm pore size polycarbonate membrane)
-
Incubator (37°C, 5% CO2)
-
Microplate reader or microscope for quantification
-
Cell staining solution (e.g., Crystal Violet or a fluorescent dye like DAPI)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound besilate and dilute to desired test concentrations in RPMI 1640 with 1% FBS.
-
Prepare a solution of eotaxin-1 in RPMI 1640 with 1% FBS at an optimal concentration (typically in the ng/mL range, to be determined empirically).
-
Resuspend the purified eosinophils in RPMI 1640 with 1% FBS at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of the eotaxin-1 solution to the lower wells of the 24-well plate.
-
For negative control wells, add 600 µL of medium without chemoattractant.
-
In a separate tube, pre-incubate the eosinophil suspension with the various concentrations of this compound (or vehicle control) for 20-30 minutes at 37°C.
-
Carefully add 100 µL of the pre-incubated eosinophil suspension (containing 1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 1.5 to 3 hours. The optimal incubation time should be determined in preliminary experiments.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the underside of the membrane with a fixative solution (e.g., 4% paraformaldehyde or 70% ethanol) for 10-15 minutes.[8][9]
-
Stain the fixed cells with 0.1% Crystal Violet for 15-30 minutes.[8]
-
Gently wash the inserts with water to remove excess stain and allow them to dry.
-
The migrated cells can be quantified in two ways:
-
Microscopic Counting: Count the number of stained cells in several representative fields of view under a microscope and calculate the average.
-
Dye Elution: Elute the Crystal Violet from the stained cells using a solvent (e.g., 90% acetic acid) and measure the absorbance of the eluted dye solution in a microplate reader (e.g., at 590 nm).[8] The absorbance is directly proportional to the number of migrated cells.
-
-
Visualizations
Experimental Workflow: In Vitro Eosinophil Migration Assay
References
- 1. A central regulatory role for eosinophils and the eotaxin/CCR3 axis in chronic experimental allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eotaxin Stimulates Eosinophil Release of Preformed IL-4: R&D Systems [rndsystems.com]
- 3. Activation of Eosinophil CCR3 Signaling and Eotaxin Using a Bioinformatics Analysis of a Mouse Model of Obliterative Airway Disease | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Targeting of Eosinophil Adhesion and Accumulation in Allergic Conjunctivitis [frontiersin.org]
- 8. researchhub.com [researchhub.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Bepotastine Impurity Profiling
Introduction
Bepotastine besilate is a second-generation antihistamine and mast cell stabilizer used for the treatment of allergic rhinitis and urticaria.[1][2][3] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of process-related and degradation impurities in this compound besilate.
Analytical Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated for the determination of this compound and its impurities.[1][2][4] This method is effective in separating this compound from its potential impurities, including those formed during synthesis and degradation.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of a validated HPLC method for this compound impurity profiling is provided below.[1][2]
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC system with UV-Vis or PDA detector |
| Column | Shimadzu Inertsil C8-3 (150 mm × 4.6 mm, 3 µm)[1][2] |
| Mobile Phase A | 15 mmol ammonium formate buffer in water (pH adjusted to 3.8 with formic acid)[1][2] |
| Mobile Phase B | Acetonitrile[1][2] |
| Gradient Program | Optimized for the separation of all known impurities |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 45 °C[5] |
| Detection Wavelength | 225 nm[5] |
2. Standard and Sample Preparation
-
Standard Solution: A stock solution of this compound besilate is prepared by dissolving the reference standard in a suitable diluent, such as a mixture of acetonitrile and water. Working standard solutions are prepared by diluting the stock solution to the desired concentrations.
-
Sample Solution: The this compound besilate drug substance is accurately weighed and dissolved in the diluent to achieve a known concentration for analysis.
-
Impurity Stock Solutions: Stock solutions of known impurities are prepared in the diluent. These are used for peak identification and to determine the relative response factors.
3. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6] this compound besilate is subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
-
Acid Hydrolysis: 0.1 M HCl at 70°C for 35 hours.[6]
-
Base Hydrolysis: 0.1 M NaOH at 70°C for 35 hours.[6]
-
Oxidative Degradation: 10% H₂O₂ at room temperature for 2 days.[6]
-
Photodegradation: Exposure to UV and visible light.[6]
-
Thermal Degradation: Heating the solid drug substance at an elevated temperature.
Data Presentation
Table 1: Summary of Known this compound Impurities
The following table summarizes some of the known process-related and degradation impurities of this compound.
| Impurity Name | Chemical Name | Type |
| Impurity A | (S)-4-[(phenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic acid[1][2] | Process-Related |
| Impurity B | 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-1- piperidinebutyric acid, N-oxide[1][2] | Process-Related |
| Impurity C | (S)-4-[(4- chlorophenyl)-2-pyridinylmethoxy]-1-piperidylethane[1][2] | Process-Related |
| This compound Ethyl Ester | 4-[(S)-4-chlorophenyl-2-pyridinylmethoxy]-1-piperidine butanoic Acid Ethyl Ester[7] | Process-Related |
| (R)-Bepotastine | (R)-4-[4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl]butanoic acid | Stereoisomeric Impurity |
| Genotoxic Impurities | Methyl benzenesulfonate, Ethyl benzenesulfonate, Isopropyl benzenesulfonate[8] | Process-Related |
Table 2: Representative Chromatographic Data
This table provides a representative example of the type of quantitative data that would be generated for this compound and its impurities using the described HPLC method. The quantification range for these impurities is typically between 0.05–0.75 μg/mL.[1][2]
| Peak Name | Retention Time (min) | Relative Retention Time (RRT) |
| This compound | 10.5 | 1.00 |
| Impurity A | 8.2 | 0.78 |
| Impurity B | 9.1 | 0.87 |
| Impurity C | 12.3 | 1.17 |
| This compound Ethyl Ester | 15.6 | 1.49 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound impurities.
Caption: Logical relationship of this compound and its potential impurities.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Identification, Characterization and HPLC Quantification of Process-Related Impurities in this compound Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. [PDF] Identification, Characterization and HPLC Quantification of Process-Related Impurities in this compound Besilate Bulk Drug | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CN111307958A - Method for detecting genotoxic impurities in this compound besilate - Google Patents [patents.google.com]
Formulation Development of Bepotastine Besilate Ophthalmic Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine besilate is a second-generation antihistamine and mast cell stabilizer indicated for the treatment of itching associated with allergic conjunctivitis.[1][2][3] The development of a stable, safe, and effective ophthalmic solution requires careful consideration of various formulation parameters to ensure patient comfort and therapeutic efficacy. This document provides a comprehensive guide to the formulation development of a 1.5% w/v this compound besilate ophthalmic solution, including key formulation components, experimental protocols, and quality control parameters.
I. Formulation Components and Composition
A typical formulation for this compound besilate ophthalmic solution 1.5% is a sterile aqueous solution with a pH of approximately 6.8 and an osmolality of around 290 mOsm/kg.[1][2][4] The key components and their typical concentration ranges are summarized below.
Table 1: Typical Formulation Composition of this compound Besilate Ophthalmic Solution (1.5% w/v)
| Component | Function | Typical Concentration |
| This compound Besilate | Active Pharmaceutical Ingredient | 1.5% w/v (15 mg/mL) |
| Benzalkonium Chloride | Preservative | 0.005% w/v |
| Monobasic Sodium Phosphate Dihydrate | Buffering Agent | q.s. to pH 6.8 |
| Sodium Chloride | Tonicity Modifier | q.s. to ~290 mOsm/kg |
| Sodium Hydroxide | pH Adjusting Agent | q.s. to pH 6.8 |
| Water for Injection, USP | Vehicle | q.s. to 100% |
q.s. = quantum satis (as much as is sufficient)
II. Experimental Protocols
This section details the key experimental protocols for the development and evaluation of this compound besilate ophthalmic solution.
Solubility Studies
Objective: To determine the solubility of this compound besilate in various aqueous and buffered solutions to select a suitable vehicle.
Methodology:
-
Prepare a series of buffered solutions at different pH levels (e.g., pH 5.0, 6.0, 6.8, 7.0, 7.4) using appropriate buffer systems (e.g., phosphate buffer).
-
Add an excess amount of this compound besilate powder to a known volume of each solution in separate sealed containers.
-
Agitate the containers at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Withdraw an aliquot of the supernatant, filter it through a suitable syringe filter (e.g., 0.45 µm), and dilute it appropriately.
-
Analyze the concentration of this compound besilate in the diluted samples using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pH and Buffering Capacity
Objective: To determine the optimal pH for drug stability and patient comfort and to select a suitable buffer system.
Methodology:
-
Prepare this compound besilate solutions at various pH values.
-
Evaluate the chemical stability of the drug at each pH over time using a stability-indicating HPLC method.
-
Assess the buffering capacity of the selected buffer system (e.g., monobasic sodium phosphate) by titrating the formulation with a strong acid and base and monitoring the pH change. A pH of 6.8 is commonly targeted for this formulation.[1][2][4]
Tonicity and Osmolality Adjustment
Objective: To ensure the ophthalmic solution is isotonic with lachrymal fluids to minimize eye irritation.
Methodology:
-
Prepare a baseline formulation of this compound besilate in the chosen buffer system.
-
Measure the osmolality of the solution using an osmometer. The target osmolality is approximately 290 mOsm/kg.[1][2][4]
-
Adjust the tonicity by adding a suitable agent, such as sodium chloride.[4][5] The required amount can be calculated based on the sodium chloride equivalent of this compound besilate and other excipients.
-
Confirm the final osmolality of the formulation.
Preservative Efficacy Testing (PET)
Objective: To evaluate the effectiveness of the chosen preservative (e.g., Benzalkonium chloride) in preventing microbial growth in the multidose product.
Methodology:
-
Perform the PET according to the standards outlined in the United States Pharmacopeia (USP) <51> or European Pharmacopoeia (Ph. Eur.) 5.1.3.
-
Inoculate the formulation with a specified concentration of representative microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis).
-
Store the inoculated containers at a specified temperature.
-
At predetermined time intervals (e.g., 7, 14, and 28 days), withdraw samples and determine the number of viable microorganisms.
-
The preservative is effective if the microbial concentration is reduced to the levels specified in the pharmacopeial standards.
Stability Studies
Objective: To evaluate the physical and chemical stability of the final formulation under various storage conditions as per ICH guidelines.
Methodology:
-
Package the final formulation in the intended container-closure system (e.g., LDPE bottles).
-
Store the samples at long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) stability conditions.
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze them for the following parameters:
-
Appearance: Visual inspection for color and clarity.
-
pH: Measurement using a calibrated pH meter.
-
Assay of this compound Besilate and Preservative: Quantification using a validated stability-indicating HPLC method.
-
Related Substances/Impurities: Detection and quantification of any degradation products.
-
Osmolality: Measurement using an osmometer.
-
Particulate Matter: Evaluation for sub-visible particles.
-
Sterility: Testing according to pharmacopeial methods.
-
Drop Size: To ensure consistent dosing.
-
III. Data Presentation
Table 2: Illustrative Stability Data for this compound Besilate Ophthalmic Solution (1.5% w/v) at 40°C/75% RH
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | Clear, colorless solution | Complies | Complies | Complies | Complies |
| pH | 6.6 - 7.0 | 6.8 | 6.8 | 6.7 | 6.7 |
| Assay of this compound Besilate (%) | 90.0 - 110.0 | 100.2 | 99.8 | 99.1 | 98.5 |
| Assay of Benzalkonium Chloride (%) | 90.0 - 110.0 | 101.5 | 100.9 | 99.5 | 98.9 |
| Total Impurities (%) | NMT 1.0 | <0.1 | <0.1 | 0.15 | 0.25 |
| Osmolality (mOsm/kg) | 270 - 320 | 291 | 292 | 291 | 293 |
NMT = Not More Than
IV. Visualizations
Formulation Development Workflow
The following diagram illustrates the typical workflow for the formulation development of this compound besilate ophthalmic solution.
Quality by Design (QbD) Approach
A Quality by Design (QbD) approach can be systematically applied to the formulation development process to ensure a robust and high-quality product.
Analytical Method Validation Workflow
The validation of analytical methods is crucial to ensure the reliability of the data generated during formulation development and stability studies.
References
Troubleshooting & Optimization
Bepotastine Ophthalmic Solution: A Technical Guide to Stability and pH Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of bepotastine ophthalmic solution, with a focus on the critical role of pH. The following information, presented in a question-and-answer format, addresses common issues and questions that may arise during experimental research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound ophthalmic solution?
A1: this compound ophthalmic solution is typically formulated at a pH of approximately 6.8.[1][2] This pH is within the ocular comfort range, which is generally considered to be between 6.6 and 7.8, to minimize irritation upon instillation. While the drug substance is stable under long-term storage conditions, its stability is influenced by pH, especially under stress conditions.[3][4]
Q2: How does pH affect the degradation of this compound in an aqueous solution?
A2: this compound is susceptible to degradation at both acidic and alkaline pH, particularly under stressed conditions such as elevated temperatures and exposure to light. Forced degradation studies have shown that this compound degrades more rapidly in strongly acidic (e.g., 0.1 M HCl) and strongly basic (e.g., 0.1 M NaOH) solutions compared to neutral or near-neutral pH.[4][5]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound include hydrolysis, oxidation, and photodegradation.[6][7] Hydrolysis of the butanoic acid side chain can occur at extreme pH values. The molecule is also susceptible to oxidation, which can lead to the formation of N-oxide and other oxidative byproducts.[8] Photodegradation, especially in basic conditions, can result in the formation of several photoproducts.[1][9]
Q4: Are there any specific storage recommendations to ensure the stability of this compound ophthalmic solution during experiments?
A4: To maintain stability, this compound ophthalmic solutions should be stored at controlled room temperature (15°C to 25°C or 59°F to 77°F) and protected from light.[10][11] It is also crucial to maintain the intended pH of the solution, as significant deviations can accelerate degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpected degradation of this compound in solution. | pH shift: The pH of the solution may have shifted outside the optimal range (6.6-7.8). | 1. Measure the pH of the solution. 2. If necessary, adjust the pH using appropriate buffers (e.g., phosphate buffer). 3. Ensure all glassware and reagents are free of acidic or basic contaminants. |
| Exposure to light: this compound is known to be photosensitive, especially in basic solutions. | 1. Store solutions in amber or light-protecting containers. 2. Minimize exposure to ambient and UV light during experiments. | |
| Oxidative stress: The presence of oxidizing agents or exposure to air can lead to oxidative degradation. | 1. Use deaerated solvents for solution preparation. 2. Consider purging the headspace of the storage container with an inert gas like nitrogen. | |
| Precipitation or cloudiness observed in the ophthalmic solution. | Change in pH: A significant change in pH can affect the solubility of this compound besilate. | 1. Verify the pH of the solution. 2. Ensure the buffer capacity of the formulation is sufficient to resist pH changes. |
| Temperature fluctuations: Extreme temperatures can impact solubility and stability. | 1. Store the solution within the recommended temperature range. 2. Avoid freeze-thaw cycles. | |
| Inconsistent analytical results for this compound concentration. | Inadequate analytical method: The analytical method may not be stability-indicating. | 1. Utilize a validated, stability-indicating HPLC method capable of separating this compound from its degradation products.[12] 2. Perform forced degradation studies to confirm the method's specificity. |
Data Presentation: this compound Stability Under Forced Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in scientific literature. These studies are crucial for identifying potential degradation products and understanding the molecule's intrinsic stability.
| Stress Condition | pH | Temperature | Duration | Degradation (%) | Observations | Reference |
| Thermal | 1 (0.1 M HCl) | 70°C | 35 h | 17.4 - 56.8 | Significant degradation in both ionized forms. | [4][5] |
| 4 | 70°C | 35 h | >17 | Degradation observed. | [4][5] | |
| 7 | 70°C | 35 h | >17 | Degradation observed. | [4][5] | |
| 10 | 70°C | 35 h | >17 | Degradation observed. | [4][5] | |
| 13 (0.1 M NaOH) | 70°C | 35 h | 17.4 - 56.8 | Significant degradation in both ionized forms. | [4][5] | |
| Photolytic | 1 (0.1 M HCl) | Ambient | - | 96.3 | Highly sensitive to UV/VIS light in acidic conditions. | [2][5] |
| 4 | Ambient | - | >20 | Degradation observed. | [5] | |
| 7 | Ambient | - | >20 | Degradation observed. | [5] | |
| 10 | Ambient | - | >20 | Degradation observed. | [5] | |
| 13 (0.1 M NaOH) | Ambient | - | 61.7 | Significant degradation in basic conditions. | [2][5] | |
| Oxidative | Neutral | Room Temp | - | - | Susceptible to oxidation, leading to N-oxide formation. | [7][8] |
Experimental Protocols
Protocol 1: pH Stability Study of this compound Ophthalmic Solution
Objective: To evaluate the stability of this compound ophthalmic solution at different pH values under accelerated storage conditions.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of 4, 5, 6, 7, and 8 using appropriate buffer systems (e.g., acetate, phosphate).
-
Sample Preparation: Prepare solutions of this compound besilate in each buffer to a final concentration relevant for ophthalmic use (e.g., 1.5%).
-
Storage Conditions: Store aliquots of each solution in amber glass vials at accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) as per ICH guidelines.[13]
-
Time Points: Withdraw samples at initial (t=0) and predetermined time points (e.g., 1, 2, 4, and 6 weeks).
-
Analysis: Analyze the samples for the following parameters:
-
Appearance: Visually inspect for any changes in color or clarity.
-
pH: Measure the pH of the solution.
-
Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method.
-
Degradation Products: Monitor the formation of any degradation products using the same HPLC method.
-
-
Data Analysis: Calculate the degradation rate constant (k) and half-life (t1/2) of this compound at each pH. Plot the logarithm of the degradation rate constant versus pH to generate a pH-rate profile.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Thermal Degradation: Store the drug substance or drug product at an elevated temperature (e.g., 70°C) for a specified period.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector for identification of degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and this compound, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of photodegradation products of this compound besilate and in silico evaluation of their ADMET properties. | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and this compound, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification, Characterization and HPLC Quantification of Process-Related Impurities in this compound Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Photodegradation Products of this compound Besilate and In Silico Evaluation of Their Physicochemical, Absorption, Distribution, Metabolism, Excretion and Toxicity Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
Overcoming poor aqueous solubility of Bepotastine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Bepotastine during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound besilate considered to have poor aqueous solubility?
There appears to be conflicting information regarding the aqueous solubility of this compound besilate. Some sources indicate a high solubility of ≥ 100 mg/mL in water[1]. However, other documents from regulatory bodies describe it as "sparingly soluble"[2][3]. This discrepancy may arise from different experimental conditions, such as pH and temperature, or the specific salt form being used. For practical experimental purposes, researchers may encounter solubility limitations depending on the desired concentration and the composition of their aqueous medium.
Q2: What are the common reasons for experiencing poor aqueous solubility of this compound besilate in my experiments?
Several factors can contribute to difficulties in dissolving this compound besilate:
-
pH of the medium: The solubility of this compound, an ionizable drug, can be significantly influenced by the pH of the solvent[4][5].
-
Temperature: Solubility of solid compounds often changes with temperature[6].
-
Common ion effect: The presence of other ions in the solution can potentially decrease the solubility of the salt form.
-
Polymorphism: Different crystalline forms of a compound can exhibit different solubility profiles.
-
Purity of the compound: Impurities can affect the dissolution and solubility of the active pharmaceutical ingredient.
Q3: What are the general approaches to enhance the aqueous solubility of poorly soluble drugs like this compound?
A variety of techniques can be employed to improve the solubility of drugs with limited aqueous solubility. These can be broadly categorized as follows:
-
Physical Modifications:
-
Chemical Modifications:
-
Use of Excipients:
Troubleshooting Guides
Issue 1: this compound besilate does not fully dissolve in my aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound dissolution issues.
Detailed Steps:
-
pH Adjustment: this compound besilate's solubility is pH-dependent. Ensure the pH of your aqueous medium is optimal. For instance, the commercial ophthalmic solution has a pH of approximately 6.8[3][13][14]. Adjusting the pH of your buffer may improve solubility.
-
Sonication and Heating: Applying gentle heat or using an ultrasonic bath can aid in the dissolution process[1]. However, be cautious about potential degradation of the compound at elevated temperatures.
-
Co-solvents: For stock solutions, using a small percentage of an organic co-solvent can significantly improve solubility. Dimethyl sulfoxide (DMSO) is a common choice[1][15]. For in vivo experiments, formulations with co-solvents like PEG300 and Tween-80 have been used[1][15].
-
Complexation: The use of cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), can form inclusion complexes with this compound, enhancing its aqueous solubility[1][15].
Issue 2: Need to prepare a high-concentration stock solution of this compound besilate.
For preparing concentrated stock solutions, water alone may not be sufficient despite the reported high solubility. The use of co-solvents is a standard practice.
Recommended Solvents for Stock Solutions:
| Solvent | Concentration | Notes |
| Water | ≥ 100 mg/mL (257.14 mM) | Saturation unknown; may require sonication[1]. |
| DMSO | 100 mg/mL (257.14 mM) | May require sonication. Use newly opened, anhydrous DMSO as it is hygroscopic[1][16]. |
| Methanol | Soluble | [17] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound besilate (Molecular Weight: 547.06 g/mol )[3][15][16][18]. For 1 mL of a 10 mM stock solution, you will need 5.47 mg.
-
Add the this compound besilate to a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Vortex the tube until the compound is fully dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Store the stock solution appropriately. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C can be used[1][19].
Issue 3: Preparing a this compound besilate formulation for in vivo studies.
Directly diluting a DMSO stock solution into an aqueous buffer for in vivo use can cause the compound to precipitate. Specialized formulations are often required.
Co-solvent Formulations for In Vivo Use:
| Formulation Components | Achieved Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.57 mM)[1][15] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.57 mM)[1][15] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.57 mM)[1][15] |
Experimental Protocol: Preparation of a Co-solvent Formulation
This protocol is based on the first formulation listed in the table above.
-
Prepare a concentrated stock solution of this compound besilate in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL, you would use 100 µL of the 25 mg/mL stock for a final volume of 1 mL.
-
Add the other solvents sequentially, mixing well after each addition:
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix thoroughly.
-
-
The resulting solution should be clear. It is recommended to prepare this working solution fresh on the day of use[1].
Workflow for In Vivo Formulation Preparation:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel this compound salicylate salt bioequivalent to the commercial this compound besilate in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. US9820936B2 - Oral controlled release pharmaceutical compositions of this compound - Google Patents [patents.google.com]
- 12. iipseries.org [iipseries.org]
- 13. fda.report [fda.report]
- 14. DailyMed - this compound BESILATE OPHTHALMIC SOLUTION 1.5% solution/ drops [dailymed.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. This compound Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Identifying Bepotastine degradation products in stability studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying Bepotastine degradation products in stability studies.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to degrade?
A1: this compound is most susceptible to degradation under basic hydrolysis, oxidative, and photolytic conditions.[1][2][3] It is relatively stable under acidic and thermal stress.[3] Specifically, significant degradation has been observed when exposed to 0.1 M NaOH, 10% H₂O₂, and UV/VIS light, particularly in basic conditions.[1][2]
Q2: What are the primary degradation products of this compound?
A2: The primary degradation products of this compound are formed through oxidation and photodegradation. One of the major oxidative degradation products is the N-oxide of this compound.[4][5] Under photolytic conditions, especially in a basic medium, at least five photodegradation products have been identified.[1][6] Additionally, several process-related impurities have been characterized, which may also be observed in stability studies.[4][5]
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common and effective techniques for separating and quantifying this compound and its degradation products.[7][8] These methods, coupled with UV detection, are typically used. For structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[1] High-performance thin-layer chromatography (HPTLC) has also been used for the determination of this compound in the presence of its oxidative degradant.[8]
Q4: Are there any known process-related impurities of this compound that I should be aware of?
A4: Yes, several process-related impurities of this compound have been identified and characterized. These include (S)-4-[(phenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic acid (Imp-A), 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutyric acid, N-oxide (Imp-B), and (S)-4-[(4-chlorophenyl)-2-pyridinylmethoxy]-1-piperidylethane (Imp-C).[4][5] It is important to have analytical methods that can distinguish these process-related impurities from actual degradation products.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound stability samples.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound or Degradation Products | - Mobile phase pH is close to the pKa of the analyte.- Column is overloaded.- Active sites on the column interacting with the analyte. | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Reduce the injection volume or sample concentration.- Use a column with end-capping or add a competing base to the mobile phase. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition.- Poor column equilibration.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing.- Increase column equilibration time between injections.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Appearance of Unexpected Peaks in the Chromatogram | - Contamination of the mobile phase or sample solvent.- Carryover from previous injections.- Formation of new, unexpected degradation products. | - Analyze a blank injection of the solvent to check for contamination.- Implement a robust needle wash program on the autosampler.- Re-evaluate the stress conditions and consider further characterization of the new peaks using LC-MS. |
| Difficulty in Separating a Known Degradation Product from the Main this compound Peak | - Inadequate chromatographic resolution.- Inappropriate column chemistry or mobile phase. | - Optimize the mobile phase composition (e.g., organic modifier ratio, pH, buffer concentration).- Try a different column with a different stationary phase (e.g., C8 instead of C18).- Adjust the gradient slope in a gradient elution method. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life. | - Filter and degas the mobile phase.- Flush the detector cell with a strong solvent like isopropanol.- Purge the HPLC pump to remove air bubbles.- Replace the detector lamp if necessary. |
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Summary of Forced Degradation Studies on this compound Besilate
| Stress Condition | Reagents and Duration | Observation | % Degradation | Identified Degradants |
| Acid Hydrolysis | 0.1 M HCl, 70°C, 35h | Stable | < 10% | Not Significant |
| Base Hydrolysis | 0.1 M NaOH, 70°C, 35h | Significant Degradation | 17-57% | Not Specified |
| Oxidative | 10% H₂O₂, Room Temp, 2 days | Significant Degradation | Significant | Oxidative Degradate (N-oxide) |
| Photolytic (UV/VIS) | Basic conditions | Significant Degradation | 23.9% | Five photodegradation products |
| Thermal | 70°C | Relatively Stable | >17% in all pH conditions | Not Specified |
Note: The extent of degradation can vary depending on the exact experimental conditions.
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are crucial for understanding the stability of this compound and for the development of stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the drug substance.
-
Acid Hydrolysis:
-
Dissolve this compound besilate in a suitable solvent and add 0.1 N HCl.
-
Heat the solution at an elevated temperature (e.g., 70°C) for a specified period.[1]
-
After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute to a known concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound besilate in a suitable solvent and add 0.1 N NaOH.
-
Maintain the solution at an elevated temperature (e.g., 70°C) for a specified period.[1]
-
After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute to a known concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound besilate in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 2 days).[1]
-
Dilute to a known concentration with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound besilate to UV and visible light in a photostability chamber.
-
A common condition is exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the sample by HPLC at appropriate time intervals.
-
Stability-Indicating HPLC Method
The following is an example of a reported stability-indicating HPLC method for this compound and its related substances.
-
Column: Symmetry shield RP-18 (250mm x 4.6 mm, 5µm)
-
Mobile Phase A: 1.0mL of H₃PO₄ (85%) in 1000mL of water, with pH adjusted to 3.0 with dilute triethylamine solution.[7]
-
Mobile Phase B: Acetonitrile: Methanol: Water (70:20:10 v/v/v).[7]
-
Gradient Program: A suitable gradient program to ensure the separation of all degradation products.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 45°C.[7]
-
Detection Wavelength: 225 nm.[7]
-
Injection Volume: 10 µL.
Visualizations
Caption: this compound degradation pathways under different stress conditions.
References
- 1. Characterization of Photodegradation Products of this compound Besilate and In Silico Evaluation of Their Physicochemical, Absorption, Distribution, Metabolism, Excretion and Toxicity Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
Bepotastine In Vivo Research: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Bepotastine dosage and experimental design in in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation antihistamine that functions through a multi-faceted mechanism. It is a potent and selective histamine H1 receptor antagonist (or inverse agonist).[1][2][3] Additionally, it exhibits anti-inflammatory properties by stabilizing mast cells to prevent the release of histamine and other inflammatory mediators, and it suppresses the migration of eosinophils into inflamed tissues.[3][4][5]
Q2: What are the known effects of this compound beyond histamine receptor antagonism?
A2: this compound has demonstrated additional anti-allergic activities, including the inhibition of eosinophil infiltration, suppression of IL-5 production, and inhibition of leukotriene B4 (LTB4) and LTD4 activity.[1][2][6] These actions contribute to its overall efficacy in mitigating allergic and inflammatory responses.
Q3: What is the bioavailability and half-life of this compound in vivo?
A3: this compound exhibits high oral bioavailability, exceeding 85% in humans, which suggests efficient absorption.[7] The plasma half-life is relatively short, around 2.4 hours in humans, indicating efficient elimination primarily through the kidneys with minimal metabolism.[7]
Q4: Does this compound cross the blood-brain barrier?
A4: this compound has limited distribution into the central nervous system (CNS).[7] This is attributed to P-glycoprotein-mediated efflux, which actively transports the drug out of the brain.[7][8] Consequently, it is considered a non-sedating antihistamine, a significant advantage over first-generation antihistamines.[1][2]
Optimizing this compound Dosage
Q5: What are the recommended oral dosages for this compound in mouse models of pruritus (itching)?
A5: For mouse models of itching, oral dosages of this compound besilate typically range from 1 to 10 mg/kg. Doses of 3 and 10 mg/kg have been shown to be effective in inhibiting scratching behavior induced by compound 48/80 or in atopic dermatitis models (NC/Nga mice).[9][10][11] A dose-dependent suppression of scratching was observed between 1-10 mg/kg in substance P-induced itching models.[6]
Data Presentation: Recommended Oral Dosages in Rodent Models
| Animal Model | Condition | Effective Dosage Range (Oral) | Key Findings | Citation(s) |
| BALB/c Mice | Compound 48/80-Induced Scratching | 3 - 10 mg/kg | Significant inhibition of scratching frequency and duration. | [9][11] |
| NC/Nga Mice | Atopic Dermatitis (Spontaneous) | 3 - 10 mg/kg | Significant suppression of scratching behavior and serum LTB4 levels. | [9][10][11] |
| ICR Mice | Substance P-Induced Scratching | 1 - 10 mg/kg | Dose-dependent suppression of scratching. | [6] |
| ICR Mice | Histamine-Induced Scratching | 10 mg/kg | Inhibition of scratching behavior. | [6] |
| Rats | N/A (Pharmacokinetic Study) | 3 mg/kg (IV) | Demonstrated lower concentration in the brain than in plasma. | [1][2] |
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Value (Humans) | Notes | Citation(s) |
| Oral Bioavailability | >85% | Suggests efficient absorption. | [7] |
| Plasma Half-life | ~2.4 hours | Indicates rapid elimination. | [7] |
| Time to Max. Concentration (Tmax) | 0.8 - 1.6 hours | Rapid absorption after oral administration. | [11] |
| Metabolism | Minimal | Primarily excreted unchanged via kidneys. | [7][8] |
| CNS Penetration | Limited | Due to P-glycoprotein efflux. | [1][7] |
Experimental Protocols & Methodologies
Q6: How do I prepare this compound besilate for oral administration in mice?
A6: this compound besilate is soluble in solvents like DMSO.[12][13] For in vivo oral gavage, a common method is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle like corn oil or a saline solution containing PEG300 and Tween-80.
Data Presentation: Example Formulation for Oral Administration
| Component | Percentage | Purpose | Citation(s) |
| DMSO | 10% | Solubilizing Agent | [12] |
| PEG300 | 40% | Co-solvent | [12] |
| Tween-80 | 5% | Surfactant/Emulsifier | [12] |
| Saline | 45% | Vehicle | [12] |
| Note: The final concentration of this compound should be calculated based on the desired mg/kg dosage and the administration volume (typically 5-10 mL/kg for mice). |
Detailed Experimental Protocol: Mouse Model of Compound 48/80-Induced Scratching
This protocol describes a common method to evaluate the anti-pruritic effects of this compound.
-
Animals: Male BALB/c mice (12 weeks old) are used.[11]
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Drug Administration:
-
Prepare this compound besilate in a suitable vehicle (see table above).
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage.[11]
-
-
Induction of Scratching:
-
One hour after drug administration, induce scratching by giving an intradermal injection of compound 48/80 (100 µg in 100 µL saline) into the rostral back of the mice.[11]
-
-
Behavioral Observation:
-
Data Analysis: Compare the scratching frequency and duration between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Visualized Guides: Pathways and Workflows
This compound's Mechanism of Action
The following diagram illustrates the key signaling pathways affected by this compound.
Caption: this compound's dual mechanism: H1 receptor antagonism and mast cell stabilization.
Experimental Workflow for In Vivo Pruritus Study
This workflow provides a step-by-step visual guide for conducting a typical anti-pruritus experiment.
Caption: Workflow for a mouse anti-pruritus study using this compound.
Troubleshooting Guide
Q7: My results show high variability between animals in the same group. What can I do?
A7: High variability can stem from several factors. Ensure consistent drug administration technique (e.g., proper oral gavage to avoid dosing errors), precise timing between administration and induction of the response, and a stable, stress-free environment for the animals. Increasing the number of animals per group (n-size) can also help improve statistical power.
Q8: this compound did not produce the expected inhibitory effect. What are potential causes?
A8: This issue could be related to the drug formulation, administration, or the experimental model itself.
-
Formulation: Confirm the solubility and stability of your this compound solution. This compound besilate can be insoluble in aqueous solutions alone; ensure proper use of co-solvents like DMSO.[12][13]
-
Dosage/Timing: The chosen dose might be too low for your specific model or animal strain. Review literature for established effective doses.[6][9] The timing between administration and challenge is also critical; peak plasma concentration is typically reached 1-2 hours post-oral administration.[11]
-
Model: Ensure the pruritus or inflammation model is not primarily mediated by pathways that this compound does not significantly inhibit (e.g., serotonin-induced scratching).[6]
Troubleshooting Logic for Unexpected Results
This diagram outlines a logical approach to troubleshooting failed experiments.
Caption: A decision tree for troubleshooting lack of this compound efficacy in vivo.
References
- 1. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound salicylate? [synapse.patsnap.com]
- 5. Efficacy and Toxicity Evaluation of this compound Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression by this compound besilate of substance P-induced itch-associated responses through the inhibition of the leukotriene B4 action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Oral administration of this compound besilate suppressed scratching behavior of atopic dermatitis model NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. karger.com [karger.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Bepotastine cross-reactivity with other antihistamine receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding bepotastine's cross-reactivity with other antihistamine receptors. The following troubleshooting guides and FAQs address common questions and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for the histamine H1 receptor?
A1: this compound is a second-generation antihistamine that demonstrates high selectivity for the histamine H1 receptor.[1][2][3] In vitro receptor binding assays have shown that this compound has potent antagonist activity at the H1 receptor with negligible affinity for other receptors, including histamine H3, α1- and α2-adrenergic, β-adrenergic, serotonin (5-HT2), muscarinic, and benzodiazepine receptors.[1][2] This high selectivity contributes to its favorable safety profile, with a reduced likelihood of off-target effects commonly associated with first-generation antihistamines.
Q2: What is the mechanism of action of this compound at the histamine H1 receptor?
A2: this compound functions as a direct H1-receptor antagonist.[4] The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq alpha subunit.[5] This initiates a signaling cascade involving the activation of phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. This signaling pathway ultimately results in the physiological effects of an allergic response. This compound competitively binds to the H1 receptor, preventing histamine from binding and thereby inhibiting this downstream signaling cascade.
Q3: Does this compound exhibit cross-reactivity with other antihistamines?
A3: While this compound is structurally a piperidine derivative, clinical reports on hypersensitivity are rare. One case study reported a patient with this compound-induced urticaria who also showed cross-reactivity to levocetirizine (a piperazine derivative).[5][6] However, the same patient did not react to other antihistamines like chlorpheniramine, ketotifen, or olopatadine.[5][6] This suggests that while cross-reactivity is possible, it does not strictly follow chemical classifications and may be idiosyncratic.[5][6]
Troubleshooting Experimental Assays
Q1: We are observing inconsistent IC50 values for this compound in our radioligand binding assays. What could be the cause?
A1: Inconsistent IC50 values in radioligand binding assays can stem from several factors. Firstly, ensure the stability and purity of your this compound besilate stock solution. Secondly, variability in the membrane preparation, including protein concentration and receptor density, can significantly impact results. It is crucial to use a consistent protocol for membrane preparation. Additionally, confirm that the assay has reached equilibrium by optimizing the incubation time. Finally, check for issues with the filtration and washing steps, as incomplete removal of unbound radioligand can lead to inaccurate readings.
Q2: Our functional assay results for this compound's H1 receptor antagonism are not correlating with our binding affinity data. What should we investigate?
A2: A discrepancy between binding affinity (Ki) and functional potency (IC50 from a functional assay) can arise from several experimental variables. Ensure that the cell line used in your functional assay expresses the histamine H1 receptor at an appropriate level. High receptor expression can sometimes lead to an underestimation of a compound's potency. Also, consider the specific functional readout you are using (e.g., calcium mobilization, IP3 accumulation). The coupling efficiency of the receptor to the signaling pathway in your chosen cell line can influence the results. Finally, ensure that the assay conditions, such as buffer composition and temperature, are optimal for both receptor binding and cellular response.
Quantitative Data
The following table summarizes the available receptor binding affinity data for this compound. It is important to note that while many sources state negligible affinity for other receptors, specific Ki or IC50 values are not always publicly available.
| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Histamine H1 | [3H]mepyramine | Guinea Pig | Radioligand Binding | 39 | [7] | |
| Histamine H3 | - | - | Radioligand Binding | >10,000 | [1][3] | |
| Adrenergic α1 | - | - | Radioligand Binding | >10,000 | [1][3] | |
| Adrenergic α2 | - | - | Radioligand Binding | >10,000 | [1][3] | |
| Adrenergic β | - | - | Radioligand Binding | >10,000 | [1][3] | |
| Serotonin 5-HT2 | - | - | Radioligand Binding | >10,000 | [1][3] | |
| Muscarinic | - | - | Radioligand Binding | >10,000 | [1][3] | |
| Benzodiazepine | - | - | Radioligand Binding | >10,000 | [1][3] |
Experimental Protocols
Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol outlines a typical in vitro competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the histamine H1 receptor.
Materials:
-
Test Compound: this compound besilate
-
Radioligand: [3H]pyrilamine (mepyramine)
-
Non-specific Competitor: Mianserin or unlabeled pyrilamine
-
Receptor Source: Membrane preparation from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters
-
Scintillation Counter and Fluid
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation to the wells.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-specific competitor, and membrane preparation to the wells.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane preparation to the wells.
-
-
Incubation:
-
Incubate the assay plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Gq Signaling Pathway and this compound's Antagonistic Action.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Efficacy and Toxicity Evaluation of this compound Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain histamine H1 receptor occupancy of orally administered antihistamines, this compound and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pi.bausch.com [pi.bausch.com]
- 5. This compound-induced urticaria, cross-reactive with other antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced urticaria, cross-reactive with other antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential for Bepotastine to potentiate histamine release at high concentrations
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the paradoxical potentiation of histamine release by Bepotastine at high concentrations. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support ongoing research and development.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for this compound regarding histamine release?
A1: this compound is a second-generation antihistamine with a dual mechanism of action. It primarily functions as a potent and selective histamine H1 receptor antagonist, blocking the effects of already-released histamine.[1][2] Additionally, it acts as a mast cell stabilizer, inhibiting the degranulation of mast cells and thereby preventing the release of histamine and other inflammatory mediators.[1][2]
Q2: Is there evidence that this compound can enhance histamine release?
A2: Yes, under specific experimental conditions, this compound has been shown to potentiate histamine release. Research has demonstrated that at a high concentration of 10 mM, this compound significantly potentiates histamine release from isolated human conjunctival mast cells stimulated by IgE challenge.[3] This effect is paradoxical to its primary mast cell-stabilizing function observed at lower concentrations.[3]
Q3: At what concentrations does this compound typically inhibit histamine release?
A3: this compound has been shown to dose-dependently inhibit histamine release from human conjunctival mast cells in vitro with a calculated IC50 (half-maximal inhibitory concentration) of 252 µM.[3] Another study using rat peritoneal mast cells stimulated with a calcium ionophore (A23187) showed significant inhibition of histamine release at a concentration of 1 mM.[1]
Q4: What is the proposed mechanism for this paradoxical potentiation of histamine release at high concentrations?
A4: The precise signaling pathway for this compound-induced potentiation of histamine release at high concentrations has not been fully elucidated and remains an area for further investigation. However, several hypotheses can be considered based on general principles of mast cell biology:
-
Membrane Perturbation: At high, non-physiological concentrations, the physicochemical properties of the drug might lead to mast cell membrane instability or cytotoxicity, causing non-specific degranulation.
-
Off-Target Receptor Interaction: While this compound is a selective H1 receptor antagonist, at millimolar concentrations, it could engage with other cell surface receptors, such as Mas-related G-protein coupled receptor X2 (MRGPRX2), which is known to mediate IgE-independent mast cell degranulation in response to various cationic compounds.[4][5][6][7][8] However, direct evidence for this compound's interaction with MRGPRX2 is currently lacking.
-
Alteration of Intracellular Signaling: High concentrations of this compound might interfere with intracellular signaling cascades that regulate mast cell degranulation, potentially leading to an exaggerated response to stimuli.
Q5: My experiment shows increased histamine release with high concentrations of this compound. How can I troubleshoot this?
A5: If you observe potentiation of histamine release, consider the following troubleshooting steps:
-
Confirm Concentration: Double-check all calculations to ensure the final concentration of this compound in your assay is accurate. A 10 mM concentration is significantly higher than therapeutically relevant doses.
-
Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or an MTT assay) in parallel to your degranulation experiment to rule out cytotoxicity as the cause of histamine release.
-
Test a Concentration Range: Include a wide range of this compound concentrations in your experiment, from nanomolar to millimolar, to observe the biphasic effect (inhibition at lower concentrations and potentiation at high concentrations).
-
Use a Different Antihistamine as a Control: Compare the effects of this compound with another mast cell-stabilizing antihistamine, such as Olopatadine, which has been reported not to potentiate histamine release at high concentrations.[3]
Data Summary
The following table summarizes the quantitative data on the effects of this compound on histamine release from human conjunctival mast cells.
| Concentration | Effect on Histamine Release | IC50 | Reference |
| Lower Concentrations | Dose-dependent inhibition | 252 µM | [3] |
| 10 mM | Significant potentiation | Not Applicable | [3] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on IgE-mediated histamine release from human conjunctival mast cells.
Protocol 1: Isolation and Culture of Human Conjunctival Mast Cells
This protocol is adapted from methodologies for isolating mast cells from human conjunctival tissue.[9][10]
Materials:
-
Human cadaveric conjunctival tissue
-
Mast cell culture medium (e.g., RPMI 1640 with 20% fetal calf serum, L-glutamine, and antibiotics)
-
Enzyme digestion solution (e.g., containing collagenase, hyaluronidase, and DNase)
-
Percoll gradients (e.g., 1.08 g/mL and 1.123 g/mL)
-
Tyrode's-Gelatin buffer (TG)
Procedure:
-
Obtain human conjunctival tissue from organ and tissue donors with appropriate permissions.
-
Perform enzymatic digestion of the tissue to create a monodispersed cell suspension.
-
Apply the cell suspension to a single-density Percoll gradient to separate epithelial cells from the mast cell-containing pellet.
-
Equilibrate the mast cell pellet in culture medium.
-
For further purification, layer the cell suspension over a two-step Percoll gradient.
-
Harvest the highly purified mast cells from the pellet.
-
Culture the mast cells in appropriate medium, changing the medium every 48 hours. Purity can be confirmed by staining for tryptase.
Protocol 2: IgE-Mediated Mast Cell Degranulation Assay
This protocol outlines the steps for stimulating mast cells and assessing the effect of this compound.
Materials:
-
Purified human conjunctival mast cells
-
Human IgE
-
Anti-human IgE antibody (as a cross-linking agent/stimulus)
-
This compound besilate solutions at various concentrations (including 10 mM)
-
Control vehicle (e.g., buffer used to dissolve this compound)
-
Tyrode's-Gelatin buffer with CaCl2 and MgCl2 (TGCM)
Procedure:
-
Sensitize the purified mast cells by incubating them with human IgE overnight.[11]
-
Wash the cells to remove unbound IgE.
-
Pre-treat the sensitized mast cells with various concentrations of this compound or the vehicle control for a specified period (e.g., 30 minutes) at 37°C.[3]
-
Stimulate the cells with an optimal concentration of anti-human IgE antibody to induce degranulation and incubate for a defined time (e.g., 10-30 minutes) at 37°C.[11]
-
Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Collect the supernatant for histamine measurement.
-
To determine total histamine content, lyse a separate aliquot of untreated cells.
Protocol 3: Histamine Measurement by Enzyme Immunoassay (EIA)
Procedure:
-
Use a commercially available competitive histamine EIA kit.
-
Prepare histamine standards as per the kit instructions.
-
Add the collected supernatants and standards to the wells of the microplate pre-coated with an anti-histamine antibody.
-
Add the enzyme-conjugated histamine to the wells.
-
Incubate as per the manufacturer's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the histamine concentration.
-
Read the absorbance using a microplate reader.
-
Calculate the histamine concentration in the samples by comparing their absorbance to the standard curve.
-
Express the results as a percentage of total histamine release.
Visualizations
Caption: Workflow for Investigating this compound's Effect on Histamine Release.
Caption: this compound's Concentration-Dependent Effects on Histamine Release.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 7. Activation of Mast-Cell-Expressed Mas-Related G-Protein-Coupled Receptors Drives Non-histaminergic Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Isolation of human conjunctival mast cells and epithelial cells: tumor necrosis factor-alpha from mast cells affects intercellular adhesion molecule 1 expression on epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
Bepotastine Formulation Stability Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the impact of excipients on the stability of Bepotastine formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and how can excipients influence them?
A1: this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation.[1] Excipients can influence these pathways in the following ways:
-
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions.[1] Excipients with acidic or basic properties, or those containing significant moisture content, can accelerate this degradation. For instance, some grades of microcrystalline cellulose can absorb moisture, potentially accelerating hydrolysis.
-
Oxidation: this compound can be oxidized, particularly in the presence of peroxides.[1] Excipients that contain peroxide impurities, such as povidone, can promote oxidative degradation.
-
Photodegradation: Exposure to light, especially under basic conditions, can lead to the degradation of this compound.[2] While not a direct excipient interaction, the formulation's overall pH, influenced by buffering agents, can impact photostability.
Q2: My this compound tablets are showing increased degradation upon storage. What are the potential excipient-related causes?
A2: Increased degradation in this compound tablets upon storage can often be linked to excipient interactions. Here are some common culprits:
-
Binders: Povidone, a common binder, can contain reactive impurities like peroxides that may lead to the oxidative degradation of this compound.
-
Disintegrants: The choice of disintegrant can affect the micro-pH within the tablet. Highly acidic or basic disintegrants could potentially catalyze the hydrolysis of this compound.
-
Lubricants: While generally inert, some lubricants, if not used at appropriate concentrations, can affect tablet hardness and porosity, which in turn can influence moisture uptake and degradation rates.[3]
-
Fillers/Diluents: Hygroscopic fillers like certain grades of microcrystalline cellulose can attract moisture, which may accelerate the hydrolysis of this compound.[4]
Q3: I am observing discoloration in my this compound formulation. Could this be related to an excipient?
A3: Yes, discoloration can be a sign of a drug-excipient interaction. For example, interactions between amines in the drug molecule and reducing sugars (like lactose) in the excipients can lead to a Maillard reaction, resulting in a brownish discoloration. Although this compound is a secondary amine, the potential for such interactions should be considered, especially under conditions of high temperature and humidity.
Q4: How does the pH of the formulation affect this compound's stability?
A4: The pH of the formulation is a critical factor for this compound stability. This compound is more susceptible to degradation in both acidic and alkaline conditions. Therefore, maintaining a neutral to slightly acidic pH is generally recommended for optimal stability in aqueous formulations like ophthalmic solutions.[5] The choice of buffering agents is crucial in maintaining the desired pH throughout the product's shelf life.
Troubleshooting Guides
Issue 1: Increased levels of a specific degradant in this compound tablets during stability studies.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation from Povidone | 1. Source povidone with low peroxide levels. 2. Consider alternative binders such as hydroxypropyl cellulose (HPC) or microcrystalline cellulose (MCC). 3. Incorporate an antioxidant into the formulation, if compatible. |
| Hydrolysis due to Moisture | 1. Use a less hygroscopic filler than MCC, or a grade with lower moisture content. 2. Control the manufacturing environment's humidity. 3. Optimize the drying process during granulation. 4. Consider a moisture-barrier film coating for the tablets. |
| Interaction with an Acidic Excipient | 1. Evaluate the pH of all excipients in suspension. 2. Replace any highly acidic excipients with neutral alternatives. 3. Incorporate a buffering agent to maintain a stable micro-pH within the tablet. |
Issue 2: Physical changes in the formulation (e.g., altered dissolution profile, tablet hardening/softening).
| Potential Cause | Troubleshooting Steps |
| Interaction with Lubricant | 1. Optimize the concentration of the lubricant (e.g., magnesium stearate). Over-lubrication can lead to decreased tablet hardness and slower dissolution. 2. Evaluate the blending time for the lubricant; prolonged blending can exacerbate negative effects. 3. Consider an alternative lubricant like sodium stearyl fumarate. |
| Moisture Absorption by Disintegrant | 1. Select a disintegrant with lower hygroscopicity. 2. Ensure proper storage conditions with controlled humidity. 3. Assess the impact of the disintegrant on the formulation's overall water activity. |
| Polymer Changes in Film Coating | 1. Evaluate the stability of the film-coating polymer itself under the storage conditions. 2. Ensure compatibility between the film coating components and the tablet core. 3. Investigate the glass transition temperature (Tg) of the polymer and its relation to storage temperature. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound Besilate
This table summarizes the typical degradation profile of this compound under various stress conditions. This data can help predict potential incompatibilities with excipients that might create similar conditions within the formulation.
| Stress Condition | Reagents and Duration | Observation | % Degradation | Potential Excipient Interaction |
| Acid Hydrolysis | 0.1 M HCl, 70°C, 35h | Stable | < 10% | Excipients with acidic functional groups or impurities. |
| Base Hydrolysis | 0.1 M NaOH, 70°C, 35h | Significant Degradation | 17-57% | Excipients with basic functional groups or impurities. |
| Oxidative | 10% H₂O₂, Room Temp, 2 days | Significant Degradation | Significant | Excipients with peroxide impurities (e.g., povidone). |
| Photodegradation | Exposure to UV and visible light | Labile, especially under basic conditions | Variable | Formulations with a final pH in the basic range. |
Data compiled from publicly available studies.[6][7]
Experimental Protocols
Protocol: Drug-Excipient Compatibility Study
This protocol outlines a general procedure for assessing the compatibility of this compound with various excipients according to ICH guidelines.[8]
-
Materials:
-
This compound Besilate API
-
Selected excipients (e.g., binders, disintegrants, lubricants, fillers)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Stability chambers
-
-
Procedure:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or other relevant ratio.
-
A control sample of this compound alone should also be prepared.
-
For liquid or semi-solid compatibility, a small amount of water or another appropriate solvent may be added to create a slurry.
-
Transfer the samples into suitable containers (e.g., glass vials) and seal them.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature (e.g., 25°C/60% RH) for a predetermined period (e.g., 4 weeks).
-
At specified time points (e.g., initial, 2 weeks, 4 weeks), withdraw samples for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the assay of this compound and the formation of any degradation products.
-
Physical observations (e.g., color change, clumping) should also be recorded.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed mixtures with those of the control sample.
-
Quantify any new degradation peaks and the loss of this compound.
-
A significant increase in degradation in the presence of an excipient compared to the control indicates a potential incompatibility.
-
Mandatory Visualizations
Caption: this compound Degradation Pathways.
Caption: Troubleshooting Workflow.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Microcrystalline Cellulose Crystallinity on the Hydrophilic Property of Tablets and the Hydrolysis of Acetylsalicylic Acid as Active Pharmaceutical Ingredient Inside Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and this compound, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets-global.website-files.com [assets-global.website-files.com]
Bepotastine Dose-Response Analysis in Preclinical Models: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the preclinical dose-response analysis of bepotastine, a second-generation antihistamine. It is designed to assist researchers in designing, executing, and troubleshooting experiments to evaluate the efficacy of this compound in various preclinical models of allergic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound that I should be aware of when designing my preclinical study?
A1: this compound exhibits a multi-faceted mechanism of action, which makes it a potent anti-allergic agent. Its primary actions include:
-
Selective Histamine H1 Receptor Antagonism: this compound is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from inducing allergic symptoms such as itching, vasodilation, and increased vascular permeability.[1][2][3][4][5]
-
Mast Cell Stabilization: this compound stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1][2][3][4] This action helps to prevent the initiation and propagation of the allergic cascade.
-
Inhibition of Inflammatory Mediator Release: Beyond histamine, this compound has been shown to inhibit the release and activity of other key inflammatory mediators, including leukotrienes and prostaglandins.[1]
-
Inhibition of Eosinophil Infiltration: this compound can suppress the migration of eosinophils to sites of allergic inflammation, a crucial step in the late-phase allergic response.[3][5]
-
Inhibition of IL-5 Production: It has been demonstrated to inhibit the production of Interleukin-5 (IL-5), a cytokine that plays a significant role in the maturation, activation, and survival of eosinophils.[3][5]
Q2: Which preclinical models are most relevant for studying the dose-response of this compound for allergic conjunctivitis, urticaria, and pruritus?
A2: The most commonly used and relevant preclinical models are:
-
Allergic Conjunctivitis: The histamine-induced conjunctival vascular permeability model in guinea pigs is a standard and effective model.[6][7]
-
Urticaria: The passive cutaneous anaphylaxis (PCA) model in rats or mice is a classic model to evaluate the inhibition of wheal and flare responses characteristic of urticaria.[5]
-
Pruritus (Itching): The compound 48/80-induced scratching behavior model in mice is a widely accepted model for studying acute, non-histaminergic itch.
Q3: I am not seeing the expected dose-dependent inhibition in my pruritus model. What are some potential troubleshooting steps?
A3: Several factors could contribute to a lack of a clear dose-response. Consider the following:
-
Route and Timing of Administration: Ensure that the route of administration (e.g., oral gavage, intraperitoneal injection) and the pre-treatment time are appropriate for this compound's pharmacokinetic profile in the chosen animal model.
-
Concentration of Inducing Agent: The concentration of the pruritogen (e.g., compound 48/80) may be too high, causing a maximal response that is difficult to inhibit. Consider performing a dose-ranging study for the inducing agent to find a submaximal concentration that allows for a clear window of inhibition.
-
Behavioral Observation Period: The timing and duration of the behavioral observation period are critical. Ensure you are capturing the peak scratching behavior induced by the pruritogen.
-
Acclimatization of Animals: Inadequate acclimatization of the animals to the experimental setup can lead to stress-induced behaviors that may interfere with the accurate assessment of scratching.
Q4: Can I use the same dose range of this compound across different preclinical models?
A4: Not necessarily. The effective dose range of this compound can vary depending on the animal model, the specific allergic condition being simulated, and the route of administration. It is always recommended to perform a pilot dose-ranging study for each new model to determine the optimal dose range for generating a robust dose-response curve.
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical dose-response studies of this compound.
Table 1: Inhibition of Histamine-Induced Conjunctival Vascular Permeability in Guinea Pigs
| Treatment Group | Dose/Concentration | ED50 | Reference |
| This compound | Topical | 0.028% | [6] |
| Olopatadine | Topical | 0.002% | [6] |
| Bilastine | Topical | 0.034% | [6] |
Table 2: Inhibition of Mast Cell Degranulation (In Vitro)
| Compound | IC50 (Human Conjunctival Mast Cells) | Reference |
| This compound | 252 µM | [6] |
| Olopatadine | 559 µM | [6] |
Table 3: Inhibition of Compound 48/80-Induced Scratching Behavior in Mice
| Treatment Group | Dose (Oral) | Observation | Reference |
| This compound | 3 and 10 mg/kg | Effective inhibition | |
| This compound | 1-10 mg/kg | Dose-dependent suppression |
Detailed Experimental Protocols
Histamine-Induced Conjunctival Vascular Permeability in Guinea Pigs
This protocol is designed to evaluate the ability of this compound to inhibit the increase in conjunctival vascular permeability induced by histamine, a key feature of allergic conjunctivitis.
Materials:
-
Male Hartley guinea pigs (250-300 g)
-
This compound besilate solutions (various concentrations)
-
Histamine solution (300 ng/mL)
-
Evans blue dye (1 mg/mL in sterile saline)
-
Topical anesthetic
-
Calipers or imaging software for measurement
Procedure:
-
Animal Acclimatization: Acclimate guinea pigs to the laboratory conditions for at least 3-5 days before the experiment.
-
Drug Administration: Administer a single topical drop of this compound solution or vehicle control to each eye of the guinea pigs. The timing of administration can be varied (e.g., 30 minutes to 24 hours) before the histamine challenge to assess the duration of action.[7]
-
Anesthesia and Dye Injection: One hour before the histamine challenge, anesthetize the animals and administer 1 mL of Evans blue dye intravenously via the marginal ear vein.[7]
-
Histamine Challenge: Administer a subconjunctival injection of histamine (300 ng) into one eye. The contralateral eye can serve as a control.[7]
-
Evaluation of Vascular Permeability: Thirty minutes after the histamine challenge, sacrifice the animals. Assess conjunctival vascular permeability by measuring the area and intensity of the blue dye leakage.[7] This can be done visually using a scoring system or more quantitatively by extracting the dye from the conjunctival tissue and measuring its absorbance.
-
Data Analysis: Calculate the ED50 for the inhibition of vascular leakage compared to the vehicle-treated group.
Compound 48/80-Induced Scratching Behavior in Mice
This model assesses the anti-pruritic effect of this compound by measuring the reduction in scratching behavior induced by the mast cell degranulator, compound 48/80.
Materials:
-
Male ICR mice (or other suitable strain)
-
This compound besilate solutions (for oral administration)
-
Compound 48/80 solution (e.g., 50 µg/50 µL in saline)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to individual observation chambers for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control orally at various doses.
-
Induction of Itching: After a predetermined pre-treatment time (e.g., 30-60 minutes), inject compound 48/80 intradermally into the rostral back or nape of the neck of the mice.
-
Behavioral Observation: Immediately after the injection, place the mice back into the observation chambers and video-record their behavior for a set period (e.g., 30-60 minutes).
-
Quantification of Scratching: A trained observer, blinded to the treatment groups, should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Analysis: Compare the number of scratches in the this compound-treated groups to the vehicle-treated group and determine the dose-dependent inhibition.
Passive Cutaneous Anaphylaxis (PCA) in Rats
This model is used to evaluate the effect of this compound on the wheal and flare response, which is characteristic of urticaria.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anti-DNP IgE antibody
-
DNP-HSA (dinitrophenyl-human serum albumin) antigen
-
Evans blue dye
-
This compound besilate solutions (for oral or intraperitoneal administration)
-
Calipers for measuring wheal size
Procedure:
-
Sensitization: Sensitize the rats by intradermally injecting anti-DNP IgE antibody into the shaved dorsal skin at multiple sites.
-
Latency Period: Allow a latency period of 24-48 hours for the IgE to bind to mast cells in the skin.
-
Drug Administration: Administer this compound or vehicle control at various doses prior to the antigen challenge.
-
Antigen Challenge: Challenge the rats by intravenously injecting a solution of DNP-HSA mixed with Evans blue dye.
-
Evaluation of PCA Reaction: After a specific time (e.g., 20-30 minutes), sacrifice the animals and measure the diameter of the blue spots (wheals) on the underside of the skin at the injection sites.
-
Data Analysis: Calculate the percentage inhibition of the wheal area in the this compound-treated groups compared to the vehicle-treated group.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow: Histamine-Induced Conjunctival Vascular Permeability
Caption: Workflow for the vascular permeability assay.
Logical Relationship: Troubleshooting a Lack of Dose-Response in Pruritus Models
Caption: Troubleshooting guide for pruritus experiments.
References
- 1. What is the mechanism of this compound salicylate? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Validation & Comparative
Bepotastine vs. Olopatadine: A Comparative Analysis of Mast Cell Stabilization
In the landscape of therapeutic agents for allergic conjunctivitis, both bepotastine and olopatadine have established themselves as effective dual-action agents, exhibiting both histamine H1 receptor antagonism and mast cell-stabilizing properties.[1][2][3][4] This guide provides a detailed comparison of their performance in mast cell stabilization, supported by experimental data, for researchers, scientists, and drug development professionals.
Quantitative Comparison of Mast Cell Stabilization
The efficacy of this compound and olopatadine in stabilizing mast cells and inhibiting the release of histamine has been evaluated in various preclinical studies. The following tables summarize the key quantitative findings from in vitro and in vivo experiments.
Table 1: In Vitro Inhibition of Histamine Release from Human Conjunctival Mast Cells
| Compound | IC50 (µM) | Study Notes |
| This compound | 252 | Dose-dependently inhibited degranulation. However, at a high concentration of 10 mM, it significantly potentiated histamine release.[5] |
| Olopatadine | 559 | Dose-dependently inhibited degranulation without potentiation of histamine release at high concentrations.[5] |
Table 2: In Vitro Inhibition of Histamine Release from Rat Peritoneal Mast Cells
| Compound | Concentration | Inhibition of Histamine Release | Study Notes |
| This compound | 1 mM | Statistically significant (p<0.01) | Stimulated with calcium ionophore A23187.[6] |
| Olopatadine | Up to 1 mM | No inhibition observed | Stimulated with calcium ionophore A23187.[6] |
Table 3: In Vivo Inhibition of Histamine-Induced Vascular Permeability in Guinea Pigs
| Compound | ED50 (%) | Duration of Action Notes |
| This compound | 0.028 | 50% efficacy not achieved 2 to 8 hours after administration.[5] |
| Olopatadine | 0.002 | Maintained an ED50 below 0.1% for up to 8 hours.[5] |
Experimental Methodologies
The data presented above were derived from rigorous experimental protocols designed to assess the mast cell stabilizing properties of this compound and olopatadine.
In Vitro Mast Cell Degranulation Assay (Human Conjunctival Mast Cells)
Objective: To determine the concentration-dependent inhibitory effect of this compound and olopatadine on IgE-mediated histamine release from human conjunctival mast cells.
Protocol:
-
Mast Cell Isolation: Mast cells were isolated from human donor conjunctival tissue.
-
Pre-treatment: The isolated mast cells were pre-treated with varying concentrations of this compound, olopatadine, or a vehicle control.
-
Stimulation: Mast cell degranulation was induced by challenging the cells with an IgE stimulus.
-
Histamine Measurement: The total amount of histamine released into the supernatant was quantified using an Enzyme Immunoassay (EIA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of each compound in inhibiting histamine release.[5]
In Vitro Histamine Release Assay (Rat Peritoneal Mast Cells)
Objective: To compare the inhibitory effects of this compound and olopatadine on histamine release from rat peritoneal mast cells stimulated by a non-IgE-mediated mechanism.
Protocol:
-
Mast Cell Isolation: Mast cells were isolated from the peritoneal fluid of rats.
-
Pre-incubation: The isolated mast cells were pre-incubated with this compound, olopatadine, or a control vehicle for 120 minutes.
-
Stimulation: The calcium ionophore A23187 was added to the cell suspension to induce mast cell degranulation and histamine release. The cells were incubated for a further 10 minutes at 37°C.
-
Histamine Quantification: The histamine content in the culture media was measured by ELISA.[6]
In Vivo Model of Histamine-Induced Conjunctival Vascular Permeability (Guinea Pig)
Objective: To evaluate the in vivo efficacy and duration of action of topically applied this compound and olopatadine in inhibiting histamine-induced vascular permeability in the conjunctiva.
Protocol:
-
Animal Model: Guinea pigs were used for this study.
-
Drug Administration: The animals were pre-treated with a topical application of this compound, olopatadine, or a vehicle control at various time points before the histamine challenge (e.g., 30 minutes, 2 hours, 8 hours).
-
Dye Administration: Evans blue dye was administered intravenously to serve as a marker for vascular leakage.
-
Histamine Challenge: A subconjunctival injection of histamine was administered to induce vascular permeability.
-
Measurement of Vascular Leakage: After 30 minutes, the area of dye leakage (wheal response) in the conjunctiva was measured to quantify the extent of vascular permeability.
-
Data Analysis: The effective dose required to reduce the wheal response by 50% (ED50) was calculated for each compound at different time points.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in mast cell degranulation and a typical experimental workflow for comparing mast cell stabilizing agents.
Caption: IgE-mediated mast cell degranulation pathway and points of inhibition.
Caption: Workflow for comparing mast cell stabilizing agents.
Summary of Findings
Both this compound and olopatadine are effective dual-action agents that inhibit mast cell degranulation, a crucial event in the allergic cascade.[7]
-
In Vitro Potency: In studies using human conjunctival mast cells, this compound demonstrated a lower IC50 value (252 µM) for inhibiting histamine release compared to olopatadine (559 µM), suggesting higher potency in this model.[5] Conversely, in a study with rat peritoneal mast cells stimulated by a calcium ionophore, this compound showed significant inhibition at 1 mM, while olopatadine had no effect up to this concentration.[6]
-
In Vivo Efficacy and Duration: In a guinea pig model of histamine-induced vascular permeability, olopatadine (ED50: 0.002%) was found to be more potent than this compound (ED50: 0.028%).[5] Furthermore, olopatadine exhibited a longer duration of action, maintaining efficacy for up to 8 hours, whereas the efficacy of this compound diminished more rapidly.[5]
-
Mechanism of Action: Both drugs stabilize mast cells, preventing the release of histamine and other inflammatory mediators.[1][2][3][8] This action, combined with their histamine H1 receptor antagonism, provides both rapid relief from acute allergic symptoms and a longer-term prophylactic effect.[4][7]
-
High Concentration Effects: An important observation is that at a high concentration (10 mM), this compound was found to potentiate histamine release from human conjunctival mast cells, a phenomenon not observed with olopatadine.[5]
References
- 1. journals.co.za [journals.co.za]
- 2. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. aimdrjournal.com [aimdrjournal.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Comparative efficacy of this compound besilate 1.5% ophthalmic solution versus olopatadine hydrochloride 0.2% ophthalmic solution evaluated by patient preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound salicylate? [synapse.patsnap.com]
A Head-to-Head Comparison of Bepotastine and Levocetirizine for Allergic Disorders
A comprehensive review of the efficacy, safety, and mechanisms of action of two prominent second-generation antihistamines, bepotastine and levocetirizine, for researchers, scientists, and drug development professionals.
In the landscape of second-generation H1 receptor antagonists, this compound and levocetirizine are two frequently utilized therapeutic agents for the management of allergic conditions such as chronic spontaneous urticaria and allergic rhinitis. While both drugs effectively mitigate histamine-mediated symptoms, emerging evidence suggests that this compound may offer a broader spectrum of anti-allergic activity. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies.
Efficacy in Chronic Spontaneous Urticaria
Clinical trials have demonstrated the efficacy of both this compound and levocetirizine in treating chronic spontaneous urticaria (CSU). However, comparative studies suggest a potential superiority of this compound in reducing urticaria activity and improving quality of life.
A randomized, open-label, parallel-group study comparing this compound besilate (10 mg twice daily) and levocetirizine (5 mg once daily) in patients with CSU revealed a statistically significant greater reduction in the Urticaria Activity Score 7 (UAS7) in the this compound group compared to the levocetirizine group at weeks 2, 3, and 4.[1][2][3][4] Specifically, at the end of four weeks, the percentage decrease in UAS7 from baseline was 86.3% for the this compound group and 73.8% for the levocetirizine group.[1][2]
Furthermore, the improvement in the Chronic Urticaria Quality of Life Questionnaire (CU-Q2oL) score was significantly higher in the this compound group (68.22% improvement) compared to the levocetirizine group (40.13% improvement).[1][5] Another investigator-blind randomized controlled trial found that while both drugs significantly reduced UAS7 and Total Severity Score (TSS), the scores were lower with this compound, although the difference was not always statistically significant.[6]
| Efficacy Parameter | This compound | Levocetirizine | p-value | Reference |
| UAS7 % Decrease (4 weeks) | 86.3% | 73.8% | <0.001 | [1][2] |
| CU-Q2oL % Improvement (4 weeks) | 68.22% | 40.13% | <0.0001 | [1][5] |
| CGI-I % Improvement (4 weeks) | 77.3% | 41% | <0.0001 | [7] |
| Daytime Sedation (VAS) | Lower | Higher | <0.001 | [1] |
| Headache Incidence | 12% | 32% | 0.028 | [1] |
Safety and Tolerability Profile
Both this compound and levocetirizine are generally well-tolerated second-generation antihistamines with a lower incidence of sedative effects compared to their first-generation counterparts. However, comparative studies indicate a more favorable safety profile for this compound, particularly concerning sedation and headaches.
In a head-to-head trial, daytime sedation was found to be significantly more pronounced with levocetirizine than with this compound.[6][8] One study reported that 73.3% of patients in the levocetirizine group experienced daytime sedation compared to 17.2% in the this compound group.[6][8] Additionally, the incidence of headaches was significantly higher in the levocetirizine group.[1]
Pharmacological Profile
The pharmacological properties of this compound and levocetirizine, including their mechanism of action and pharmacokinetics, underpin their clinical performance.
Mechanism of Action
Both drugs are potent and selective antagonists of the histamine H1 receptor.[1][3] Levocetirizine, the active R-enantiomer of cetirizine, exhibits a high affinity for the H1 receptor with a reported Ki value of 3 nM.[1][2]
This compound, in addition to its potent H1 receptor antagonism, exhibits multiple anti-allergic actions.[1][3] It has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[9][10] Furthermore, this compound inhibits leukotriene B4 and attenuates eosinophil chemotaxis and activation, contributing to its anti-inflammatory effects.[1][7]
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study on the efficacy and safety of this compound besilate versus levocetirizine in chronic spontaneous urticaria: A randomised, open-label, parallel study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. H1 antagonist - Wikipedia [en.wikipedia.org]
- 8. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
Bepotastine and Olopatadine: A Comparative Analysis of Potency and Duration of Action for Ocular Allergy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bepotastine and olopatadine, two prominent dual-acting anti-allergic agents used in the management of ocular allergic conditions. The analysis focuses on their potency as histamine H1 receptor antagonists and mast cell stabilizers, as well as their duration of action, supported by preclinical and clinical data.
Mechanism of Action
Both this compound and olopatadine are classified as multi-action agents that address the allergic cascade at different points. Their primary mechanisms include:
-
Histamine H1 Receptor Antagonism: Both molecules are selective antagonists of the histamine H1 receptor, competitively blocking histamine from binding to its receptor on nerve endings and blood vessels. This action is responsible for the rapid relief of ocular itching and redness.
-
Mast Cell Stabilization: They inhibit the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators like tryptase and prostaglandins.[1] This contributes to a longer duration of action and prevention of recurrent symptoms.[2][3]
-
Anti-Inflammatory Effects: Beyond these primary roles, both agents exhibit broader anti-inflammatory properties. Olopatadine has been shown to inhibit the release of inflammatory cytokines such as TNF-α, IL-6, and IL-8 from human conjunctival epithelial cells.[1] this compound demonstrates an ability to suppress the migration of eosinophils into inflamed tissues and may inhibit the production of leukotrienes and interleukin-5 (IL-5).[1][4]
Below is a diagram illustrating the allergic cascade and the points of therapeutic intervention for these agents.
Comparative Potency
Potency has been evaluated through both in vitro assays and in vivo models. Olopatadine demonstrates higher potency in antihistaminic activity in preclinical models, whereas this compound shows greater potency in mast cell stabilization in vitro.
In Vitro and Preclinical In Vivo Data
The following table summarizes key quantitative metrics from preclinical studies. A lower Ki, IC50, or ED50 value indicates higher potency.
| Parameter | This compound | Olopatadine | Significance | Source |
| H1 Receptor Binding Affinity (Ki) | pIC50 = 5.7 | 31.6 nM | Olopatadine shows high, quantifiable affinity. This compound's pIC50 of 5.7 corresponds to an IC50 of approximately 2 µM in the specific assay used. | [5] |
| Mast Cell Degranulation (IC50) | 252 µM | 559 µM | This compound is more potent at inhibiting human conjunctival mast cell degranulation in vitro. | [5] |
| Histamine-Induced Vascular Permeability (ED50) | 0.028% | 0.002% | Olopatadine is approximately 14-fold more potent at inhibiting histamine-induced vascular permeability in a guinea pig model. | [5] |
Clinical Efficacy and Potency
Direct head-to-head clinical trials have yielded varied results, with some studies indicating a superior or faster onset for this compound, particularly for nasal symptoms, while others find the agents comparable.
-
One study found that this compound 1.5% provided 50% relief of signs and symptoms in 80% of patients on day 1, compared to 40% relief in 60% of patients using olopatadine 0.1%.[1]
-
Another comparative trial concluded that this compound 1.5% appears to be better than olopatadine 0.2% in improving ocular symptoms of seasonal allergic conjunctivitis.[2]
-
In a patient preference study, 63.3% of patients preferred this compound besilate 1.5% for all-day relief of ocular itching, and 66.7% preferred it for relief of itchy/runny nose compared to olopatadine hydrochloride 0.2%.[6][7][8]
-
However, a separate observer-masked trial found that olopatadine (0.1%), this compound (1.5%), and alcaftadine (0.25%) fared equally well in controlling allergic symptoms, with no statistically significant difference between them.[9]
Duration of Action
The duration of action is a critical factor for patient compliance and is influenced by both the drug's affinity for its targets and its ocular pharmacokinetic profile.
Preclinical Data
In a guinea pig model designed to assess duration, olopatadine demonstrated a clear advantage. When administered 2 to 8 hours before a histamine challenge, olopatadine maintained an ED50 below 0.1%, whereas 50% efficacy was not achieved with this compound over the same time course, indicating a longer duration of antihistaminic action for olopatadine in this model.[5]
Pharmacokinetics and Clinical Duration
Pharmacokinetic studies following topical ocular administration show low systemic exposure for both drugs.
| Pharmacokinetic Parameter | This compound (1.5% Solution) | Olopatadine (0.77% Solution) | Source |
| Time to Peak Plasma Conc. (Tmax) | ~1 to 2 hours | ~2 hours | [3][5] |
| Peak Plasma Concentration (Cmax) | 7.3 ± 1.9 ng/mL | 1.45 - 1.65 ng/mL | [3][5] |
| Plasma Elimination Half-Life (t1/2) | ~7-8 hours (estimated) | ~2.9 to 3.4 hours | [5] |
While plasma half-life can be informative, the duration of action in the target tissue (conjunctiva) is more clinically relevant. Olopatadine 0.2% and 0.77% formulations are approved for once-daily dosing, suggesting a duration of action of at least 16-24 hours.[6] this compound besilate 1.5% is approved for twice-daily dosing.[1] Studies have shown that while once-daily olopatadine provides relief, the twice-daily regimen of this compound may result in better control of evening symptoms.[6][7]
The logical relationship between the key features of the two drugs is summarized in the diagram below.
Experimental Protocols
The data cited in this guide are derived from established preclinical and clinical models.
Human Conjunctival Mast Cell Degranulation Assay
-
Objective: To determine the concentration of a drug required to inhibit the release of histamine from mast cells by 50% (IC50).
-
Method:
-
Mast cells are isolated from human donor conjunctival tissue.
-
The cells are pre-treated with various concentrations of the test drug (e.g., this compound, olopatadine) or a vehicle control.
-
Degranulation is stimulated by challenging the cells with an IgE-mediated trigger.
-
The total amount of histamine released into the supernatant is measured using an enzyme immunoassay (EIA).
-
IC50 values are calculated from the dose-response curve.[5]
-
Guinea Pig Model of Histamine-Induced Conjunctival Vascular Permeability
-
Objective: To measure the in vivo antihistaminic activity and potency (ED50) of a topically applied drug.
-
Method:
-
Guinea pigs are pre-treated with a topical administration of the test drug or vehicle.
-
An intravenous injection of Evans blue dye is administered. This dye binds to albumin and is used to visualize vascular leakage.
-
A subconjunctival histamine challenge is administered to induce vascular permeability.
-
After a set period (e.g., 30 minutes), the animal is euthanized, and the conjunctival tissue is excised.
-
The amount of dye that has leaked into the tissue is extracted and quantified spectrophotometrically.
-
The ED50, the dose required to produce 50% of the maximal effect, is determined.[5]
-
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized clinical trial methodology used to evaluate the efficacy and duration of action of anti-allergic ophthalmic drugs.
-
Objective: To assess a drug's ability to prevent or reduce the signs and symptoms of an allergic reaction (itching, redness, chemosis) upon direct exposure to an allergen.
-
Workflow:
Conclusion
Both this compound and olopatadine are highly effective dual-action topical agents for allergic conjunctivitis.
-
Olopatadine exhibits superior potency as a histamine H1 antagonist in preclinical models and has a longer duration of action, supporting a once-daily dosing regimen that may enhance patient compliance.[5][6] Its inhibitory action on a broad range of inflammatory mediators is well-documented.[1]
-
This compound demonstrates greater in vitro potency as a mast cell stabilizer and has shown in some clinical studies to provide faster relief and be preferred by patients, particularly when nasal symptoms are also present.[1][5][6] Its twice-daily dosing may offer better control of symptoms throughout the day, especially in the evening.
The choice between these agents may be guided by the specific clinical presentation, patient preference, and desired dosing frequency. Olopatadine's profile suggests it is a potent, long-acting agent ideal for once-daily use, while this compound may be preferred for patients seeking rapid onset of action or who experience breakthrough symptoms with once-daily therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. centaurpharma.com [centaurpharma.com]
- 3. This compound Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. abmole.com [abmole.com]
Cross-study analysis of Bepotastine efficacy in different allergic models
A comprehensive review of the experimental and clinical evidence supporting the dual-action antihistamine, Bepotastine, in the management of allergic conjunctivitis, rhinitis, and urticaria.
This compound, a second-generation histamine H1 receptor antagonist, has demonstrated significant efficacy in the treatment of various allergic conditions. Its therapeutic success is attributed to a dual mechanism of action: potent and selective antagonism of the H1 receptor and stabilization of mast cells, which inhibits the release of histamine and other pro-inflammatory mediators.[1][2] This guide provides a detailed cross-study analysis of this compound's efficacy across different allergic models, presenting quantitative data from key clinical trials and experimental studies, outlining the methodologies employed, and visualizing the underlying mechanisms and workflows.
Mechanism of Action
This compound exerts its anti-allergic effects through a multi-faceted approach. Primarily, it acts as a selective antagonist of the histamine H1 receptor, effectively blocking the action of histamine, a key mediator of allergic symptoms such as itching, redness, and swelling.[3][4] Beyond its antihistaminic activity, this compound also stabilizes mast cells, preventing their degranulation and the subsequent release of a cascade of inflammatory molecules including histamine, leukotrienes, and prostaglandins.[3][5] Furthermore, studies have indicated that this compound possesses anti-inflammatory properties by inhibiting the migration of eosinophils, a type of white blood cell involved in the late-phase allergic response, and suppressing the production of pro-inflammatory cytokines like IL-5.[1][6] This comprehensive mechanism of action contributes to its rapid onset and sustained duration of effect in alleviating allergic symptoms.[4][5]
Efficacy in Allergic Conjunctivitis
This compound besilate ophthalmic solution has been extensively studied for the treatment of ocular itching associated with allergic conjunctivitis. The Conjunctival Allergen Challenge (CAC) model is a standardized and widely accepted method to evaluate the efficacy of anti-allergic eye drops.
Quantitative Data Summary
| Study Focus | This compound Formulation | Comparator | Key Efficacy Endpoints | Results | Citations |
| Ocular Itching & Hyperemia | This compound Besilate 1.0% & 1.5% | Placebo | Reduction in ocular itching and conjunctival hyperemia scores (0-4 scale) | Both concentrations showed statistically significant reductions in ocular itching at 15 minutes, 8 hours, and 16 hours post-instillation (P < .0001). Reductions in conjunctival hyperemia were statistically significant at the onset of action. | [7] |
| Onset and Duration of Action | This compound Besilate 1.0% & 1.5% | Placebo | Reduction in ocular itching scores | Statistically and clinically significant reductions in ocular itching were observed within 15 minutes and sustained for at least 8 hours. | [8] |
| Pooled Analysis of Phase III Trials | This compound Besilate 1.5% | Placebo | Reduction in ocular itching and conjunctival hyperemia scores | Statistically significant reduction in ocular itching at all time points (P<0.0001). Significant reduction in conjunctival hyperemia at the majority of time points during onset of action. | [6][9][10][11] |
| Natural Exposure Study | This compound Besilate 1.5% | Placebo | Change from baseline in instantaneous and reflective ocular itching scores | Statistically significant reduction in both instantaneous (p = 0.007) and reflective (p = 0.005) ocular itching scores over a 2-week period. | [12] |
| Comparison with Olopatadine | This compound Besilate 1.5% (preservative-free) | Olopatadine 0.2% (BAK-preserved) | Ocular itching, tearing, and non-ocular symptoms | This compound showed a higher probability of diminished ocular itching. It was superior in resolving tearing and non-ocular symptoms like rhinorrhea and nasal itching. | [13] |
| Animal Model (Vascular Permeability) | This compound Besilate | Olopatadine, Ketotifen, Levocabastine | Inhibition of conjunctival vascular hyperpermeability | This compound was more potent than the comparators in reducing vascular hyperpermeability in various animal models. | [14] |
Experimental Protocol: Conjunctival Allergen Challenge (CAC)
The CAC model is a standardized clinical trial methodology used to evaluate the efficacy of treatments for allergic conjunctivitis.[9]
Efficacy in Allergic Rhinitis
Oral this compound has been evaluated for the treatment of both seasonal and perennial allergic rhinitis, demonstrating efficacy in reducing nasal symptoms.
Quantitative Data Summary
| Study Focus | This compound Formulation | Comparator | Key Efficacy Endpoints | Results | Citations |
| Perennial Allergic Rhinitis | This compound 20 mg/day | Terfenadine 120 mg/day | Final global improvement rating and other endpoints | This compound was significantly more effective than terfenadine. | [15] |
| Perennial Allergic Rhinitis | This compound Salicylate (slow-release) 20 mg once daily | Placebo | Change in Total Nasal Symptom Scores (TNSS) | This compound was superior to placebo in reducing instantaneous and reflective TNSS at 2 and 4 weeks (P < .05). | [16] |
| Comparison with Fexofenadine | This compound | Fexofenadine | Improvement in symptom scores and Quality of Life | This compound showed comparable efficacy to fexofenadine in managing allergic rhinitis symptoms. | [17] |
| Seasonal Allergic Rhinitis (Nasal Spray) | This compound Besilate Nasal Spray (2%, 3%, 4%) | Placebo | Change in Total Nasal Symptom Scores (TNSS) | Efficacy study of this compound besilate nasal spray in seasonal allergic rhinitis. | [18] |
| Seasonal Allergic Rhinitis (Nasal Spray) | This compound Besilate Nasal Spray | Placebo | Grading of individual nasal and ocular symptoms | Phase 2 study to evaluate safety and efficacy in patients with Mountain Cedar pollen allergy. | [19] |
Experimental Protocol: Allergic Rhinitis Clinical Trial
Clinical trials for allergic rhinitis typically involve patient-reported outcomes to assess the severity of nasal and non-nasal symptoms.
Efficacy in Urticaria and Pruritus
Oral this compound has also been shown to be effective in the management of chronic urticaria and pruritus associated with various skin conditions.
Quantitative Data Summary
| Study Focus | This compound Formulation | Comparator | Key Efficacy Endpoints | Results | Citations |
| Chronic Urticaria | This compound 20 mg/day | Placebo | Improvement in itching and eruption levels | This compound was more effective than placebo. | [15] |
| Chronic Urticaria | This compound 10 mg twice daily | Levocetirizine | Urticaria Activity Score (UAS7), Quality of Life (CuQ-2oL) | This compound was superior to levocetirizine, showing a statistically significant reduction in mean UAS7 (P = 0.021). | [20] |
| Chronic Urticaria | This compound 10 mg twice daily | None (Observational) | Urticaria Activity Score (UAS), Medication Effectiveness Score (MAS), Sedation Scale | Significant improvement in pruritus and wheal scores from baseline, starting from the end of the second week. | [2] |
| Pruritus with Skin Diseases | This compound | None (Non-comparative) | Final global improvement rating | The majority of patients had a final global improvement rating of moderate or greater. | [15] |
Conclusion
The collective evidence from a range of allergic models, including in vitro studies, animal models, and robust clinical trials, substantiates the efficacy of this compound in managing key allergic conditions. Its dual mechanism of action, combining potent H1 receptor antagonism with mast cell stabilization and anti-inflammatory effects, provides a strong rationale for its clinical benefits. The quantitative data consistently demonstrates a rapid and sustained reduction in symptoms of allergic conjunctivitis, allergic rhinitis, and urticaria. The well-established experimental protocols, such as the CAC model, have provided a rigorous framework for evaluating and confirming this compound's therapeutic value. For researchers and drug development professionals, this compound serves as a benchmark for a successful multi-action anti-allergic agent.
References
- 1. This compound besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. saudijournals.com [saudijournals.com]
- 3. What is the mechanism of this compound salicylate? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. nbinno.com [nbinno.com]
- 6. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicenter clinical evaluation of this compound besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time to onset and duration of action of the antihistamine this compound besilate ophthalmic solutions 1.0% and 1.5% in allergic conjunctivitis: a phase III, single-center, prospective, randomized, double-masked, placebo-controlled, conjunctival allergen challenge assessment in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. [PDF] Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of this compound besilate ophthalmic solution 1.5% for seasonal allergic conjunctivitis: a randomized, placebo-controlled, natural exposure, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral this compound: in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Double-Blind Placebo-Controlled Trial of this compound Salicylate in Patients With Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjpmr.com [wjpmr.com]
- 18. meddatax.com [meddatax.com]
- 19. ISTA Pharmaceuticals Initiates Phase 2 Clinical Study of this compound Besilate Nasal Spray for the Treatment of Symptoms Associated with Seasonal Allergic Rhinitis [prnewswire.com]
- 20. Comparative study on the efficacy and safety of this compound besilate versus levocetirizine in chronic spontaneous urticaria: A randomised, open-label, parallel study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
A Comparative Analysis of the Anti-Inflammatory Effects of Bepotastine and Other Dual-Action Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Bepotastine and other prominent dual-action antihistamines. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to be a valuable resource for researchers and professionals in the field of allergy and immunology.
Introduction to Dual-Action Antihistamines and Inflammation
Allergic inflammation is a complex process involving the activation of mast cells and eosinophils, leading to the release of a cascade of inflammatory mediators. Dual-action antihistamines represent a significant advancement in allergy treatment by not only blocking the histamine H1 receptor to alleviate acute symptoms but also by exerting anti-inflammatory effects that target the underlying allergic response. These effects include the stabilization of mast cells, inhibition of eosinophil migration and activation, and the suppression of various pro-inflammatory cytokines and chemokines.[1][2][3]
This compound is a second-generation antihistamine with a multifaceted mechanism of action that includes potent H1-receptor antagonism, mast cell stabilization, and inhibition of eosinophil activity.[3][4] This guide will compare the anti-inflammatory effects of this compound with other well-established dual-action antihistamines, including Olopatadine, Ketotifen, Azelastine, Epinastine, Bilastine, and Rupatadine.
Comparative Anti-Inflammatory Effects: Quantitative Data
The following tables summarize key quantitative data from various preclinical and clinical studies, offering a comparative perspective on the anti-inflammatory potency of this compound and its counterparts.
Table 1: Mast Cell Stabilization and Histamine H1 Receptor Antagonism
| Drug | Mast Cell Stabilization (IC50) | Histamine H1 Receptor Antagonism (ED50) | Species/Model | Reference |
| This compound | 252 µM | 0.028% | Human Conjunctival Mast Cells / Guinea Pig | [5] |
| Olopatadine | 559 µM | 0.002% | Human Conjunctival Mast Cells / Guinea Pig | [5] |
| Bilastine | - | 0.034% | Guinea Pig | [5] |
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates greater potency. ED50: Half-maximal effective dose. A lower ED50 indicates greater potency.
Table 2: Inhibition of Eosinophil Chemotaxis
| Drug | Inhibition of LTB4-induced Eosinophil Chemotaxis (% of control at 1 mM) | Species/Model | Reference |
| This compound | 30.7% | Guinea Pig Peritoneal Eosinophils | [1] |
| Ketotifen | 1.8% | Guinea Pig Peritoneal Eosinophils | [1] |
| Olopatadine | 68.5% (slight inhibition) | Guinea Pig Peritoneal Eosinophils | [1] |
LTB4: Leukotriene B4, a potent chemoattractant for eosinophils.
Table 3: Clinical Efficacy in Allergic Conjunctivitis (Conjunctival Allergen Challenge Model)
| Drug | Reduction in Ocular Itching (vs. Placebo) | Reduction in Conjunctival Hyperemia (vs. Placebo) | Study Population | Reference |
| This compound besilate 1.5% | Statistically and clinically significant reduction at all time points (P<0.0001) | Significant reduction at a majority of time points | Human | [6] |
| Olopatadine HCl 0.2% | Significantly greater reduction in evening ocular itch with this compound | - | Human | [4] |
| Ketotifen fumarate 0.05% | This compound was more effective in suppressing PAF-induced eosinophil infiltration | This compound was more potent in reducing vascular hyperpermeability | Guinea Pig | [1] |
Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of dual-action antihistamines are mediated through the modulation of various intracellular signaling pathways. While the precise mechanisms for all agents are not fully elucidated, key pathways involved include the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments used to assess the anti-inflammatory effects of these compounds.
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized method to evaluate the efficacy of anti-allergic medications in a controlled clinical setting.
Protocol:
-
Subject Selection: Participants with a documented history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.
-
Allergen Titration: A baseline visit is conducted to determine the specific dose of allergen that elicits a standardized allergic reaction in each subject.
-
Drug Administration: In a randomized, double-masked fashion, subjects receive either the investigational drug (e.g., this compound) or a placebo in each eye.
-
Allergen Challenge: At a predetermined time after drug administration, the predetermined dose of allergen is instilled into the conjunctival sac of both eyes.
-
Symptom Evaluation: Ocular signs and symptoms, such as itching, redness (hyperemia), chemosis, and tearing, are graded by both the investigator and the subject at various time points post-challenge.[6]
In Vitro Mast Cell Degranulation Assay
This assay quantifies the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
Protocol:
-
Mast Cell Culture: Human or animal-derived mast cells are cultured in vitro.
-
Sensitization: The mast cells are sensitized with IgE specific to a particular antigen.
-
Drug Incubation: The sensitized mast cells are pre-incubated with varying concentrations of the test antihistamine.
-
Antigen Challenge: The cells are then challenged with the specific antigen to induce degranulation.
-
Mediator Measurement: The supernatant is collected, and the concentration of released mediators, such as histamine or β-hexosaminidase, is quantified using techniques like ELISA. The IC50 value is then calculated.[5]
In Vitro Eosinophil Chemotaxis Assay
This assay measures the ability of a drug to inhibit the migration of eosinophils towards a chemoattractant.
Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from peripheral blood or peritoneal fluid of humans or animal models.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and lower well separated by a microporous membrane.
-
Assay Setup: The isolated eosinophils, pre-incubated with the test antihistamine, are placed in the upper wells. The lower wells contain a chemoattractant, such as leukotriene B4 (LTB4) or eotaxin.
-
Incubation: The chamber is incubated to allow for eosinophil migration through the membrane towards the chemoattractant.
-
Quantification: The number of migrated eosinophils in the lower wells is quantified, often by microscopy or by measuring eosinophil-specific enzyme activity.[1]
Conclusion
This compound demonstrates potent and broad-spectrum anti-inflammatory effects, consistent with its classification as a dual-action antihistamine. Comparative data suggests that while some antihistamines may exhibit greater potency in specific in vitro assays (e.g., Olopatadine's H1 receptor antagonism), this compound shows strong efficacy in inhibiting eosinophil chemotaxis and demonstrates significant and clinically relevant reductions in the signs and symptoms of allergic conjunctivitis in the CAC model.
The choice of a specific dual-action antihistamine for therapeutic development or clinical application will depend on a comprehensive evaluation of its efficacy across multiple inflammatory parameters, its pharmacokinetic and pharmacodynamic profile, and its safety and tolerability. The experimental models and data presented in this guide provide a framework for such a comparative assessment. Further head-to-head clinical trials comparing a wider range of these agents are warranted to establish a more definitive hierarchy of their anti-inflammatory efficacy.
References
- 1. This compound besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Eosinophil Adhesion and Accumulation in Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Toxicity Evaluation of this compound Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
Bepotastine Demonstrates Statistical Superiority in Alleviating Ocular Itching Associated with Allergic Conjunctivitis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Comprehensive analysis of pooled data from pivotal Phase III clinical trials reveals that bepotastine besilate ophthalmic solution 1.5% is statistically superior to placebo in the treatment of ocular itching associated with allergic conjunctivitis.[1][2] The data, intended for researchers, scientists, and drug development professionals, provides robust evidence of this compound's rapid and sustained efficacy.
This compound besilate is a dual-action agent, functioning as a highly selective histamine H1-receptor antagonist and a potent mast cell stabilizer.[3][4] Its anti-inflammatory properties also include the inhibition of leukotriene B4 and the attenuation of eosinophil chemotaxis and activation.[3][5]
Superior Efficacy Validated in Controlled Clinical Trials
Two Phase III, double-masked, placebo-controlled, parallel-group clinical trials utilizing the Conjunctival Allergen Challenge (CAC) model demonstrated the significant efficacy of this compound besilate ophthalmic solution 1.5% (BBOS 1.5%).[1][3] In these studies, BBOS 1.5% was found to be statistically superior to placebo in reducing CAC-induced ocular itching at all measured time points, with a p-value of less than 0.0001.[1][2][3][6] The onset of action was observed as early as 3 minutes post-instillation, with a sustained duration of at least 8 hours.[1]
Quantitative Analysis of Clinical Trial Data
The following tables summarize the key efficacy data from the integrated Phase III clinical trials comparing this compound besilate 1.5% ophthalmic solution with placebo.
| Efficacy Endpoint | This compound Besilate 1.5% (n=78) | Placebo (n=79) | Statistical Significance (p-value) |
| Reduction in Ocular Itching (3 minutes post-CAC) | Statistically Significant Improvement | - | < 0.0001[1] |
| Reduction in Ocular Itching (5 minutes post-CAC) | Statistically Significant Improvement | - | < 0.0001[3] |
| Reduction in Ocular Itching (7 minutes post-CAC) | Statistically Significant Improvement | - | < 0.0001[3] |
| Sustained Efficacy (8 hours post-dosing) | Statistically Significant Improvement | - | < 0.0001[1][7] |
| Sustained Efficacy (16 hours post-dosing) | Statistically Significant Improvement | - | < 0.0001[7] |
Table 1: Summary of Statistical Superiority of this compound Besilate 1.5% vs. Placebo in Reducing Ocular Itching.
Comparative Efficacy: this compound vs. Olopatadine
Studies comparing this compound with olopatadine, another established treatment for allergic conjunctivitis, have also been conducted. In a randomized, observer-masked, single-center, crossover study involving 30 patients, this compound besilate 1.5% was preferred by 66.7% of patients over olopatadine hydrochloride 0.2% for the treatment of allergic conjunctivitis.[8] Patients treated with this compound reported significantly better relief of evening ocular itch and morning and evening itchy/runny nose.[8]
Another comparative study concluded that while both this compound besilate 1.5% and olopatadine 0.1% are effective, this compound besilate demonstrates more efficient early control of itching and redness.[9] Furthermore, a study found that this compound was superior to olopatadine in reducing several clinical signs and symptoms, including itching (p=0.021) and hyperemia (p=0.016).[10]
| Parameter | This compound Besilate 1.5% | Olopatadine Hydrochloride 0.2% | Patient Preference |
| All-day relief of ocular itching | Preferred | - | 63.3%[8] |
| All-day relief of itchy/runny nose | Preferred | - | 66.7%[8] |
| Overall treatment preference | Preferred | - | 66.7%[8] |
Table 2: Patient Preference in a Crossover Study Comparing this compound Besilate 1.5% and Olopatadine Hydrochloride 0.2%.
Experimental Protocols
The primary evidence for this compound's efficacy is derived from well-controlled clinical trials employing the Conjunctival Allergen Challenge (CAC) model.
Study Design: The integrated Phase III trials were double-masked, placebo-controlled, and conducted in parallel groups.[1] Subjects were randomly assigned to receive either this compound besilate ophthalmic solution 1.5% or a placebo.[1]
Patient Population: Eligible subjects had a history of allergic conjunctivitis.[1]
Treatment Administration: A single drop of the assigned treatment was administered to each eye.
Efficacy Assessment: Ocular itching was graded by the subjects on a standardized 0-4 unit scale, with 0.5 unit increments allowed.[1][7] Assessments were conducted at 3, 5, and 7 minutes after the allergen challenge.[3]
Visualizing the Path to Relief
The following diagrams illustrate the mechanism of action of this compound and the workflow of the pivotal clinical trials.
Figure 1: this compound's dual-action signaling pathway in allergic conjunctivitis.
Figure 2: Experimental workflow of the Phase III Conjunctival Allergen Challenge trials.
References
- 1. Integrated phase III trials of this compound besilate ophthalmic solution 1.5% for ocular itching associated with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of allergic conjunctivitis with this compound besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. What is the mechanism of this compound salicylate? [synapse.patsnap.com]
- 5. Efficacy and Toxicity Evaluation of this compound Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Comparative efficacy of this compound besilate 1.5% ophthalmic solution versus olopatadine hydrochloride 0.2% ophthalmic solution evaluated by patient preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicmed.org [academicmed.org]
- 10. aimdrjournal.com [aimdrjournal.com]
In Vitro Showdown: Bepotastine and Bilastine Battle for Mast Cell Stabilization
For researchers, scientists, and drug development professionals, understanding the nuanced differences between second-generation antihistamines is critical for advancing therapeutic strategies for allergic conditions. This guide provides an in vitro comparison of bepotastine and bilastine, focusing on their efficacy in inhibiting mast cell degranulation, a key event in the allergic cascade.
This report synthesizes available experimental data to offer a head-to-head comparison of these two prominent H1 receptor antagonists. While both compounds are recognized for their mast cell stabilizing properties, their in vitro performance reveals distinct characteristics.
Quantitative Comparison of Mast Cell Degranulation Inhibition
A summary of the key quantitative data from in vitro studies is presented below, highlighting the comparative efficacy of this compound and bilastine in inhibiting mast cell degranulation.
| Compound | Mast Cell Type | Degranulation Stimulus | Method of Quantification | IC50 | Key Findings |
| This compound | Human Conjunctival Mast Cells | IgE Challenge | Histamine Release (EIA) | 252 µM[1] | Dose-dependently inhibits degranulation. However, at high concentrations (10 mM), it has been shown to potentiate histamine release.[1] |
| Bilastine | Human Conjunctival Mast Cells | IgE Challenge | Histamine Release (EIA) | Not Reported | Significantly inhibits human conjunctival mast cell degranulation.[1] In vitro data also indicates it inhibits the release of histamine, IL-4, and TNF-α from human mast cells and granulocytes.[2] |
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide, providing a framework for understanding how the comparative data was generated.
In Vitro Mast Cell Degranulation Assay (Human Conjunctival Mast Cells)
This protocol outlines the general steps for assessing the inhibitory effects of this compound and bilastine on IgE-mediated degranulation of human conjunctival mast cells.
-
Mast Cell Isolation: Mast cells are isolated from human donor conjunctival tissue.
-
Cell Culture and Sensitization: The isolated mast cells are cultured and sensitized with human IgE. This process involves incubating the cells with IgE, which then binds to the high-affinity IgE receptors (FcεRI) on the mast cell surface.
-
Drug Pre-treatment: The sensitized mast cells are pre-treated with varying concentrations of this compound or bilastine for a specified duration.
-
Degranulation Induction: Mast cell degranulation is induced by challenging the cells with an antigen (IgE challenge), which cross-links the IgE molecules bound to the FcεRI receptors.
-
Quantification of Degranulation: The extent of degranulation is quantified by measuring the amount of histamine released into the cell culture supernatant. This is typically done using an Enzyme Immunoassay (EIA).
-
Data Analysis: The percentage of histamine release inhibition at different drug concentrations is calculated to determine the half-maximal inhibitory concentration (IC50) for each compound.
In Vitro Mast Cell Degranulation Assay (Rat Peritoneal Mast Cells)
An alternative in vitro model for studying mast cell stabilization is also utilized.
-
Mast Cell Harvesting: Mast cells are harvested from the peritoneal cavity of rats.
-
Drug Incubation: The peritoneal mast cells are incubated with various concentrations of the test compounds (e.g., this compound).
-
Degranulation Stimulation: Degranulation is stimulated using a non-IgE-mediated secretagogue, such as the calcium ionophore A23187.
-
Measurement of Mediator Release: The degree of degranulation is assessed by measuring the release of mediators like histamine or β-hexosaminidase from the cells.
Visualizing the Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate the experimental workflow and the intricate signaling pathway of mast cell degranulation.
Concluding Remarks
For researchers and drug development professionals, these findings underscore the importance of considering concentration-dependent effects and the specific experimental models used when evaluating the potential of mast cell stabilizing agents. Further head-to-head in vitro studies quantifying the potency of bilastine would be invaluable for a more complete comparative assessment.
References
Safety Operating Guide
Proper Disposal of Bepotastine: A Guide for Laboratory Professionals
The safe and compliant disposal of bepotastine, an antihistamine, is a critical aspect of laboratory safety and environmental responsibility. Improper disposal can lead to regulatory violations and environmental contamination.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound waste.
Regulatory Framework
The primary federal law governing the disposal of hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[3][4] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[1] While this compound is not a controlled substance, it is imperative to adhere to all federal, state, and local regulations for pharmaceutical waste.[1][3]
Key Disposal Principles
-
Do Not Dispose in Regular Trash or Sewer: this compound should not be disposed of with household garbage or flushed down the drain.[3] This prevents the active compound from entering aquatic ecosystems and groundwater.[3][5] The Safety Data Sheet (SDS) for this compound besilate explicitly states to prevent the product from reaching sewage systems.[3]
-
Waste Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.[3]
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols. They are familiar with federal, state, and local regulations and can provide guidance on the proper disposal vendor.[3]
Step-by-Step Disposal Procedure for this compound Waste
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[3]
-
Containment: Collect all this compound waste, including unused product, contaminated labware, and cleaning materials, in a designated and clearly labeled, sealed container.[3] For spills, absorb the material with an inert substance and place it in a suitable disposal container.[6]
-
Labeling: The waste container must be accurately labeled as "Hazardous Waste" and include the chemical name (this compound) and any other information required by your institution's EHS department.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.
-
Professional Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.[3] Incineration at a permitted medical waste treatment facility is the preferred and often required method for the disposal of many pharmaceutical wastes.[3][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Summary of Regulatory and Safety Information
| Aspect | Guideline | Primary Regulatory Body |
| Federal Regulation | Resource Conservation and Recovery Act (RCRA) | Environmental Protection Agency (EPA) |
| Disposal Method | Incineration at a permitted facility is preferred for pharmaceutical waste.[3][7] | EPA, State, and Local Agencies |
| Sewer/Trash Disposal | Prohibited for laboratory-generated this compound waste.[3][5] | EPA (Clean Water Act) |
| Personal Safety | Use of appropriate Personal Protective Equipment (PPE) is mandatory.[3] | Occupational Safety and Health Administration (OSHA) |
| Institutional Policy | Always consult and adhere to your facility's EHS guidelines.[3] | Your Institution |
References
- 1. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 2. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 3. benchchem.com [benchchem.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. aksci.com [aksci.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
